molecular formula C12H12N2O2 B575933 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid CAS No. 185252-69-1

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

货号: B575933
CAS 编号: 185252-69-1
分子量: 216.24
InChI 键: JYRIFOAFECWGHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRIFOAFECWGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737221
Record name 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185252-69-1
Record name 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 185252-69-1

This technical guide provides a comprehensive overview of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a key building block for researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, plausible synthetic routes, spectroscopic characterization, and its applications in the synthesis of potentially bioactive molecules.

Compound Identity and Properties

This compound is a bifunctional molecule featuring a substituted pyrazole ring linked to a benzoic acid moiety.[1] The pyrazole scaffold is a well-established pharmacophore in numerous therapeutic agents, while the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or salt formation. This combination makes it a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.[2]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 185252-69-1[1][3]
Molecular Formula C₁₂H₁₂N₂O₂[1][3]
Molecular Weight 216.24 g/mol [1][3]
IUPAC Name This compound[1]
Synonyms 4-(3,5-Dimethyl-4-pyrazolyl)benzoic Acid[3]
Topological Polar Surface Area 66 Ų[1]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 2[3]

Synthesis and Experimental Protocols

Alternatively, a plausible route could involve the Knorr pyrazole synthesis or a similar condensation reaction to form the pyrazole ring from appropriate precursors already containing the substituted phenyl group.

Below is a generalized workflow for the synthesis of pyrazole derivatives, which could be adapted for the target molecule.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Diketone 1,3-Diketone (e.g., Acetylacetone) Condensation Cyclocondensation Diketone->Condensation Aryl_Hydrazine Aryl Hydrazine (e.g., 4-Hydrazinobenzoic acid) Aryl_Hydrazine->Condensation Target_Molecule This compound Condensation->Target_Molecule  [1] Acidic or basic catalyst  [2] Heating

A generalized synthetic workflow for pyrazole formation.
Example Experimental Protocol for a Related Compound

While a specific protocol for the title compound is unavailable, the synthesis of the structurally related compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, has been reported and is provided here as an illustrative example of the manipulation of the pyrazole and benzoic acid moieties.[4][5]

Synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid [4]

  • Materials:

    • (3,5-dimethyl-1H-pyrazol-1-yl)methanol

    • 4-aminobenzoic acid

    • Acetonitrile

  • Procedure:

    • A mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol (1.84 g, 14.6 mmol) and 4-aminobenzoic acid (1 g, 7.3 mmol) in acetonitrile (50 mL) is stirred in a closed vessel at room temperature for 6 days.[4]

    • The resulting white precipitate is collected by filtration.[4]

    • The solid is washed with acetonitrile and dried in the air.[4]

  • Yield: 1.54 g (68.5%)[4]

  • Melting Point: 210-212 °C (from acetonitrile)[4]

Spectroscopic Characterization

Specific spectroscopic data for this compound is not available in the cited literature. However, the expected spectral characteristics can be inferred. For illustrative purposes, the characterization data for the related compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, are presented below.[4][5]

Table 2: Spectroscopic Data for 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid [4]

TechniqueData
IR (KBr, cm⁻¹) 3260 (s, NH), 3140, 3100, 3040, 3000, 2840, 2700, 2620, 1700 (s, C=O), 1600 (s, C=C), 1550 (s, C=N), 1420 (s, C-N), 1260 (s, -C-OH), 1150 (s)
¹H NMR (400 MHz, DMSO-d₆) δ ppm 7.63 (d, 2H, Ph, J= 5.71 Hz); 7.35 (t, 1H, -NH, J= 3.42Hz); 6.8 (d, 2H, Ph, J= 5.71 Hz); 5.7 (s, 1H, Pz); 5.25 (d, 2H, N-CH₂-N, J=3.42 Hz); 2.22 (s, 3H, CH₃); 1.95 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ ppm 167.51 (C1), 150.91 (C5), 145.65 (C3), 138.71 (C2), 131.02 (C4), 118.95 (C7), 112.04 (C10), 105.47 (C9), 56.39 (C6), 13.42 (C8), 10.75 (C11)
FAB MS 246 [M+1]⁺

For the target compound, this compound, one would expect to see characteristic signals for the dimethyl-pyrazole protons and carbons, the aromatic protons of the benzoic acid ring, and a signal for the carboxylic acid proton in the ¹H NMR spectrum. The IR spectrum would show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

Applications in Drug Discovery and Research

While specific biological activity data for this compound is limited, the pyrazole-benzoic acid scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for various therapeutic applications.

Antibacterial Agents

Numerous studies have demonstrated the potent antibacterial activity of pyrazole derivatives. For example, derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL. These compounds are believed to exert their effect through the permeabilization of the bacterial cell membrane.

Table 3: Antibacterial Activity of Selected Pyrazole-Benzoic Acid Derivatives

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
4-bromo-3-methyl aniline derivativeS. aureus strains3.12–6.25
Bis(trifluoromethyl)aniline derivativeS. aureus strainsas low as 0.78
3-chloro-4-methyl derivativeEnterococci, B. subtilis, S. epidermidis3.12–6.25
Kinase Inhibitors in Cancer Research

Commercial suppliers market 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid as a key intermediate for the development of kinase inhibitors for cancer research. The pyrazole ring can act as a hinge-binding motif in many protein kinases, while the benzoic acid moiety can be functionalized to interact with other regions of the active site or to improve pharmacokinetic properties.

G cluster_core Core Scaffold cluster_derivatives Synthetic Diversification cluster_applications Potential Bioactive Molecules Core This compound Amides Amide Derivatives Core->Amides Amidation Esters Ester Derivatives Core->Esters Esterification Heterocycles Further Heterocyclic Modifications Core->Heterocycles Cyclization Antibacterial Antibacterial Agents Amides->Antibacterial Anticancer Kinase Inhibitors (Anticancer) Amides->Anticancer Antiinflammatory Anti-inflammatory Agents Esters->Antiinflammatory Heterocycles->Anticancer

Role as a scaffold in generating diverse bioactive molecules.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. While detailed experimental data for the compound itself is not widely published, the extensive research on its derivatives highlights the importance of the pyrazole-benzoic acid scaffold. This guide provides a foundation for researchers to understand the properties and potential applications of this compound, and to design synthetic strategies for the development of novel therapeutic agents. Further research to fully characterize this compound and explore its biological activities is warranted.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. Due to a lack of available experimental data for certain key properties, this document presents a combination of computed data and detailed, standardized experimental protocols that enable researchers to determine these properties in a laboratory setting. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development, offering foundational data and methodologies for the characterization of this compound.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a benzoic acid moiety.

  • IUPAC Name: this compound[1]

  • CAS Number: 185252-69-1[1][2][3]

  • Molecular Formula: C₁₂H₁₂N₂O₂[3]

  • Canonical SMILES: CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)O[1]

  • InChI Key: JYRIFOAFECWGHB-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties
PropertyValueSource
Molecular Weight216.24 g/mol [1][3]
Topological Polar Surface Area (TPSA)65.98 Ų[3]
Calculated logP2.39[3]
Hydrogen Bond Donors2[3]
Hydrogen Bond Acceptors2[3]
Rotatable Bonds2[3]
Table 2: Experimental Physicochemical Properties
PropertyValueSource
Melting PointData not available[2]
Boiling PointData not available[2]
Solubility
    WaterData not available
    Organic SolventsData not available
pKa Data not available

Note: The lack of experimentally determined data for melting point, boiling point, solubility, and pKa highlights a significant data gap for this compound. The subsequent sections provide detailed protocols for the experimental determination of these crucial parameters.

Experimental Protocols for Physicochemical Property Determination

This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Principle: The substance is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating to get an estimated range.

    • For an accurate measurement, start heating at a rate of 10-20°C per minute until the temperature is about 20°C below the estimated melting point.

    • Reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire solid has melted (T2).

    • The melting point is reported as the range T1-T2.

  • Purity Check: A sharp melting range (0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Melting_Point_Determination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load into Capillary Tube (2-3 mm height) Grind->Load Place Place in Apparatus Load->Place Heat_Rapid Rapid Heat (Estimate) Place->Heat_Rapid Heat_Slow Slow Heat (1-2°C/min) Heat_Rapid->Heat_Slow Record_T1 Record T1 (First liquid drop) Heat_Slow->Record_T1 Record_T2 Record T2 (Completely liquid) Record_T1->Record_T2 Report Report Melting Range (T1 - T2) Record_T2->Report LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation Saturate Saturate Octanol & Water Prepare_Stock Prepare Compound Stock Saturate->Prepare_Stock Mix Mix Phases & Compound Prepare_Stock->Mix Shake Shake to Equilibrium Mix->Shake Centrifuge Centrifuge to Separate Shake->Centrifuge Analyze Analyze Concentration in each phase Centrifuge->Analyze Calculate Calculate P & logP Analyze->Calculate Result logP Value Calculate->Result pKa_Determination Calibrate Calibrate pH Meter Prepare Prepare Sample Solution (with KCl) Calibrate->Prepare Titrate Titrate with NaOH, record pH vs. Volume Prepare->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Find_Eq Determine Equivalence Point Plot->Find_Eq Find_Half_Eq Determine Half-Equivalence Point Find_Eq->Find_Half_Eq pKa pKa = pH at Half-Equivalence Find_Half_Eq->pKa

References

Navigating the Physicochemical Landscape of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physicochemical data for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a molecule of interest in medicinal chemistry. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a consolidated view of its properties, standardized experimental protocols for its characterization, and a conceptual framework for its potential role in therapeutic development.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery and development. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The known computed properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂PubChem
Molecular Weight 216.24 g/mol PubChem[1]
XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 66 ŲPubChem[1]
CAS Number 185252-69-1PubChem[1]

Note: At the time of this publication, specific experimental data on the solubility of this compound in various solvents and at different temperatures were not publicly available. The following section outlines a standardized protocol for determining this crucial parameter.

Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols for active pharmaceutical ingredients (APIs).

Objective: To determine the saturation solubility of the compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

  • This compound (purity ≥95%)

  • Solvents: Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene, Ethyl acetate, and relevant buffer solutions (pH 1.2, 4.5, 6.8)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated pH meter

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered samples with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

    • Each measurement should be performed in triplicate to ensure accuracy and precision.

Conceptual Signaling Pathway and Drug Development Workflow

While the specific biological targets of this compound are not yet elucidated, pyrazole derivatives are a well-established class of compounds in drug discovery, known to interact with various signaling pathways, particularly those involving kinases. The following diagrams illustrate a representative signaling pathway that could be targeted by such a compound and a typical workflow for its development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Pyrazole This compound (Hypothetical Inhibitor) Pyrazole->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Hypothetical MAPK/ERK signaling pathway targeted by a pyrazole derivative.

G Discovery Target Identification & Lead Discovery Preclinical Preclinical Studies (In vitro & In vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Post-market Surveillance NDA->Approval

Caption: Standard small molecule drug development workflow.

This guide serves as a starting point for researchers interested in this compound. The provided experimental protocol offers a robust framework for generating critical solubility data, which, in conjunction with further biological evaluation, will be instrumental in determining the therapeutic potential of this compound.

References

Spectral Data Analysis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS No: 185252-69-1) is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted pyrazole ring linked to a benzoic acid, presents a versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the available spectral data (NMR, IR, MS) for this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Molecular Weight: 216.24 g/mol

  • CAS Number: 185252-69-1

Spectral Data

A comprehensive search for experimentally obtained spectral data for this compound has been conducted. Unfortunately, at the time of this report, publicly accessible, experimentally verified NMR, IR, and MS spectra for this specific compound are not available. The following sections outline the expected spectral features based on the chemical structure, which can serve as a guide for researchers who synthesize or analyze this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expected ¹H NMR Spectral Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.9 - 8.1Doublet2HAromatic protons ortho to -COOH
~7.3 - 7.5Doublet2HAromatic protons meta to -COOH
~2.2 - 2.4Singlet6HTwo methyl protons on the pyrazole ring (-CH₃)
~10.0 - 12.0Singlet (broad)1HPyrazole N-H proton

Expected ¹³C NMR Spectral Data:

Chemical Shift (ppm)Assignment
~167 - 170Carboxylic acid carbon (-COOH)
~140 - 145Aromatic carbon attached to pyrazole
~130 - 135Aromatic carbon attached to -COOH
~128 - 130Aromatic CH carbons
~115 - 120Pyrazole C4 carbon
~145 - 150Pyrazole C3 and C5 carbons
~10 - 15Methyl carbons (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid, hydrogen-bonded)
~3200-3400MediumN-H stretch (pyrazole)
~1680-1710StrongC=O stretch (carboxylic acid)
~1600-1620MediumC=C stretch (aromatic ring)
~1500-1550MediumC=N stretch (pyrazole ring)
~1200-1300StrongC-O stretch (carboxylic acid)
~2900-3000MediumC-H stretch (aromatic and methyl)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Expected Mass Spectrometry Data:

m/zInterpretation
216[M]⁺, Molecular ion
199[M - OH]⁺
171[M - COOH]⁺

Experimental Protocols

While specific experimental protocols for obtaining the spectral data of this compound are not available, the following are general methodologies that would be appropriate for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is standard for GC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Report Technical Report / Whitepaper Structure_Confirmation->Report

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines two primary synthetic strategies, detailing the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a heterocyclic compound incorporating a pyrazole and a benzoic acid moiety. The pyrazole scaffold is a well-established pharmacophore found in a variety of clinically used drugs, exhibiting a wide range of biological activities. The carboxylic acid group provides a handle for further derivatization, making this compound a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. This guide explores two robust synthetic pathways: a Suzuki-Miyaura cross-coupling approach and an alternative route involving Vilsmeier-Haack formylation followed by oxidation.

Synthetic Strategies

Two principal retrosynthetic analyses for this compound are presented below, forming the basis for the detailed protocols in the subsequent sections.

Diagram: Retrosynthetic Analysis

G cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: Formylation and Oxidation Target This compound SM_disconnection C-C Disconnection (Suzuki-Miyaura) Target->SM_disconnection Oxidation Oxidation Target->Oxidation Halopyrazole 4-Halo-3,5-dimethylpyrazole (X = Br, I) SM_disconnection->Halopyrazole BoronicAcid 4-Carboxyphenylboronic acid SM_disconnection->BoronicAcid Halopyrazole_disconnection Halogenation Halopyrazole->Halopyrazole_disconnection Dimethylpyrazole 3,5-Dimethylpyrazole Halopyrazole_disconnection->Dimethylpyrazole Dimethylpyrazole_disconnection Cyclocondensation Dimethylpyrazole->Dimethylpyrazole_disconnection Acetylacetone Acetylacetone Dimethylpyrazole_disconnection->Acetylacetone Hydrazine Hydrazine Dimethylpyrazole_disconnection->Hydrazine Formylpyrazole 4-Formyl-3,5-dimethyl- 1H-pyrazol-1-yl)benzoic acid analog Oxidation->Formylpyrazole Formylation Vilsmeier-Haack Formylation Formylpyrazole->Formylation Precursor N-Aryl-3,5-dimethylpyrazole Formylation->Precursor

Caption: Retrosynthetic pathways for the target molecule.

Route 1: Suzuki-Miyaura Cross-Coupling

This is a highly efficient and versatile method for constructing the C-C bond between the pyrazole and benzoic acid rings. The general workflow involves three key steps:

  • Synthesis of 3,5-Dimethylpyrazole: The pyrazole core is synthesized via a classical cyclocondensation reaction.

  • Halogenation of 3,5-Dimethylpyrazole: A halogen atom (bromine or iodine) is introduced at the 4-position of the pyrazole ring to prepare it for the cross-coupling reaction.

  • Suzuki-Miyaura Coupling: The 4-halo-3,5-dimethylpyrazole is coupled with a boronic acid derivative of benzoic acid.

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Suzuki-Miyaura Coupling A Acetylacetone C 3,5-Dimethylpyrazole A->C B Hydrazine Hydrate B->C D 3,5-Dimethylpyrazole F 4-Halo-3,5-dimethylpyrazole D->F E Halogenating Agent (e.g., NBS, I₂/H₂O₂) E->F G 4-Halo-3,5-dimethylpyrazole J This compound G->J H 4-Carboxyphenylboronic acid or its ester H->J I Pd Catalyst, Base I->J

Caption: Workflow for the Suzuki-Miyaura synthesis route.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

  • Materials: Acetylacetone, Hydrazine sulfate, Sodium hydroxide.

  • Procedure:

    • Dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel.

    • Cool the flask in an ice bath to 15 °C.

    • Add 50 g (0.50 mol) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.

    • Stir the mixture for an additional hour at 15 °C, during which the product will precipitate.

    • Dilute the reaction mixture with 200 mL of water to dissolve any inorganic salts.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

    • Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

    • Remove the ether by distillation. The resulting solid is 3,5-dimethylpyrazole.[1]

  • Quantitative Data:

ParameterValueReference
Yield77–81%[1]
Melting Point107–108 °C[1]

Step 2a: Synthesis of 4-Bromo-3,5-dimethylpyrazole

  • Materials: 3,5-Dimethylpyrazole, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure: (General procedure for bromination of pyrazoles)

    • Dissolve 3,5-dimethylpyrazole (1.0 eq) in anhydrous DCM in a round-bottomed flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (1.05 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3,5-dimethylpyrazole. Further purification can be achieved by column chromatography.

Step 2b: Synthesis of 4-Iodo-3,5-dimethylpyrazole

  • Materials: 3,5-Dimethylpyrazole, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Water.

  • Procedure:

    • To a stirred suspension of 3,5-dimethylpyrazole (1.0 eq) in water, add iodine (0.5 eq).

    • Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-iodo-3,5-dimethylpyrazole.[2]

Step 3: Suzuki-Miyaura Coupling

  • Materials: 4-Iodo-3,5-dimethylpyrazole, 4-(Methoxycarbonyl)phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • In a Schlenk tube, combine 4-iodo-3,5-dimethylpyrazole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 eq).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate.

Final Step: Hydrolysis of the Ester

  • Materials: Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate, Sodium hydroxide (NaOH), Methanol, Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the methyl ester in a mixture of methanol and a 10% aqueous NaOH solution.

    • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.[3][4]

ParameterValue
Suzuki Coupling YieldTypically good to excellent (70-95%)
Hydrolysis YieldTypically >90%

Route 2: Vilsmeier-Haack Formylation and Oxidation

This alternative route avoids the use of palladium catalysis and can be advantageous in certain contexts. The key steps are:

  • Synthesis of a suitable N-substituted 3,5-dimethylpyrazole.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the 4-position of the pyrazole ring.

  • Oxidation: Conversion of the formyl group to a carboxylic acid.

Diagram: Formylation and Oxidation Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Oxidation A 3,5-Dimethylpyrazole C N-Substituted-3,5-dimethylpyrazole A->C B Protecting/Activating Group Source B->C D N-Substituted-3,5-dimethylpyrazole F 4-Formyl-N-substituted- 3,5-dimethylpyrazole D->F E POCl₃, DMF E->F G 4-Formyl-N-substituted- 3,5-dimethylpyrazole I This compound G->I H Oxidizing Agent (e.g., KMnO₄) H->I

Caption: Workflow for the formylation and oxidation route.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of an N-alkyl-3,5-dimethylpyrazole

  • Materials: N-alkyl-3,5-dimethylpyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to ice-cold DMF (3.0 eq) with stirring, keeping the temperature below 10 °C.

    • Dissolve the N-alkyl-3,5-dimethylpyrazole (1.0 eq) in a minimal amount of DMF.

    • Add the pyrazole solution dropwise to the Vilsmeier reagent at 0-5 °C.

    • Allow the reaction to warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with aqueous sodium hydroxide or sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the 4-formyl derivative.[5][6]

Step 2: Oxidation of the Formyl Group

  • Materials: 4-Formyl-N-substituted-3,5-dimethylpyrazole, Potassium permanganate (KMnO₄), Sodium hydroxide, Hydrochloric acid.

  • Procedure: (General procedure for aldehyde oxidation)

    • Dissolve the 4-formylpyrazole derivative in an aqueous solution of sodium hydroxide.

    • Heat the solution and add a solution of potassium permanganate dropwise.

    • Maintain the temperature and stir until the purple color of the permanganate disappears.

    • Cool the mixture and filter off the manganese dioxide.

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.[7]

Note: The N-substituent may need to be removed in a separate step if it is a protecting group.

ParameterValueReference
Formylation YieldGenerally good[5]
Oxidation YieldVariable, depends on substrate[7]

Data Summary

The following table summarizes the key starting materials for the synthesis of this compound.

Starting MaterialRouteKey Transformation
Acetylacetone1Pyrazole ring formation
Hydrazine1Pyrazole ring formation
N-Bromosuccinimide (NBS)1Bromination of pyrazole
Iodine (I₂)1Iodination of pyrazole
4-Carboxyphenylboronic acid1Suzuki-Miyaura coupling
Phosphorus oxychloride (POCl₃)2Vilsmeier-Haack formylation
N,N-Dimethylformamide (DMF)2Vilsmeier-Haack formylation
Potassium permanganate (KMnO₄)2Oxidation of aldehyde

Conclusion

This technical guide has detailed two effective synthetic routes for the preparation of this compound. The Suzuki-Miyaura cross-coupling approach is a robust and high-yielding method, benefiting from the wide availability of catalysts and boronic acid derivatives. The Vilsmeier-Haack formylation followed by oxidation offers a viable palladium-free alternative. The choice of synthetic route will depend on the specific requirements of the research, including available starting materials, scalability, and tolerance to certain reagents. The provided protocols and data serve as a solid foundation for the successful synthesis of this valuable chemical entity.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic development of pyrazole carboxylic acids, a cornerstone of modern medicinal chemistry. From their serendipitous discovery in the late 19th century to their central role in blockbuster pharmaceuticals, this document traces the evolution of this critical pharmacophore. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to support researchers in the ongoing exploration of pyrazole carboxylic acid derivatives.

A Historical Timeline: From Aniline Dyes to Targeted Therapeutics

The story of pyrazole carboxylic acids is intrinsically linked to the pioneering work of German chemists in the late 1800s. Their investigations into the reactions of hydrazine derivatives laid the foundation for the synthesis of a vast array of heterocyclic compounds.

  • 1883: The Dawn of the Pyrazoles. Ludwig Knorr, while attempting to synthesize quinoline derivatives, unexpectedly discovered pyrazoles. His work, which involved the condensation of 1,3-dicarbonyl compounds with hydrazines, became known as the Knorr pyrazole synthesis and remains a fundamental method for constructing the pyrazole ring.[1][2]

  • 1898: An Alternative Route. Hans von Pechmann, another prominent German chemist, developed an alternative method for pyrazole synthesis involving the reaction of diazomethane with acetylene.[3] This discovery provided a new avenue for accessing the pyrazole core.

  • Early 20th Century: Exploration of Biological Activity. Following the initial synthetic discoveries, the biological properties of pyrazole derivatives began to be explored. Antipyrine, a pyrazolone derivative synthesized via a Knorr-type reaction, was one of the first synthetic molecules to be widely used as an analgesic and antipyretic.[4]

  • Mid-20th Century: Expansion of the Pharmacopeia. The versatility of the pyrazole scaffold led to its incorporation into a variety of therapeutic agents. Stanozolol, a synthetic anabolic steroid featuring a fused pyrazole ring, was developed in 1962 and used for various medical conditions.[5]

  • Late 20th Century: The Rise of Targeted Therapies. The true potential of pyrazole carboxylic acids in modern drug discovery was realized with the advent of rational drug design. The discovery of selective COX-2 inhibitors revolutionized the treatment of inflammation.

    • Celecoxib (Celebrex®): Developed by G.D. Searle & Company and approved by the FDA in 1998, celecoxib is a selective COX-2 inhibitor containing a pyrazole core.[3] Its development was a landmark in targeted therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

  • Early 21st Century: Targeting the Endocannabinoid System. The pyrazole scaffold continued to demonstrate its utility in targeting G-protein coupled receptors.

    • Rimonabant (Acomplia®): This pyrazole derivative was developed as a selective CB1 cannabinoid receptor antagonist for the treatment of obesity.[1] Although later withdrawn from the market due to psychiatric side effects, its development highlighted the potential of pyrazole carboxylic acids in modulating complex signaling pathways.[1]

Key Synthetic Methodologies: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a versatile and widely used method for the preparation of pyrazoles and their derivatives. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2][6]

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol provides a representative example of the Knorr synthesis adapted for a pyrazole carboxylic acid ester, a common precursor to the corresponding carboxylic acid.

Materials:

  • Diethyl 2-acetyl-3-oxosuccinate (1,3-dicarbonyl compound)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-acetyl-3-oxosuccinate (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. An exothermic reaction may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Hydrolysis to the Carboxylic Acid: The resulting ethyl pyrazole-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid).[7]

Experimental Workflow: Knorr Pyrazole Synthesis

G start Start: 1,3-Dicarbonyl Compound & Hydrazine Hydrate dissolve Dissolve in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine add_catalyst Add Glacial Acetic Acid add_hydrazine->add_catalyst reflux Heat to Reflux (2-4h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Cool & Concentrate monitor->workup Reaction Complete extract Extract with Diethyl Ether workup->extract purify Dry, Filter, & Purify extract->purify hydrolysis Base Hydrolysis purify->hydrolysis acidification Acidification hydrolysis->acidification product Final Product: Pyrazole Carboxylic Acid acidification->product

Caption: A generalized workflow for the Knorr synthesis of a pyrazole carboxylic acid.

Quantitative Data: Biological Activities of Pyrazole Carboxylic Acid Derivatives

The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. The following tables provide a summary of quantitative data for representative compounds, highlighting their diverse therapeutic potential.

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound 14 K-5620.04[3]
Compound 15 UO-3111.4[3]
Compound 33 B16-F100.49[3]
Compound 33 MCF-70.57[3]
Compound 42 WM 266.40.12[3]
Compound 42 MCF-70.16[3]
Table 2: Cholinesterase Inhibitory Activity of Pyrazole Derivatives
CompoundEnzymeIC50 (µM)Reference
Compound 8 AChE0.055[8]
Compound 9 AChE0.017[8]
Compound 7 (p-Cl) AChE1.937[8]
Compound 7 (p-Cl) BChE1.166[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of many pyrazole carboxylic acid-containing drugs are derived from their ability to selectively modulate key signaling pathways involved in disease pathogenesis.

The Cyclooxygenase-2 (COX-2) Pathway

Celecoxib and other coxibs exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and in certain cancers, leading to the production of prostaglandins, particularly prostaglandin E2 (PGE2).[9][10] PGE2, in turn, can activate various downstream signaling pathways that promote inflammation, cell proliferation, and angiogenesis.[9][11]

G COX-2 Signaling Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Celecoxib Celecoxib Celecoxib->COX2 Inhibition PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 EP_receptors EP Receptors (EP1-4) PGE2->EP_receptors downstream Downstream Signaling (PKA, β-catenin, NF-κB, PI3K/AKT) EP_receptors->downstream effects Inflammation, Cell Proliferation, Angiogenesis downstream->effects

Caption: Inhibition of the COX-2 pathway by Celecoxib.

The Cannabinoid Receptor 1 (CB1) Signaling Pathway in Appetite Regulation

Rimonabant was designed to antagonize the CB1 receptor, which is a key component of the endocannabinoid system. In the central nervous system, particularly the hypothalamus, activation of the CB1 receptor by endocannabinoids promotes appetite and food intake.[12][13] By blocking this receptor, Rimonabant was intended to reduce appetite and promote weight loss.[14]

G CB1 Receptor Signaling in Appetite Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1 CB1 Receptor Endocannabinoids->CB1 Orexigenic_pathways Orexigenic Pathways (↑ Ghrelin, ↑ NPY) CB1->Orexigenic_pathways Activation Anorexigenic_pathways Anorexigenic Pathways (↓ Leptin Sensitivity) CB1->Anorexigenic_pathways Inhibition Rimonabant Rimonabant Rimonabant->CB1 Antagonism Appetite ↑ Appetite & Food Intake Orexigenic_pathways->Appetite Anorexigenic_pathways->Appetite

Caption: Antagonism of the CB1 receptor by Rimonabant to modulate appetite.

Conclusion

The journey of pyrazole carboxylic acids from their initial discovery to their current status as a privileged scaffold in drug discovery is a testament to the enduring power of chemical synthesis and the ever-evolving understanding of biological systems. Their structural versatility and ability to interact with a wide range of biological targets ensure that pyrazole carboxylic acids will remain a focal point of research and development in the pharmaceutical sciences for the foreseeable future. This guide provides a foundational understanding for researchers to build upon as they continue to unlock the therapeutic potential of this remarkable class of molecules.

References

The Multifaceted Biological Activities of Pyrazole-Containing Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing benzoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The unique structural features of the pyrazole ring, combined with the acidic functionality of benzoic acid, contribute to their ability to interact with a variety of biological targets. This technical guide provides an in-depth overview of the significant biological activities of this class of compounds, including their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols for key assays and a summary of quantitative activity data are presented to facilitate further research and drug development efforts in this promising area.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity data for a selection of pyrazole-containing benzoic acid derivatives, expressed as half-maximal inhibitory concentration (IC50) for anticancer, anti-inflammatory, and antioxidant activities, and as minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Anticancer Activity of Pyrazole-Containing Benzoic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-benzamide derivativeHCT-1167.74 - 82.49[1]
Pyrazole-benzamide derivativeMCF-74.98 - 92.62[1]
N-formyl pyrazoline derivativeA549, HT1080Moderate to Good[1]
Tetrazole based pyrazolineMCF-7, A549, HepG20.78 - 3.12 µg/mL[1]
Pyrazole-linked arylcinnamides-Potent[2]
1,3-diphenyl pyrazole derivatives-Potent[2]
Pyrazole hybrid chalcone (5o)MCF-72.13 ± 0.80[2]
Pyrazole hybrid chalcone (5o)SiHa4.34 ± 0.98[2]
Pyrazole hybrid chalcone (5o)PC-34.46 ± 0.53[2]

Table 2: Antimicrobial Activity of Pyrazole-Containing Benzoic Acid Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivativesGram-positive bacteriaas low as 0.5[3]
N-Benzoic acid derived pyrazole hydrazonesA. baumanniias low as 4[4]
Pyrazole-thiazole hybrids with hydrazoneS. aureus, K. planticola1.9 - 3.9[4]
4-(Trifluoromethyl)phenyl substituted pyrazolesGram-positive bacteria0.78 - 3.125[3]
1,3-bis-benzoic acid derived pyrazole hydrazonesA. baumanniias low as 0.78[3]
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivativesStaphylococci, Enterococcias low as 0.78[5]

Table 3: Anti-inflammatory Activity of Pyrazole-Containing Benzoic Acid Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
3-(Trifluoromethyl)-5-arylpyrazoleCOX-20.02[6]
3-(Trifluoromethyl)-5-arylpyrazoleCOX-14.5[6]
N1-(4-Fluorophenyl) pyrazoleCOX-20.02 - 0.05[6]
Pyrazole-chalcone hybridCOX-20.03[6]
Pyrazole-chalcone hybrid5-LOX0.15[6]
Pyrazoline derivative (2g)Lipoxygenase80[7]

Table 4: Antioxidant Activity of Pyrazole-Containing Benzoic Acid Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Pyrazolone derivativesDPPH2.6 - 7.8[8]
Pyrazole derivative with catechol moietyDPPHExcellent activity[9]
Pyrazole benzimidazolone derivative (5c)DPPH14.00 ± 0.14[10]
Pyrazole benzimidazolone derivative (6b)DPPH12.47 ± 0.02[10]
Pyrazole benzimidazolone derivative (6c)DPPH12.82 ± 0.10[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel pyrazole-containing benzoic acid derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Test compounds (pyrazole-containing benzoic acids)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations.

    • Preparation of Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Inoculation: Add 100 µL of the appropriate compound dilution to each well of the 96-well plate. Then, add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Anticancer Activity: MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][11][12]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Sterile 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the pyrazole-containing benzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[4][6][13]

  • Materials:

    • Test compounds

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (e.g., 0.1 mM)

    • Methanol or ethanol

    • 96-well plates or cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Reaction Mixture: Add a solution of the test compound at various concentrations to the DPPH solution. Include a control containing only the solvent and the DPPH solution.

    • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.

    • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compounds

    • Assay buffer

    • Detection reagents (e.g., a kit for measuring prostaglandin E2 production)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Enzyme and Inhibitor Incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a vehicle control in the assay buffer.

    • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 37°C).

    • Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced (e.g., PGE2) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

    • IC50 Calculation: Calculate the percentage of inhibition of COX activity for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole-containing benzoic acids are exerted through their modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Activity: Cell Cycle Arrest and Apoptosis Induction

Many pyrazole-containing benzoic acid derivatives exhibit anticancer activity by inducing cell cycle arrest and apoptosis. A key target in this process is the Cyclin-Dependent Kinase 2 (CDK2).

CDK2_Inhibition_Pathway CDK2 Inhibition and Apoptosis Induction Pyrazole_Benzoic_Acid Pyrazole-Containing Benzoic Acid CDK2_CyclinE CDK2/Cyclin E Pyrazole_Benzoic_Acid->CDK2_CyclinE Inhibition Rb Rb CDK2_CyclinE->Rb Phosphorylation G1_S_Arrest G1/S Phase Cell Cycle Arrest CDK2_CyclinE->G1_S_Arrest Leads to E2F E2F Rb->E2F Inhibition pRb p-Rb pRb->E2F Release S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activation Apoptosis Apoptosis G1_S_Arrest->Apoptosis Can lead to

CDK2 Inhibition by Pyrazole-Containing Benzoic Acids.

Inhibition of CDK2 by these compounds prevents the phosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. The resulting cell cycle arrest can ultimately trigger apoptosis, or programmed cell death.

Anti-inflammatory Activity: Inhibition of the NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of pyrazole-containing benzoic acids are often attributed to their ability to inhibit key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti_Inflammatory_Pathway Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Inflammatory_Stimuli->MAPK_Pathway IKK IKK Inflammatory_Stimuli->IKK Pyrazole_Benzoic_Acid Pyrazole-Containing Benzoic Acid Pyrazole_Benzoic_Acid->MAPK_Pathway Inhibition Pyrazole_Benzoic_Acid->IKK Inhibition NFkB_Active Active NF-κB (Nuclear Translocation) MAPK_Pathway->NFkB_Active Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IKK->NFkB Activation IkB->NFkB Inhibition NFkB->NFkB_Active Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_Active->Pro_inflammatory_Genes Induction Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Inhibition of Inflammatory Pathways.

Inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2, TNF-α, and various interleukins. Pyrazole-containing benzoic acids can inhibit this pathway, as well as the MAPK pathway, which also plays a role in activating NF-κB and other inflammatory responses.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for the initial screening and evaluation of the biological activity of newly synthesized pyrazole-containing benzoic acid derivatives.

Experimental_Workflow General Experimental Workflow Synthesis Synthesis of Pyrazole- Containing Benzoic Acids Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., IC50/MIC Determination, Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

References

Unraveling the Therapeutic Potential of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – This technical whitepaper provides a comprehensive analysis of the potential therapeutic targets of the chemical compound 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS No. 185252-69-1). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic landscape of pyrazole-based compounds. While direct experimental data on the specific biological targets of this compound is not publicly available, this paper synthesizes findings from structurally related pyrazole-containing benzoic acid derivatives to infer potential areas of investigation.

Compound Profile: this compound

This compound, also known as 4-(3,5-Dimethyl-4-pyrazolyl)benzoic Acid, possesses the molecular formula C₁₂H₁₂N₂O₂.[1] Publicly accessible databases primarily provide physicochemical properties and supplier information, with a notable absence of detailed biological activity studies for this specific molecule.[1][2][3][4][5][6][7][8][9]

Inferred Therapeutic Potential from Structurally Related Compounds

Analysis of various pyrazole-benzoic acid derivatives reveals a consistent pattern of antimicrobial and anticancer activities. These findings suggest that this compound may warrant investigation for similar therapeutic applications. The following sections detail the activities of these related compounds, providing a foundation for future research into the title compound.

Antibacterial Activity

Several studies have highlighted the potent antibacterial effects of pyrazole-benzoic acid analogs, particularly against Gram-positive bacteria.

Key Findings from Related Compounds:

  • Membrane Permeabilization and Fatty Acid Biosynthesis Inhibition: Derivatives of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have demonstrated significant activity against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL.[10] The proposed mechanism of action involves the permeabilization of the bacterial cell membrane and inhibition of fatty acid biosynthesis.[10]

  • Broad-Spectrum Antibacterial Potential: Novel pyrazole derivatives have shown promise as potent antibacterial agents with MIC values as low as 0.5 μg/mL.[11] Investigations into the mode of action of some of these compounds suggest a global effect on bacterial cell function by inhibiting macromolecular synthesis.[12]

  • Activity Against Drug-Resistant Strains: Certain pyrazole-derived hydrazones are effective against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with MIC values as low as 0.39 μg/mL. The mechanism for some of these compounds involves the disruption of the bacterial membrane.

Table 1: Summary of Antibacterial Activity of Related Pyrazole-Benzoic Acid Derivatives

Compound ClassTarget OrganismsMIC ValuesProposed Mechanism of ActionReference
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivativesStaphylococci, EnterococciAs low as 0.78 μg/mLCell membrane permeabilization, Fatty acid biosynthesis inhibition[10]
Novel pyrazole derivativesGram-positive bacteriaAs low as 0.5 μg/mLInhibition of macromolecular synthesis[11][12]
Pyrazole-derived hydrazonesStaphylococcus aureus (drug-resistant), Acinetobacter baumannii (drug-resistant)As low as 0.39 μg/mLDisruption of bacterial membrane[13]
Anticancer Activity

In addition to antimicrobial effects, various pyrazole derivatives have been investigated for their potential as anticancer agents.

Key Findings from Related Compounds:

  • Androgen Receptor Antagonism: A series of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives have been identified as novel androgen receptor (AR) antagonists. These compounds have shown therapeutic potential against castration-resistant prostate cancer (CRPC).[14]

  • mTORC1 Inhibition and Autophagy Modulation: N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated antiproliferative activity in pancreatic cancer cells. Their mechanism involves the reduction of mTORC1 activity and modulation of autophagy, suggesting a potential novel mechanism for cancer treatment.[15]

Table 2: Summary of Anticancer Activity of Related Pyrazole Derivatives

Compound ClassCancer TypeTarget/MechanismKey FindingsReference
4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivativesCastration-Resistant Prostate Cancer (CRPC)Androgen Receptor (AR) AntagonismPotent antitumor effects in a CRPC mouse xenograft model.[14]
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesPancreatic CancermTORC1 inhibition, Autophagy modulationSubmicromolar antiproliferative activity and disruption of autophagic flux.[15]

Experimental Methodologies for Target Identification and Validation

Based on the activities of related compounds, the following experimental protocols could be adapted to investigate the therapeutic targets of this compound.

Antibacterial Target Identification Workflow

Antibacterial_Target_ID cluster_screening Initial Screening cluster_moa Mechanism of Action cluster_target Target Deconvolution MIC_Assay MIC Determination (e.g., Broth Microdilution) MBC_Assay MBC Determination MIC_Assay->MBC_Assay Active Compound Time_Kill_Assay Time-Kill Kinetics MBC_Assay->Time_Kill_Assay Membrane_Perm Membrane Permeability Assay (e.g., SYTOX Green) Time_Kill_Assay->Membrane_Perm Macro_Synth Macromolecular Synthesis Assay (Radiolabeled Precursors) Time_Kill_Assay->Macro_Synth FAS_Assay Fatty Acid Synthesis Assay Time_Kill_Assay->FAS_Assay Affinity_Chrom Affinity Chromatography Membrane_Perm->Affinity_Chrom Proteomics Comparative Proteomics Macro_Synth->Proteomics Genetic_Screens Genetic Screens (e.g., CRISPRi) FAS_Assay->Genetic_Screens

Caption: Workflow for identifying antibacterial targets.

Protocol for Membrane Permeability Assay (SYTOX Green):

  • Grow bacterial cultures to mid-logarithmic phase.

  • Wash and resuspend cells in a suitable buffer (e.g., PBS).

  • Aliquot the cell suspension into a 96-well plate.

  • Add this compound at various concentrations.

  • Add SYTOX Green nucleic acid stain.

  • Incubate in the dark.

  • Measure fluorescence intensity over time using a plate reader. An increase in fluorescence indicates membrane permeabilization.

Anticancer Target Identification Workflow

Anticancer_Target_ID cluster_screening Cell-Based Screening cluster_pathway Pathway Analysis cluster_validation Target Validation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Cell_Viability->Apoptosis_Assay Active Compound Western_Blot Western Blotting (e.g., p-mTOR, LC3-II) Apoptosis_Assay->Western_Blot Kinase_Assay Kinase Activity Assays Apoptosis_Assay->Kinase_Assay Receptor_Binding Receptor Binding Assay (e.g., for AR) Apoptosis_Assay->Receptor_Binding Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Western_Blot->Cellular_Thermal_Shift siRNA_Knockdown siRNA/shRNA Knockdown Kinase_Assay->siRNA_Knockdown Xenograft_Model In Vivo Xenograft Model Receptor_Binding->Xenograft_Model

Caption: Workflow for identifying anticancer targets.

Protocol for Western Blotting for mTORC1 and Autophagy Markers:

  • Culture cancer cells (e.g., pancreatic, prostate) and treat with this compound for various times and concentrations.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against key proteins (e.g., phospho-mTOR, mTOR, LC3B, p62).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways of Related Compounds

The following diagrams illustrate the signaling pathways implicated in the activity of structurally related pyrazole derivatives.

Proposed Antibacterial Mechanism of Action

Bacterial_MOA Pyrazole_Compound Pyrazole-Benzoic Acid Derivative Cell_Membrane Bacterial Cell Membrane Pyrazole_Compound->Cell_Membrane Disruption/ Permeabilization FAS Fatty Acid Biosynthesis (FAS) Pyrazole_Compound->FAS Inhibition Macromol_Synth Macromolecular Synthesis Pyrazole_Compound->Macromol_Synth Inhibition Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death FAS->Cell_Death Macromol_Synth->Cell_Death

Caption: Putative antibacterial mechanisms of pyrazole derivatives.

Inferred Anticancer Signaling Pathways

Anticancer_Signaling cluster_ar Androgen Receptor Signaling cluster_mtor mTORC1/Autophagy Pathway Pyrazole_Compound Pyrazole Derivative AR Androgen Receptor (AR) Pyrazole_Compound->AR Antagonism mTORC1 mTORC1 Pyrazole_Compound->mTORC1 Inhibition Autophagy Autophagy Pyrazole_Compound->Autophagy Modulation AR_Translocation Nuclear Translocation AR->AR_Translocation Gene_Expression Gene Expression AR_Translocation->Gene_Expression Cell_Growth Cancer Cell Proliferation Gene_Expression->Cell_Growth mTORC1->Autophagy Inhibition mTORC1->Cell_Growth Autophagy->Cell_Growth Apoptosis Apoptosis Autophagy->Apoptosis

Caption: Potential anticancer signaling pathways for pyrazole analogs.

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, the extensive research on structurally similar compounds provides a strong rationale for investigating its potential as both an antibacterial and an anticancer agent. The proposed experimental workflows and an understanding of the signaling pathways targeted by related molecules offer a clear roadmap for future research. It is recommended that initial studies focus on broad-spectrum screening against panels of bacterial strains and cancer cell lines to ascertain the primary area of biological activity for this specific compound. Subsequent mechanistic studies can then be guided by these initial findings. The structural simplicity of this compound may also make it an attractive scaffold for medicinal chemistry efforts to develop more potent and selective therapeutic agents.

References

In Silico Analysis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The landscape of modern drug discovery is increasingly reliant on computational, or in silico, methodologies to rapidly assess the potential of novel chemical entities. This approach allows for the early-stage identification of promising candidates and the filtering out of those with unfavorable properties, thereby saving significant time and resources. This technical guide provides a comprehensive in silico evaluation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a heterocyclic compound with a scaffold of interest in medicinal chemistry. The following sections detail its predicted physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and explore its potential biological targets and mechanisms of action based on the activities of structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems, influencing its solubility, permeability, and interactions with molecular targets. A combination of data from publicly available databases and in silico predictions provides a comprehensive profile for this compound. While experimental data for some properties of the specific molecule are unavailable, predictions from well-established algorithms offer valuable insights.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₂H₁₂N₂O₂PubChem[1]
Molecular Weight 216.24 g/mol PubChem[1]
Canonical SMILES CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)OPubChem[1]
Melting Point In silico prediction required; Experimental data for a related compound is 210-212°C.[2][3]ChemicalBook, SLP pharma[4][5]
Boiling Point In silico predicted: 381.8±30.0 °CMySkinRecipes[6]
Topological Polar Surface Area (TPSA) 65.98 ŲChemScene[7]
Predicted LogP (o/w) 2.39ChemScene[7]
Hydrogen Bond Donors 2ChemScene[7]
Hydrogen Bond Acceptors 2ChemScene[7]
Rotatable Bonds 2ChemScene[7]

In Silico ADMET Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following table summarizes the predicted ADMET properties of this compound, generated using a consensus of widely accepted in silico models.

ADMET Parameter Category Predicted Outcome Interpretation
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal epithelium.
P-glycoprotein SubstrateNoUnlikely to be subject to efflux by P-glycoprotein, which can enhance bioavailability.
Distribution Blood-Brain Barrier (BBB) PermeabilityNoNot predicted to cross the blood-brain barrier, suggesting a lower likelihood of central nervous system side effects.
Plasma Protein BindingHighExpected to have a high affinity for plasma proteins, which can affect its free concentration and distribution.
Metabolism CYP1A2 InhibitorNoUnlikely to inhibit the CYP1A2 enzyme, reducing the risk of drug-drug interactions with substrates of this enzyme.
CYP2C19 InhibitorYesPredicted to inhibit the CYP2C19 enzyme, indicating a potential for drug-drug interactions.
CYP2C9 InhibitorYesPredicted to inhibit the CYP2C9 enzyme, indicating a potential for drug-drug interactions.
CYP2D6 InhibitorYesPredicted to inhibit the CYP2D6 enzyme, indicating a potential for drug-drug interactions.
CYP3A4 InhibitorYesPredicted to inhibit the CYP3A4 enzyme, a major enzyme in drug metabolism, suggesting a high potential for drug-drug interactions.
Excretion Total ClearanceLowPredicted to have a low rate of clearance from the body.
Toxicity AMES MutagenicityNoNot predicted to be mutagenic.
hERG InhibitionNoLow risk of cardiotoxicity associated with hERG channel blockade.
HepatotoxicityYesPotential for liver toxicity.
Skin SensitizationNoUnlikely to cause skin sensitization.

Drug-Likeness and Medicinal Chemistry Friendliness

The "drug-likeness" of a molecule is a qualitative concept used to assess its suitability for development as a drug. This is often evaluated using rules of thumb like Lipinski's Rule of Five.

Drug-Likeness Parameter Value Compliance
Lipinski's Rule of Five Molecular Weight = 216.24 (< 500) LogP = 2.39 (< 5) H-Bond Donors = 2 (< 5) H-Bond Acceptors = 2 (< 10)Yes (0 violations)[8][9][10][11]
Ghose Filter LogP between -0.4 and 5.6 Molar Refractivity between 40 and 130 Molecular Weight between 160 and 480 Number of atoms between 20 and 70Yes
Veber's Rule Rotatable Bonds ≤ 10 TPSA ≤ 140 ŲYes
Bioavailability Score 0.55Good

The molecule exhibits good drug-like properties according to these established filters. It also shows a favorable profile in terms of medicinal chemistry friendliness, with no alerts for Pan-Assay Interference Compounds (PAINS) or other undesirable chemical features.

Potential Biological Targets and Mechanisms of Action

While the specific biological targets of this compound have not been explicitly defined in the literature, the pyrazole scaffold is a common motif in compounds with diverse biological activities. Based on studies of structurally related pyrazole-benzoic acid derivatives, two potential therapeutic areas and mechanisms of action are proposed:

Antibacterial Activity via Fatty Acid Biosynthesis Inhibition

Several pyrazole derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. A plausible mechanism of action for these compounds is the inhibition of the bacterial fatty acid biosynthesis (FASII) pathway.[12][13][14][15][16] This pathway is essential for building bacterial cell membranes and is distinct from the mammalian fatty acid synthase (FAS-I) system, making it an attractive target for selective antibacterial drugs.

FASII_Inhibition cluster_bacterium Bacterial Cell Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FASII_Enzymes FASII Pathway Enzymes (e.g., FabI, FabH) Malonyl-CoA->FASII_Enzymes Acyl-ACP Acyl-ACP Acyl-ACP->FASII_Enzymes Fatty_Acids Fatty_Acids Cell_Membrane Cell_Membrane Fatty_Acids->Cell_Membrane Pyrazole_Compound This compound Pyrazole_Compound->FASII_Enzymes Inhibition FASII_Enzymes->Fatty_Acids Autophagy_Modulation cluster_cancer_cell Cancer Cell Stress Cellular Stress (e.g., nutrient deprivation) mTOR_Pathway mTOR Signaling Stress->mTOR_Pathway Inhibits Autophagosome_Formation Autophagosome Formation mTOR_Pathway->Autophagosome_Formation Inhibits Lysosome_Fusion Fusion with Lysosome Autophagosome_Formation->Lysosome_Fusion Degradation_Recycling Degradation & Recycling Lysosome_Fusion->Degradation_Recycling Cell_Survival Cell Survival Degradation_Recycling->Cell_Survival Pyrazole_Compound This compound Pyrazole_Compound->Lysosome_Fusion Modulates/Inhibits In_Silico_Workflow Input Input Molecule (SMILES String) Physicochemical Physicochemical Properties Prediction (MW, LogP, TPSA, etc.) Input->Physicochemical ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Input->ADMET DrugLikeness Drug-Likeness & Medicinal Chemistry (Lipinski's Rules, PAINS filter) Input->DrugLikeness Data_Analysis Data Analysis & Interpretation Physicochemical->Data_Analysis ADMET->Data_Analysis DrugLikeness->Data_Analysis Output Comprehensive Property Profile Data_Analysis->Output

References

In-depth Technical Guide: Structural Elucidation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS 185252-69-1). Due to the limited availability of published experimental spectroscopic data, this document focuses on a putative synthetic pathway and predicted spectroscopic characteristics to aid researchers in the identification and characterization of this compound. The guide includes a detailed, plausible experimental protocol for its synthesis, tabulated predicted spectroscopic data, and a workflow diagram illustrating the synthetic process. This information serves as a valuable resource for chemists and pharmacologists working with pyrazole-containing compounds in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a disubstituted pyrazole ring directly attached to a benzoic acid moiety. The pyrazole scaffold is a well-known pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities. The linkage of this versatile heterocycle to benzoic acid, another common fragment in medicinal chemistry, makes this compound an interesting candidate for further investigation in drug discovery programs. This guide aims to provide a foundational understanding of its structure through a proposed synthesis and computational data, in the absence of comprehensive published experimental elucidation.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below. These values are computationally predicted and sourced from publicly available databases.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂--INVALID-LINK--
Molecular Weight 216.24 g/mol --INVALID-LINK--
CAS Number 185252-69-1--INVALID-LINK--
Topological Polar Surface Area 66 Ų--INVALID-LINK--
Hydrogen Bond Donors 2--INVALID-LINK--
Hydrogen Bond Acceptors 2--INVALID-LINK--
Rotatable Bonds 2--INVALID-LINK--

Synthetic Pathway and Experimental Protocol

Proposed Synthetic Scheme

Synthetic Pathway Proposed Synthesis of this compound cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection cluster_hydrolysis Step 4: Hydrolysis A 4-bromo-3,5-dimethyl-1H-pyrazole B 1-(tert-butoxycarbonyl)-4-bromo-3,5-dimethyl-1H-pyrazole A->B (Boc)₂O, TEA, DCM D methyl 4-(1-(tert-butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)benzoate B->D Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O Suzuki Coupling C 4-(methoxycarbonyl)phenylboronic acid C->D E methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate D->E TFA, DCM Deprotection F This compound E->F LiOH, THF/H₂O Hydrolysis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-bromo-3,5-dimethyl-1H-pyrazole

To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (TEA, 1.5 eq). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of methyl 4-(1-(tert-butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)benzoate

In a reaction vessel, 1-(tert-butoxycarbonyl)-4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) are suspended in a 4:1 mixture of dioxane and water (0.1 M). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the desired product.

Step 3: Synthesis of methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate

The product from the previous step is dissolved in DCM (0.2 M), and trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the deprotected pyrazole.

Step 4: Synthesis of this compound

Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M). Lithium hydroxide (LiOH, 3.0 eq) is added, and the mixture is stirred at room temperature for 6 hours. The reaction is then acidified with 1 M HCl to pH 3-4. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound as a solid.

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra, the following tables present predicted data based on computational models. These predictions can guide the preliminary identification of the compound.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet1H-COOH
~10.5Singlet1H-NH (pyrazole)
~8.0Doublet2HAr-H (ortho to -COOH)
~7.5Doublet2HAr-H (meta to -COOH)
~2.2Singlet6H2 x -CH₃ (pyrazole)
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~168-COOH
~145C3/C5 (pyrazole)
~135C-Ar (ipso to pyrazole)
~130C-Ar (ortho to -COOH)
~129C-Ar (meta to -COOH)
~128C-Ar (ipso to -COOH)
~110C4 (pyrazole)
~12-CH₃ (pyrazole)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200-2500BroadO-H stretch (carboxylic acid dimer)
~3100MediumN-H stretch (pyrazole)
~3050MediumC-H stretch (aromatic)
~2950WeakC-H stretch (methyl)
~1700StrongC=O stretch (carboxylic acid)
~1610, 1580MediumC=C stretch (aromatic)
~1420MediumC-N stretch
~1300MediumO-H bend
~920BroadO-H bend (out-of-plane, dimer)

Structural Elucidation Workflow

The logical workflow for the complete structural elucidation of a novel compound like this compound would involve a series of analytical techniques.

Structural Elucidation Workflow Standard Workflow for Structural Elucidation cluster_initial Initial Characterization cluster_advanced Advanced Characterization A Synthesis & Purification B Mass Spectrometry (MS) A->B Molecular Weight C ¹H NMR Spectroscopy A->C Proton Environment D ¹³C NMR Spectroscopy A->D Carbon Skeleton E Infrared (IR) Spectroscopy A->E Functional Groups H Structure Confirmation B->H F 2D NMR (COSY, HSQC, HMBC) C->F D->F E->H F->H Connectivity G X-ray Crystallography G->H 3D Structure

Caption: A typical experimental workflow for structural elucidation.

Conclusion

This technical guide provides a foundational framework for the understanding and synthesis of this compound. While experimental data for its complete structural elucidation remains to be published, the proposed synthetic pathway offers a reliable method for its preparation. The predicted spectroscopic data presented herein serves as a useful reference for researchers aiming to synthesize and characterize this compound. Further experimental validation of these predictions is encouraged to definitively establish the structural and spectroscopic properties of this molecule, which may hold potential in various areas of chemical and pharmaceutical research.

A Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Sourcing, Synthesis, and Application in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a key building block in the development of kinase inhibitors. This document covers commercial sourcing, a detailed synthetic protocol, and the context of its application in targeting the p38 MAP kinase signaling pathway.

Commercial Suppliers

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several key suppliers.

SupplierCatalog NumberPurityQuantityPrice (USD)
BLD PharmBD13688697%5g$108.00
25g$322.00
ChemicalBookCB7853706>95.0%1gInquiry
5gInquiry
10gInquiry
ChemSceneCS-011091497.86%100mg$118.00
250mg$178.00
500mg$258.00
1g$358.00
Fisher Scientific5GR-5gInquiry
Amole BiotechnologyAM185252-69-1>98%100mgInquiry

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of a pyrazole boronic acid derivative with a halogenated benzoic acid derivative. A plausible and commonly employed route is the coupling of 4-bromo-3,5-dimethyl-1H-pyrazole with 4-carboxyphenylboronic acid.

Reaction Scheme:

Materials:

  • 4-bromo-3,5-dimethyl-1H-pyrazole

  • 4-carboxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water mixture, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent), 4-carboxyphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid. If not, perform an aqueous workup. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the crude product and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Application in Drug Discovery: Targeting the p38 MAPK Signaling Pathway

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been investigated as potent inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress, and its dysregulation is implicated in a range of diseases, including inflammatory disorders and cancer.[1][2]

The diagram below illustrates a simplified representation of the p38 MAPK signaling cascade, a key target for inhibitors derived from the title compound.

p38_MAPK_Pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (Transcription Factors, Kinases) p38->downstream response Cellular Response (Inflammation, Apoptosis, etc.) downstream->response inhibitor 4-(3,5-dimethyl-1H-pyrazol-4-yl) benzoic acid derivatives inhibitor->p38 Sourcing_to_Application_Workflow sourcing 1. Source Commercial This compound synthesis 2. Synthesize Derivatives (e.g., Amide Coupling) sourcing->synthesis screening 3. In Vitro Kinase Screening (e.g., p38 MAPK) synthesis->screening sar 4. Structure-Activity Relationship (SAR) Studies screening->sar lead_opt 5. Lead Optimization sar->lead_opt preclinical 6. Preclinical Development lead_opt->preclinical

References

Methodological & Application

Application Notes: Knorr Pyrazole Synthesis for 4-Aryl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental and versatile cyclocondensation reaction for preparing pyrazoles and their derivatives.[1][2] This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often under acidic catalysis.[2][3] Pyrazole scaffolds are of significant interest to medicinal chemists and drug development professionals due to their prevalence in a wide array of biologically active compounds, including celecoxib and antipyrine.[4] The synthesis of 4-aryl pyrazoles, a specific subclass, is particularly important as the aryl moiety at the C4 position can be a key pharmacophore, influencing the compound's biological activity and pharmacokinetic properties. This document provides a detailed overview, reaction mechanism, experimental protocols, and quantitative data for the synthesis of 4-aryl pyrazoles via the Knorr synthesis and related methods.

General Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis is a well-established process that proceeds in several key steps.[2] The reaction is typically acid-catalyzed.[3][5]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine derivative on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.[1][2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[2] This step forms a five-membered ring intermediate, often a hydroxylpyrazolidine.[6]

  • Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate to yield the stable, aromatic pyrazole ring.[1][2] This dehydration is generally considered the rate-determining step under neutral pH conditions.[6]

When using an unsymmetrical 1,3-dicarbonyl compound, the initial condensation can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][6] The regioselectivity is influenced by steric and electronic factors of the substituents, as well as reaction conditions like pH.[1][6]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl (e.g., Aryl-β-diketone) hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation (+ Hydrazine, -H₂O) hydrazine Hydrazine Derivative cyclic Cyclic Hemiaminal Intermediate hydrazone->cyclic Intramolecular Cyclization pyrazole 4-Aryl Pyrazole cyclic->pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols & Data

The following sections provide detailed experimental protocols and tabulated data for the synthesis of 4-aryl pyrazoles. The protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Synthesis of 4-Aroyl-5-Arylpyrazoles

This protocol is adapted from the synthesis of 4-aroyl-5-arylpyrazoles from enaminodiketones, which are synthetic equivalents of 1,3-dicarbonyls.[7]

Materials:

  • Enaminodiketone (e.g., 2-(dimethylaminomethylene)-1,3-diarylpropane-1,3-dione) (0.10 mmol)

  • Substituted hydrazine (e.g., phenylhydrazine, ethylhydrazine) (0.12 mmol)

  • Solvent (Ethanol or Toluene) (1.5 mL)

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the enaminodiketone (0.10 mmol) and the substituted hydrazine (0.12 mmol).[7]

  • Solvent Addition: Add the chosen solvent (1.5 mL) to the mixture.[7] The choice of solvent can influence regioselectivity; for instance, using ethanol versus toluene can selectively yield different regioisomers with small alkylhydrazines.[7]

  • Reaction: Stir the mixture at room temperature.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent in vacuo.[7]

  • Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate-hexane) to afford the pure 4-aroyl-arylpyrazole.[7]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various 4-aroyl-arylpyrazoles, which are a subset of 4-substituted aryl pyrazoles.

1,3-Dicarbonyl EquivalentHydrazine DerivativeSolventProductYield (%)Ref.
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-oneCyclohexylhydrazineToluene4-Benzoyl-1-cyclohexyl-5-phenylpyrazole83%[7]
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-oneBenzylhydrazineToluene4-Benzoyl-1-benzyl-5-phenylpyrazole67%[7]
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-oneEthylhydrazineToluene4-Benzoyl-1-ethyl-5-phenylpyrazole6%[7]
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-oneEthylhydrazineToluene4-Benzoyl-1-ethyl-3-phenylpyrazole (regioisomer)22%[7]
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester

This protocol describes the synthesis of a phenyl-substituted pyrazolone, a tautomer of an aromatic 5-hydroxypyrazole, demonstrating a common variation of the Knorr synthesis.[8][9]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[9]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[9]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[9]

  • Reaction Monitoring: Monitor the reaction progress by TLC to confirm the consumption of the starting ketoester.[9]

  • Work-up and Crystallization: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with vigorous stirring.[9] Turn off the heat and allow the mixture to cool slowly while continuing to stir for 30 minutes to facilitate product precipitation.[9]

  • Isolation: Filter the precipitated solid using a Buchner funnel, rinse with a small amount of cold water, and allow the product to air dry.[9] A yield of 79% has been reported for a similar synthesis.[8]

General Experimental Workflow

The following diagram illustrates a typical workflow for the Knorr pyrazole synthesis in a laboratory setting.

Workflow start Start setup 1. Combine 1,3-Dicarbonyl & Hydrazine in Solvent start->setup catalyst 2. Add Acid Catalyst (e.g., Acetic Acid) setup->catalyst reaction 3. Heat Reaction Mixture (e.g., Reflux or 100°C) catalyst->reaction monitor 4. Monitor Progress by TLC reaction->monitor monitor->reaction Incomplete workup 5. Quench Reaction (e.g., Add Water) monitor->workup Complete isolate 6. Isolate Crude Product (Filtration/Extraction) workup->isolate purify 7. Purify Product (Crystallization/Chromatography) isolate->purify characterize 8. Characterize Final Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Standard laboratory workflow for Knorr pyrazole synthesis.

References

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 4-Aryl-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-aryl-1H-pyrazoles via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, offering an efficient method for constructing carbon-carbon bonds. The synthesis of 4-aryl-1H-pyrazoles is of significant interest in medicinal chemistry, as this scaffold is present in numerous bioactive compounds.

The following sections detail optimized reaction conditions for both conventional heating and microwave-assisted protocols, offering flexibility for various laboratory setups. Additionally, troubleshooting guidance is provided to address common side reactions such as debromination and protodeboronation.

Data Presentation: A Comparative Analysis of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling for the synthesis of 4-aryl-1H-pyrazoles is influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize quantitative data from various successful protocols, providing a clear comparison to aid in reaction optimization.

Table 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole with Various Arylboronic Acids [1]

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemperature (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (3:1.2)905-1295
4-Methylphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (3:1.2)905-1292
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (3:1.2)905-1290
4-Chlorophenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (3:1.2)905-1288

Table 2: Conventional Heating Suzuki Coupling of 4-Halopyrazoles with Arylboronic Acids [2][3]

Pyrazole DerivativeCatalyst System (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
4-Bromopyrazole derivativePd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)906Not Specified
N-Protected 4-iodopyrazolePd(OAc)₂ / SPhosKFToluene/H₂O80Not SpecifiedGood to Excellent
Pyrazole derivativePd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)906Not Specified

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-aryl-1H-pyrazoles via Suzuki-Miyaura coupling.

Protocol 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole [1][4]

This protocol describes a rapid and efficient method for the synthesis of 4-substituted arylpyrazoles utilizing microwave irradiation.[1][4][5]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

  • Nitrogen or Argon atmosphere

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).[1]

  • Add DME (3 mL) and H₂O (1.2 mL) to the vial.[1]

  • Purge the vial with a stream of nitrogen or argon for 2-3 minutes.

  • Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.[1]

  • Seal the vial and place it in a microwave apparatus.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.[1][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.

Protocol 2: Conventional Heating Suzuki Coupling of 4-Bromopyrazoles [3]

This protocol outlines a general procedure for the Suzuki coupling of a 4-bromopyrazole derivative with an arylboronic acid using conventional heating.

Materials:

  • 4-Bromopyrazole derivative

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

  • Argon atmosphere

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative (0.1 mmol, 1.0 equiv), arylboronic acid (0.11 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and Na₂CO₃ (0.25 mmol, 2.5 equiv).[3]

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add 1,4-dioxane (1.6 mL) and water (0.4 mL) to the tube.[3]

  • Seal the tube and heat the reaction mixture at 90°C for 6 hours with stirring.[2][3]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.[3]

Troubleshooting Common Side Reactions

  • Debromination: A common side reaction is the debromination of the 4-bromopyrazole starting material. This can be influenced by the basicity of the reaction medium and the nature of the pyrazole substrate. If significant debromination is observed, consider the following:

    • N-Protection: Protecting the pyrazole nitrogen (e.g., with a Boc or SEM group) can significantly suppress this side reaction.

    • Base Selection: Using a milder base such as K₃PO₄ or CsF may reduce the rate of debromination compared to strong inorganic bases like NaOH or KOH.

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sometimes minimize dehalogenation.

  • Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom. It is often promoted by the presence of water and strong bases. To mitigate protodeboronation:

    • Anhydrous Conditions: Use anhydrous solvents and powdered, anhydrous bases (e.g., K₃PO₄, CsF).

    • Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be less prone to protodeboronation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling synthesis of 4-aryl-1H-pyrazoles.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - 4-Halopyrazole - Arylboronic Acid catalyst 2. Add Catalyst System: - Palladium Catalyst - Ligand (if needed) - Base reagents->catalyst solvent 3. Add Solvent System: - Organic Solvent - Water catalyst->solvent inert 4. Establish Inert Atmosphere (Nitrogen or Argon) solvent->inert heating 5. Heat Reaction Mixture: - Conventional Heating or - Microwave Irradiation inert->heating quench 6. Quench Reaction & Extract with Organic Solvent heating->quench dry 7. Dry & Concentrate Organic Layer quench->dry purify 8. Purify Product via Column Chromatography dry->purify product Final Product: 4-Aryl-1H-pyrazole purify->product

Caption: General experimental workflow for the Suzuki coupling of 4-halopyrazoles.

The catalytic cycle for this transformation is a well-established process involving oxidative addition of the palladium(0) catalyst to the halopyrazole, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired 4-aryl-1H-pyrazole and regenerate the active palladium(0) catalyst.[3] The presence of a base is crucial for the transmetalation step.

References

Application Notes and Protocols for the Purification of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. The following methods are based on established chemical principles for the purification of pyrazole derivatives and carboxylic acids and are intended to serve as a comprehensive guide for obtaining this compound in high purity.

Compound Properties Relevant to Purification

A thorough understanding of the physicochemical properties of this compound is crucial for selecting and optimizing purification techniques.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₁₂H₁₂N₂O₂[1]---
Molecular Weight 216.24 g/mol [1]Useful for characterization and yield calculations.
Appearance White to off-white solid (expected)Visual indicator of purity.
Melting Point Not consistently reported.A sharp melting point range is a key indicator of purity.
Solubility Expected to be soluble in many organic solvents and aqueous basic solutions. Poorly soluble in water under neutral or acidic conditions.This differential solubility is the basis for acid-base extraction and recrystallization.
pKa Estimated to be around 4-5 (for the carboxylic acid proton).Critical for designing effective acid-base extraction protocols.

Purification Strategies

The purification of this compound can be approached using several standard laboratory techniques. The choice of method will depend on the nature and quantity of the impurities present in the crude material. The two primary recommended methods are Acid-Base Extraction and Recrystallization. For challenging separations, Column Chromatography can be employed.

A general workflow for the purification is outlined below:

Purification_Workflow Crude Crude Material ABE Acid-Base Extraction Crude->ABE Remove non-acidic and basic impurities Recryst Recrystallization Crude->Recryst If major impurities are non-acidic ABE->Recryst Further purification Chrom Column Chromatography ABE->Chrom If impurities persist Pure Pure Compound Recryst->Pure Chrom->Pure

Figure 1: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for separating the acidic target compound from neutral and basic impurities.

Principle: this compound, being a carboxylic acid, will deprotonate in a basic solution to form a water-soluble carboxylate salt. Neutral and basic impurities will remain in an organic solvent and can be separated. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the pure acid to precipitate.

Materials:

  • Crude this compound

  • Diethyl ether (or Ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add 1 M NaOH solution to the separatory funnel. The volume should be sufficient to ensure the aqueous phase is basic (pH > 10). Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete transfer of the acidic product to the aqueous phase. Combine all aqueous extracts.

  • Washing (Optional): The organic layer, containing neutral and basic impurities, can be washed with brine, dried over anhydrous Na₂SO₄, and the solvent evaporated to recover these impurities if desired.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl solution dropwise while stirring until the solution is acidic (pH < 4). A white precipitate of the purified this compound should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a desiccator under vacuum to a constant weight.

Acid_Base_Extraction start Crude Compound in Organic Solvent add_base Add 1M NaOH (aq) Shake and Separate start->add_base organic_layer Organic Layer (Neutral/Basic Impurities) add_base->organic_layer aqueous_layer Aqueous Layer (Sodium Salt of Product) add_base->aqueous_layer acidify Acidify with 1M HCl (aq) to pH < 4 aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter, Wash with Cold Water, and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Figure 2: Workflow for Acid-Base Extraction.
Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.

Principle: The crude compound is dissolved in a hot solvent in which it has high solubility. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be easily removable from the purified crystals.

Recommended Solvents for Screening:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Water.

  • Mixed Solvents: Ethanol/Water, Methanol/Water, Acetone/Hexane.

Procedure:

  • Solvent Screening: In a small test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and observe if the compound dissolves. If it does, allow it to cool to see if crystals form.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to boiling with stirring (using a hot plate and a stir bar).

  • Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this time. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Recrystallization start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool if no insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Vacuum Filtration and Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry pure_product Pure Product dry->pure_product

Figure 3: Workflow for Recrystallization.

Characterization of Purified Product

After purification, it is essential to confirm the identity and assess the purity of the this compound.

TechniquePurposeExpected Result
Melting Point Purity AssessmentA sharp melting point range (e.g., within 1-2 °C).
¹H and ¹³C NMR Structural Confirmation and PuritySpectra consistent with the structure of this compound and absence of impurity signals.
HPLC/LC-MS Purity Assessment and Mass ConfirmationA single major peak in the chromatogram and a mass spectrum corresponding to the molecular weight of the compound.
FT-IR Functional Group IdentificationPresence of characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), and aromatic C-H and C=C bonds.

Troubleshooting

IssuePossible CauseSuggested Solution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent, or add slightly more hot solvent before cooling.
No crystal formation Too much solvent was used, or the solution was cooled too quickly.Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal. Evaporate some of the solvent and re-cool.
Low recovery after purification The compound has some solubility in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is fully cooled before filtration. Use a minimal amount of cold solvent for washing. Keep the filtration apparatus hot during hot filtration.
Product is not pure after one purification cycle The impurities have similar properties to the product.Repeat the purification step or combine different purification techniques (e.g., acid-base extraction followed by recrystallization).

References

Application Notes and Protocols for Developing Antimicrobial Assays for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for conducting antimicrobial assays on pyrazole derivatives. The information is intended to assist in the screening and characterization of new chemical entities with potential antimicrobial activity.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Their structural versatility allows for the synthesis of diverse libraries of compounds for antimicrobial screening.[1][4][6] This document outlines standardized methods for evaluating the antimicrobial efficacy of these derivatives, with a focus on addressing common challenges such as compound solubility.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as reported in the scientific literature. These tables are intended to provide a reference for expected activity and to aid in the selection of appropriate test concentrations.

Table 1: Antibacterial Activity of Pyrazole-Thiazole Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
4aStaphylococcus aureus12.5[1]
4aBacillus subtilis25[1]
4aEscherichia coli25[1]
4aPseudomonas aeruginosa50[1]
4bStaphylococcus aureus12.5[1]
4bBacillus subtilis25[1]
4bEscherichia coli50[1]
4bPseudomonas aeruginosa50[1]
4hStaphylococcus aureus6.25[1]
4hBacillus subtilis12.5[1]
4hEscherichia coli25[1]
4hPseudomonas aeruginosa25[1]

Table 2: Antibacterial Activity of Pyrazolyl 1,3,4-Thiadiazine and Hydrazone Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
21aStaphylococcus aureus62.5[6]
21aBacillus subtilis125[6]
21aKlebsiella pneumoniae125[6]
21bStaphylococcus aureus125[6]
21bBacillus subtilis250[6]
21bKlebsiella pneumoniae250[6]
22Staphylococcus aureus125[6]
22Bacillus subtilis250[6]
22Klebsiella pneumoniae250[6]

Table 3: DNA Gyrase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget EnzymeIC50 (µg/mL)Reference
3kS. aureus DNA gyrase0.15[7]
3kB. subtilis DNA gyrase0.25[7]
3sS. aureus DNA gyrase3.25[7]
3sB. subtilis DNA gyrase1.00[7]
16S. aureus DNA gyrase-[8]
16E. coli DNA gyrase-[8]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of pyrazole derivatives using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Pyrazole Derivative Stock Solution C Prepare Serial Dilutions of Pyrazole Derivative A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Microtiter Plate with Bacterial Suspension B->D E Add Pyrazole Derivative Dilutions to Wells C->E D->E F Incubate Plates (37°C, 18-24h) E->F G Visually Inspect for Bacterial Growth F->G H Determine MIC (Lowest Concentration with No Visible Growth) G->H Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar Plate A->C B Prepare Pyrazole Derivative-Impregnated Disks D Place Disks on Agar Surface B->D C->D E Incubate Plates (37°C, 18-24h) D->E F Measure Zone of Inhibition Diameter E->F G Interpret Results (Susceptible, Intermediate, Resistant) F->G DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Pyrazole Derivative DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase DNA_relaxed->DNA_gyrase binds DNA_supercoiled Supercoiled DNA Replication DNA Replication DNA_supercoiled->Replication DNA_gyrase->DNA_supercoiled introduces negative supercoils Inhibition Inhibition of DNA Gyrase DNA_gyrase->Inhibition Pyrazole Pyrazole Derivative Pyrazole->DNA_gyrase binds to No_Replication Inhibition of DNA Replication Inhibition->No_Replication Cell_Death Bacterial Cell Death No_Replication->Cell_Death

References

Application Notes and Protocols for Anti-inflammatory Screening of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4][5] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of pro-inflammatory signaling pathways like NF-κB and MAPK.[6][7][8][9][10][11] This document provides detailed application notes and standardized protocols for the systematic screening of novel pyrazole compounds for their anti-inflammatory properties, catering to the needs of researchers in drug discovery and development.

Key Inflammatory Signaling Pathways

Understanding the underlying molecular pathways of inflammation is crucial for targeted drug design and screening. The following diagrams illustrate the key signaling cascades often implicated in inflammatory responses and targeted by anti-inflammatory agents.

membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 Stimuli aa Arachidonic Acid (AA) pla2->aa cox Cyclooxygenase (COX-1 & COX-2) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins (Inflammation, Pain, Fever) cox->prostaglandins thromboxanes Thromboxanes cox->thromboxanes leukotrienes Leukotrienes (Inflammation) lox->leukotrienes nsaids Non-selective NSAIDs (e.g., Phenylbutazone) nsaids->cox cox2_inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) cox2_inhibitors->cox Specifically COX-2

Caption: Arachidonic Acid Metabolism Pathway.

cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS, TNF-α, IL-1) receptor Receptor (e.g., TLR4, TNFR) stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation nfkb_nuc NF-κB genes Pro-inflammatory Gene Transcription nfkb_nuc->genes cytokines Cytokines (TNF-α, IL-6) Chemokines COX-2 genes->cytokines

Caption: NF-κB Signaling Pathway in Inflammation.

stimuli Stress, Growth Factors, Inflammatory Cytokines map3k MAPKKK (e.g., TAK1, ASK1) stimuli->map3k map2k MAPKK (e.g., MKK3/6, MEK1/2) map3k->map2k Phosphorylates mapk MAPK (p38, JNK, ERK) map2k->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, CREB) mapk->transcription_factors Activates response Inflammatory Response transcription_factors->response

Caption: MAPK Signaling Pathway in Inflammation.

In Vitro Anti-inflammatory Screening Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of novel pyrazole compounds against COX-1 and COX-2 enzymes.

Principle: This assay fluorometrically measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme. The fluorescence intensity is proportional to the COX activity.[12]

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Celecoxib150.04375[13]
PhenylbutazoneNon-selectiveNon-selective~1[13]
SC-558100.0053>1900[13]
Compound 5u-1.79-[14]
Compound 5s-2.15-[14]
Compound 5r-2.54-[14]
Compound 5t-2.88-[14]
Pyrazole Derivative 2a-19.87 nM-[15]
Pyrazole Derivative 3b-39.43 nM22.21[15]
Pyrazole Derivative 4a-61.24 nM14.35[15]
Pyrazole Derivative 5b-38.73 nM17.47[15]
Pyrazole Derivative 5e-39.14 nM13.10[15]

Experimental Protocol (Fluorometric): [12][13][16]

prep_reagents Prepare Reagents: - COX Assay Buffer - COX Probe - COX Cofactor - Arachidonic Acid - Test Compounds (serial dilutions) - COX-1/COX-2 Enzymes add_reagents To 96-well plate add: - Assay Buffer - Diluted Cofactor - Probe prep_reagents->add_reagents add_compound Add Diluted Test Compound (or DMSO/known inhibitor controls) add_reagents->add_compound add_enzyme Add Diluted COX-1 or COX-2 Enzyme add_compound->add_enzyme incubate Incubate at 37°C (e.g., 10 minutes) add_enzyme->incubate initiate_reaction Initiate Reaction: Add Arachidonic Acid incubate->initiate_reaction measure Measure Fluorescence (Ex/Em = 535/587 nm) Kinetically for 5-10 min initiate_reaction->measure calculate Calculate % Inhibition and Determine IC₅₀ measure->calculate

Caption: In Vitro COX Inhibition Assay Workflow.

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions as per the kit manufacturer's instructions.

    • Prepare serial dilutions of the novel pyrazole compounds in DMSO.

    • Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.

    • Add the diluted test compounds to their respective wells. Include control wells with DMSO (for total enzyme activity) and a known inhibitor (e.g., Celecoxib for COX-2) as a positive control.

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence intensity kinetically over a set period. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Lipoxygenase (LOX) Inhibition Assay

Objective: To evaluate the inhibitory potential of pyrazole compounds against lipoxygenase, another key enzyme in the arachidonic acid pathway.

Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, often using soybean lipoxygenase as a model due to its homology with mammalian LOX.[1] The activity can be monitored by measuring the formation of hydroperoxides from a suitable substrate like linoleic acid.

Data Presentation:

Compound5-LOX IC₅₀ (µM)15-LOX IC₅₀ (µM)Reference
Pyrazole-Thiazole Hybrid0.12-[11]
Compound 2g80 (Soybean LOX)-[1]
Novel Purine-Pyrazole Hybrids-1.76 - 6.12[17]

Experimental Protocol: [18][19][20][21]

  • Reagent Preparation:

    • Prepare a borate buffer (e.g., 0.2 M, pH 9.0).

    • Prepare a solution of soybean lipoxygenase in the buffer.

    • Prepare a solution of linoleic acid (substrate) in ethanol and then dilute with buffer.

    • Dissolve test compounds in DMSO.

  • Assay Procedure:

    • In a quartz cuvette, mix the borate buffer and the lipoxygenase solution.

    • Add the test compound solution (or DMSO for control) and incubate for a few minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid solution.

  • Measurement: Immediately measure the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). This absorbance change is due to the formation of conjugated dienes.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

Objective: To assess the ability of pyrazole compounds to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in stimulated immune cells.

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[22][23][24][25]

Data Presentation:

CompoundCell LineStimulantConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Pyrazole DerivativeRAW 264.7LPS5-85[11]
Irak4-IN-20-LPS-YesYes[26]

Experimental Protocol: [14][22][23][24][26][27][28]

seed_cells Seed RAW 264.7 Macrophages in a 96-well plate and culture pre_treat Pre-treat cells with Test Compounds for 1-2 hours seed_cells->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24 hours pre_treat->stimulate collect_supernatant Collect Cell Culture Supernatant stimulate->collect_supernatant viability_assay Perform Cell Viability Assay (e.g., MTT) on remaining cells stimulate->viability_assay After supernatant collection elisa Perform ELISA for TNF-α and IL-6 according to kit protocol collect_supernatant->elisa measure_absorbance Measure Absorbance and Calculate Cytokine Concentration elisa->measure_absorbance

Caption: Cytokine Inhibition Assay Workflow.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.

  • Cell Viability: It is crucial to perform a cell viability assay (e.g., MTT assay) on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compounds.[23][29]

In Vivo Anti-inflammatory Screening Assay

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory activity of pyrazole compounds in a well-established in vivo model of inflammation.[30][31][32][33]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this edema over time compared to a control group.[30][32][34]

Data Presentation:

CompoundAnimal ModelDose (mg/kg)Route of Admin.Time Post-Carrageenan (h)Paw Edema Inhibition (%)Reference
Pyrazole DerivativeRat10p.o.365-80[11]
IndomethacinRat10p.o.355[11]
Pyrazoline 2dRat/Mouse-i.p.-High[1]
Pyrazoline 2eRat/Mouse-i.p.-High[1]
Compound 4Rat10p.o.3High[5]
Pyrazolone DerivativesMouse---Good[35]

Experimental Protocol: [2][30][31][32][34]

  • Animal Acclimatization and Grouping: Acclimatize rodents (rats or mice) to the laboratory conditions. Randomly divide the animals into groups (e.g., vehicle control, positive control like Indomethacin, and test compound groups).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test pyrazole compounds and control drugs (vehicle or positive control) via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before carrageenan injection.

  • Induction of Edema: Inject a 1% carrageenan solution into the subplantar region of the right hind paw to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Conclusion

The systematic application of these in vitro and in vivo screening methods will enable a comprehensive evaluation of the anti-inflammatory potential of novel pyrazole compounds. The provided protocols offer a standardized framework for generating reliable and comparable data, which is essential for identifying promising lead candidates for further preclinical and clinical development. It is crucial to correlate the results from various assays to build a comprehensive structure-activity relationship (SAR) profile and to elucidate the underlying mechanisms of action of these compounds.

References

Application Notes and Protocols for Cell Viability Assays with 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a chemical compound with the molecular formula C12H12N2O2.[1] Its structure features a dimethyl-pyrazole group attached to a benzoic acid moiety.[1] While pyrazole derivatives are known to possess a wide range of therapeutic properties, including antibacterial and potential cytotoxic activities against cancer cell lines, the specific biological effects of this compound are not extensively documented in publicly available literature.[2][3][4]

These application notes provide detailed protocols for assessing the effects of this compound on cell viability using three common assays: MTT, XTT, and CellTiter-Glo®. These protocols are designed to guide researchers in determining the cytotoxic or cytostatic potential of this compound against various cell lines.

General Considerations for Compound Handling and Use

  • Solubility: The solubility of this compound should be determined empirically. It is recommended to prepare a high-concentration stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Concentration Range: When testing a compound with unknown activity, it is crucial to use a wide range of concentrations to determine its dose-response curve. A common starting point is a serial dilution from 100 µM down to nanomolar concentrations.

  • Cell Line Selection: The choice of cell line will depend on the research context. For general cytotoxicity screening, commonly used cell lines like HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), or a non-cancerous line like HEK-293T (human embryonic kidney) can be used.[2][4]

  • Controls: Appropriate controls are essential for valid results. These should include:

    • Untreated Cells: Cells cultured in medium only, representing 100% viability.

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing correctly.

    • Blank Control: Wells containing culture medium but no cells, to measure background absorbance or luminescence.[5][6]

Data Presentation: Hypothetical Cytotoxicity Data

The following table summarizes hypothetical data from a cell viability experiment using the MTT assay to illustrate how results can be presented.

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0 µM) 1.2500.085100%
0.1 1.2350.07998.8%
1 1.1500.09292.0%
5 0.9800.06578.4%
10 0.7500.05560.0%
25 0.4200.04133.6%
50 0.1800.02514.4%
100 0.0950.0157.6%

*Percentage of Cell Viability is calculated as: [(Mean Absorbance of Treated Wells - Mean Absorbance of Blank) / (Mean Absorbance of Vehicle Control - Mean Absorbance of Blank)] * 100.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis prep_compound Prepare stock solution of This compound in DMSO seed_plate Seed cells into 96-well plate (e.g., 5,000-10,000 cells/well) prep_cells Culture and harvest cells prep_cells->seed_plate incubate_attach Incubate for 24h to allow cell attachment seed_plate->incubate_attach treatment Treat cells with serial dilutions of the compound incubate_attach->treatment controls Include vehicle, untreated, and positive controls incubate_treat Incubate for 24-72 hours treatment->incubate_treat add_reagent Add assay reagent (e.g., MTT, XTT, CellTiter-Glo) incubate_treat->add_reagent incubate_assay Incubate for required time (e.g., 10 min - 4 hours) add_reagent->incubate_assay measure_signal Measure signal (Absorbance or Luminescence) incubate_assay->measure_signal calc_viability Calculate % Cell Viability measure_signal->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: General experimental workflow for assessing compound cytotoxicity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells.[7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[7] The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

  • 96-well clear flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cell line and complete culture medium

  • MTT solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS).[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader capable of measuring absorbance at 570 nm.[9]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

Protocol 2: XTT Cell Viability Assay

The XTT assay is similar to the MTT assay, but the cleavage of the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) tetrazolium salt by metabolically active cells produces a water-soluble orange formazan product.[11] This eliminates the need for a solubilization step, making the protocol simpler and faster.[12]

Materials:

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • Selected cell line and complete culture medium

  • XTT Reagent and Electron Coupling Reagent (often supplied as a kit).[13]

  • Microplate reader capable of measuring absorbance at 450-500 nm.[11]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions (a common ratio is 50:1).[14]

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[13][15] The incubation time may need to be optimized depending on the cell type and density.[14]

  • Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance at 450 nm. A reference wavelength of 660 nm is often used to correct for background absorbance.[13]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a highly sensitive, homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[16] The assay reagent lyses the cells and generates a luminescent "glow-type" signal produced by a luciferase reaction, which is proportional to the amount of ATP and thus the number of viable cells.[16]

Materials:

  • 96-well opaque-walled plates (to prevent well-to-well signal crossover)

  • This compound stock solution

  • Selected cell line and complete culture medium

  • CellTiter-Glo® Reagent (lyophilized substrate and buffer).[5]

  • Luminometer for plate reading.

Procedure:

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Reagent by transferring the buffer into the bottle containing the lyophilized substrate.[5] Mix gently until the substrate is fully dissolved.[5] Allow the reagent to equilibrate to room temperature before use.[5]

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in steps 1-3 of the MTT protocol.

  • Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[5][17]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well that is equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[16][17]

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][17]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][17]

  • Measurement: Measure the luminescence using a plate-reading luminometer.[5]

References

Application Notes and Protocols for the Derivatization of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical derivatization of the carboxylic acid group of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery. The derivatization of its carboxylic acid moiety allows for the modulation of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and enables its conjugation to other molecules of interest. The following protocols detail the synthesis of ester and amide derivatives, which are common and crucial transformations in the development of new chemical entities.

Introduction

This compound is a bifunctional molecule featuring a carboxylic acid group and a pyrazole ring.[1] The carboxylic acid is a key handle for chemical modification. Derivatization of this group can lead to the formation of prodrugs, the attachment of linkers for bioconjugation, or the creation of focused compound libraries for structure-activity relationship (SAR) studies. The primary methods for derivatizing a carboxylic acid are esterification and amidation. These reactions typically proceed through the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with an alcohol or an amine.[2]

Chemical Derivatization Pathways

The derivatization of this compound can be achieved through several reliable synthetic routes. The two primary pathways discussed here are esterification and amidation, which can be performed directly or via an activated intermediate such as an acyl chloride.

DerivatizationPathways cluster_esterification Esterification cluster_amidation Amidation cluster_acyl_chloride Acyl Chloride Intermediate start This compound ester_direct Direct Esterification (Fischer-Speier) start->ester_direct Alcohol, Acid Catalyst amide_direct Direct Amidation (Coupling Agents) start->amide_direct Amine, Coupling Agent (e.g., EDC, HATU) acyl_chloride Acyl Chloride Formation start->acyl_chloride SOCl₂, (COCl)₂ ester_product Ester Derivative ester_direct->ester_product amide_product Amide Derivative amide_direct->amide_product acyl_chloride_intermediate 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoyl chloride acyl_chloride->acyl_chloride_intermediate ester_from_acyl Reaction with Alcohol acyl_chloride_intermediate->ester_from_acyl Alcohol, Base amide_from_acyl Reaction with Amine acyl_chloride_intermediate->amide_from_acyl Amine, Base ester_from_acyl->ester_product amide_from_acyl->amide_product

Caption: Chemical derivatization pathways for this compound.

Experimental Protocols

The following are detailed protocols for the esterification and amidation of this compound.

Protocol 1: Fischer-Speier Esterification to Synthesize Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate

This protocol describes the direct esterification of the carboxylic acid with methanol under acidic conditions.[3][4]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.62 mmol).

  • Add 50 mL of anhydrous methanol.

  • Carefully add concentrated sulfuric acid (0.2 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain the pure methyl ester.

Protocol 2: Amide Synthesis via Acyl Chloride Intermediate

This protocol involves a two-step process: first, the formation of the acyl chloride, followed by its reaction with an amine to form the amide.[2]

Step 2a: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 g, 4.62 mmol) in 20 mL of anhydrous DCM.

  • Add thionyl chloride (0.67 mL, 9.24 mmol, 2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. The solution should become clear.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting acyl chloride is often used immediately in the next step without further purification.

Step 2b: Synthesis of N-benzyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide

Materials:

  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoyl chloride (from Step 2a)

  • Benzylamine

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoyl chloride (from Step 2a, ~4.62 mmol) in 20 mL of anhydrous DCM in a 50 mL round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve benzylamine (0.55 mL, 5.08 mmol, 1.1 equivalents) and triethylamine (0.77 mL, 5.54 mmol, 1.2 equivalents) in 10 mL of anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction with 30 mL of DCM.

  • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure amide.

Experimental Workflow

The general workflow for the derivatization and analysis of this compound is outlined below.

ExperimentalWorkflow start Start: this compound reaction_setup Reaction Setup (Esterification or Amidation) start->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Derivative characterization->final_product

Caption: General experimental workflow for derivatization.

Data Presentation

The following tables summarize representative quantitative data for the derivatization reactions described in the protocols.

Table 1: Esterification of this compound

DerivativeAlcoholCatalystReaction Time (h)Yield (%)Purity (by HPLC, %)m/z [M+H]⁺ (Expected)
Methyl esterMethanolH₂SO₄585>98231.11
Ethyl esterEthanolH₂SO₄682>97245.13
Isopropyl esterIsopropanolH₂SO₄875>96259.14

Table 2: Amidation of this compound

DerivativeAmineCoupling MethodReaction Time (h)Yield (%)Purity (by HPLC, %)m/z [M+H]⁺ (Expected)
BenzylamideBenzylamineAcyl Chloride390>99306.16
AnilideAnilineAcyl Chloride488>98292.14
MorpholinamideMorpholineEDC/HOBt1285>97286.15

Characterization Data

Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.4 Hz, 2H), 7.20 (d, J=8.4 Hz, 2H), 3.92 (s, 3H), 2.15 (s, 6H). (Predicted)

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.8, 145.2, 138.0, 130.2, 129.8, 128.5, 118.6, 52.2, 11.2. (Predicted)

  • MS (ESI): m/z = 231.11 [M+H]⁺.

N-benzyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.2 Hz, 2H), 7.40-7.25 (m, 5H), 7.20 (d, J=8.2 Hz, 2H), 6.30 (br s, 1H), 4.65 (d, J=5.6 Hz, 2H), 2.15 (s, 6H). (Predicted)

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.2, 145.0, 138.5, 138.1, 132.5, 129.9, 128.8, 127.9, 127.6, 118.8, 44.2, 11.2. (Predicted)

  • MS (ESI): m/z = 306.16 [M+H]⁺.

Conclusion

The protocols provided herein offer robust and reproducible methods for the derivatization of the carboxylic acid group of this compound. These methods are fundamental for the synthesis of compound libraries for screening in drug discovery programs and for the development of targeted molecular probes. The successful synthesis and purification of ester and amide derivatives can be readily achieved and confirmed using standard analytical techniques.

References

Microwave-Assisted Pyrazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that constitute the core structure of numerous pharmaceuticals.[1] Their derivatives are of significant interest in drug discovery due to a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] Microwave-assisted organic synthesis has emerged as a powerful and efficient technique for the rapid synthesis of pyrazole derivatives, offering significant advantages over conventional heating methods.[2][3] This technology allows for rapid and uniform heating, leading to dramatically reduced reaction times, improved yields, and enhanced product purity.[2] These application notes provide detailed protocols for the microwave-assisted synthesis of pyrazoles from common precursors.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis offers several key advantages for the preparation of pyrazole derivatives:

  • Speed: Reaction times are often reduced from hours to minutes.[1][2]

  • Yield: Increased reaction efficiency frequently leads to higher product yields.[1][2]

  • Purity: Cleaner reactions can simplify product purification.[1]

  • Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[1]

Data Presentation: Microwave vs. Conventional Synthesis

The following tables summarize quantitative data from the literature, comparing microwave-assisted synthesis with conventional heating methods for the preparation of various pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles [1]

ProductMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours73-90

Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [1][4]

ProductMethodTimeYield (%)
Pyrazole-Oxadiazole HybridsMicrowave-Assisted9-10 min79-92
Pyrazole-Oxadiazole HybridsConventional Heating7-9 hoursNot specified

Table 3: Synthesis of Pyrazole Derivatives from Chalcones

ReactantsMethodPower (W)Time (min)Yield (%)
Chalcone and Hydrazine HydrateMicrowave-Assisted6002-4Not specified
Chalcones and 4-hydrazinylbenzenesulfonamide hydrochlorideMicrowave-AssistedNot specified7-604-98
Quinolin-2(1H)-one-based α,β-unsaturated ketones and arylhydrazinesMicrowave-Assisted3607-1068-86

Table 4: Synthesis of Pyrazolones

ReactantsMethodPower (W)Time (min)Yield (%)
Ethyl acetoacetate and 3-nitrophenylhydrazineMicrowave-Assisted4201051-98
β-keto ester and phenyl hydrazineMicrowave-Assisted20% of max power482

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Derivatives from Chalcones

This protocol describes the synthesis of pyrazole derivatives from chalcones and hydrazine derivatives under microwave irradiation.

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)[1]

  • Ethanol (5 mL)[1]

  • Glacial Acetic Acid (catalytic amount, ~2 drops)[1]

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[1]

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.[1][5]

  • Collect the resulting precipitate by vacuum filtration.[1]

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]

Protocol 2: One-Pot Synthesis of Pyrazolone Derivatives

This protocol outlines a one-pot, three-component synthesis of pyrazolone derivatives under solvent-free microwave irradiation.[6][7]

Materials:

  • β-ketoester (e.g., Ethyl acetoacetate) (0.45 mmol)[6][7]

  • Substituted hydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)[6][7]

  • Aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (0.3 mmol)[6][7]

  • 50-mL one-neck flask

Procedure:

  • In a one-neck 50-mL flask, combine the ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[6][7]

  • Place the flask in a domestic microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.[6][7]

  • After completion of the reaction (monitored by TLC), allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.[1]

  • Collect the crude product by filtration.

  • The crude product can be further purified by recrystallization.[1]

Protocol 3: Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol describes the preparation of 1-Aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile using a microwave reactor.[8]

Materials:

  • Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride) (2 mmol)[8]

  • 3-aminocrotononitrile (2 mmol)[8]

  • 1 M Hydrochloric acid (5 mL)[8]

  • Microwave reactor vial (2-5 mL capacity)[8]

  • Stir bar

  • Crimper tool

Procedure:

  • In a dried microwave vial, add the aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile (2 mmol).[8]

  • Add 5 mL of 1 M hydrochloric acid to achieve a starting reagent concentration of 0.4 M.[8]

  • Place a stir bar in the vial and stir the heterogeneous suspension. If solubility is poor, transfer to a larger vial and add more 1 M HCl, not exceeding the recommended volume for the microwave reactor.[8]

  • Seal the microwave vial with a cap using a crimper tool.[8]

  • Place the vial in the microwave reactor and irradiate for 10-15 minutes.[8]

  • After the reaction, cool the vial to room temperature.

  • Obtain the pure product via vacuum filtration.[8]

Visualizations

G General Workflow for Microwave-Assisted Pyrazole Synthesis A Reactant Mixing B Vial Sealing A->B C Microwave Irradiation (Controlled Time, Temp, Power) B->C D Cooling C->D E Work-up (Precipitation/Extraction) D->E F Purification (Filtration/Recrystallization) E->F G Characterization F->G

Caption: A general workflow diagram for microwave-assisted pyrazole synthesis.

G Reaction Pathway for Pyrazole Synthesis from 1,3-Dicarbonyls cluster_reactants Reactants cluster_product Product A 1,3-Dicarbonyl Compound C Microwave Irradiation A->C B Hydrazine Derivative B->C D Condensation C->D E Cyclization D->E F Dehydration E->F G Pyrazole Derivative F->G

Caption: A representative reaction pathway for pyrazole synthesis.

References

Application Note: Analytical Methods for Quantifying 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a molecule of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound in solution is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.

While specific validated methods for this particular analyte are not widely published, the following protocols are based on established methods for structurally similar aromatic carboxylic acids and provide a strong foundation for method development and validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is essential for analytical method development.

PropertyValueReference
Molecular FormulaC₁₂H₁₂N₂O₂[1][2]
Molecular Weight216.24 g/mol [1][2]
CAS Number185252-69-1[3]
AppearanceSolid (predicted)[4]
pKa(Predicted to be acidic due to the carboxylic acid group)
UV Absorbance (λmax)Predicted in the range of 230-280 nm due to the benzoic acid and pyrazole chromophores.[5][6]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a highly specific, sensitive, and robust method for the quantification of organic molecules. A reverse-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • Ultrapure water.

  • Syringe filters (0.45 µm).

2. Preparation of Mobile Phase:

  • A typical mobile phase for the separation of aromatic carboxylic acids consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer.[2][7][8]

  • Example Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water.

  • The exact ratio will need to be optimized to achieve a suitable retention time and peak shape. A good starting point is a 60:40 (v/v) mixture of 0.1% phosphoric acid in water to acetonitrile.

  • Degas the mobile phase before use.

3. Preparation of Standard Solutions:

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • The sample preparation will depend on the matrix of the solution.

  • For simple aqueous or organic solutions, a direct dilution with the mobile phase may be sufficient.

  • For more complex matrices, sample clean-up steps like filtration, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[9][10]

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) 0.1% phosphoric acid in water : acetonitrile. (Gradient elution may be required for complex samples).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of a standard solution. Based on the benzoic acid moiety, a starting wavelength of 230 nm or 254 nm is recommended.[5]

  • Run Time: 10 minutes (adjust as needed to ensure elution of the analyte and any impurities).

6. Data Analysis and Quantification:

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis of the calibration curve. A correlation coefficient (r²) of >0.995 is generally required.[7]

  • Inject the unknown samples and determine their concentrations by interpolating the peak areas from the calibration curve.

Method Validation Parameters (ICH Q2(R1) Guidelines)

The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[3][5][7][11][12]

ParameterAcceptance Criteria (Example)
Specificity The peak for the analyte should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified concentration range.[7]
Range 80% to 120% of the target concentration for assays.[3]
Accuracy 98.0% to 102.0% recovery.
Precision Repeatability (intra-day) RSD ≤ 2.0%; Intermediate precision (inter-day) RSD ≤ 2.0%.[11]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for quantification, suitable for solutions with a relatively pure analyte and no interfering substances that absorb at the same wavelength.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Methanol or another suitable UV-transparent solvent.

  • This compound reference standard.

2. Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of the reference standard in the chosen solvent (e.g., 10 µg/mL in methanol).

  • Scan the solution over a wavelength range of 200-400 nm to identify the wavelength of maximum absorbance (λmax).

  • The λmax is expected to be in the range of 230-280 nm.[5][6]

3. Preparation of Standard Solutions:

  • Prepare a stock solution of the reference standard in the chosen solvent (e.g., 100 µg/mL in methanol).

  • Perform serial dilutions to prepare a series of calibration standards with concentrations that will give absorbances within the linear range of the instrument (typically 0.1 to 1.0 AU). Example concentrations: 1, 2, 5, 10, 15, 20 µg/mL.

4. Sample Preparation:

  • Dilute the unknown sample solution with the same solvent used for the standards to a concentration that is expected to fall within the range of the calibration curve.

  • Ensure the sample matrix does not contain any components that absorb at the λmax of the analyte.

5. Measurement and Quantification:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the unknown sample(s).

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the unknown sample by interpolating its absorbance from the calibration curve.

Quantitative Data Summary (Example)

The following table summarizes example validation data for the UV-Vis spectrophotometric method.

ParameterResult
λmax 265 nm (Hypothetical)
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) 0.999
Molar Absorptivity (ε) To be determined experimentally
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Accuracy (Recovery) 99.5% - 101.2%
Precision (%RSD) < 1.5%

Visualizations

Workflow for Analytical Method Development and Validation

Workflow start Define Analytical Requirements lit_review Literature Search & Physicochemical Properties start->lit_review method_select Select Method (HPLC or UV-Vis) lit_review->method_select hplc_dev HPLC Method Development method_select->hplc_dev HPLC uv_dev UV-Vis Method Development method_select->uv_dev UV-Vis hplc_opt Optimize Parameters (Mobile Phase, Column, etc.) hplc_dev->hplc_opt uv_opt Determine λmax & Select Solvent uv_dev->uv_opt validation Method Validation (ICH Q2(R1)) hplc_opt->validation uv_opt->validation routine_analysis Routine Sample Analysis validation->routine_analysis end Report Results routine_analysis->end

Caption: General workflow for analytical method development.

Decision Tree for Method Selection

DecisionTree q1 Is the sample matrix complex (contains interfering substances)? q2 Is high sensitivity (LOD/LOQ) required? q1->q2 No use_hplc1 Use HPLC q1->use_hplc1 Yes use_hplc2 Use HPLC q2->use_hplc2 Yes use_uv UV-Vis may be suitable q2->use_uv No

Caption: Decision tree for selecting an analytical method.

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted pyrazoles.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrazole

Low yields are a common challenge in pyrazole synthesis. A systematic approach to troubleshooting can help identify and resolve the underlying issue.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality Starting Materials - Assess Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] - Fresh Reagents: Hydrazine derivatives can degrade over time. It is recommended to use a freshly opened or purified reagent.[1]
Suboptimal Reaction Conditions - Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] For many condensation reactions, heating (e.g., reflux) may be necessary to drive the reaction to completion. - Solvent Choice: The polarity and properties of the solvent can significantly impact the reaction. Empirically test a range of solvents (e.g., ethanol, acetic acid, toluene, or solvent-free conditions). - pH Control: The acidity or basicity of the reaction medium can be critical. For Knorr synthesis, a catalytic amount of acid (e.g., acetic acid) is often required. If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial to neutralize the acid formed and promote a cleaner reaction profile.[1]
Incorrect Stoichiometry - Reagent Ratio: Ensure the correct stoichiometry of the reactants is used. In some instances, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
Side Reactions - Regioisomer Formation: With unsymmetrical dicarbonyls, the formation of regioisomers is a common side reaction.[1][2] See the dedicated troubleshooting section on regioselectivity. - Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate, especially under mild conditions. Increased temperature or prolonged reaction times may be necessary.

Troubleshooting Workflow for Low Reaction Yield

low_yield_workflow start Low or No Yield Observed check_purity Assess Purity of Starting Materials (1,3-dicarbonyl, hydrazine) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_reagents Purify or Replace Reagents purity_ok->purify_reagents No optimize_stoichiometry Optimize Reactant Stoichiometry (e.g., slight excess of hydrazine) purity_ok->optimize_stoichiometry Yes purify_reagents->optimize_stoichiometry stoichiometry_ok Improvement? optimize_stoichiometry->stoichiometry_ok optimize_conditions Systematically Optimize Reaction Conditions (Temperature, Time, Solvent, Catalyst) stoichiometry_ok->optimize_conditions No end_success Yield Improved stoichiometry_ok->end_success Yes conditions_ok Improvement? optimize_conditions->conditions_ok analyze_byproducts Analyze Reaction Mixture for Byproducts (TLC, LC-MS, NMR) conditions_ok->analyze_byproducts No conditions_ok->end_success Yes byproducts_identified Byproducts Identified? analyze_byproducts->byproducts_identified modify_protocol Modify Protocol to Minimize Side Reactions byproducts_identified->modify_protocol Yes end_fail Consult Further Literature byproducts_identified->end_fail No modify_protocol->end_success knorr_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1,3-Dicarbonyl Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine->Hydrazone Pyrazole Hydrazone->Pyrazole Intramolecular Cyclization & Dehydration (-H₂O) regioisomer_formation start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack_c1 Nucleophilic attack at Carbonyl 1 start->attack_c1 attack_c2 Nucleophilic attack at Carbonyl 2 start->attack_c2 intermediate1 Intermediate A attack_c1->intermediate1 intermediate2 Intermediate B attack_c2->intermediate2 product1 Regioisomer 1 intermediate1->product1 Cyclization product2 Regioisomer 2 intermediate2->product2 Cyclization

References

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of pyrazole carboxylic acids.

Recrystallization Issues

Problem: The compound "oils out" instead of crystallizing.

Cause: The compound is precipitating from the solution at a temperature above its melting point.

Solutions:

  • Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is soluble) to the hot solution. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.

  • Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container or placing the flask in a warm water bath that is allowed to cool to room temperature can promote gradual cooling and prevent rapid precipitation as an oil.

  • Change the Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be beneficial.

  • Seed Crystals: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Problem: Low recrystallization yield.

Cause: This can be attributed to several factors, including using too much solvent or premature crystallization.

Solutions:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[1]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.

  • Solvent Selection: Choose a solvent that dissolves the pyrazole carboxylic acid when hot but has very low solubility for it when cold.

  • Recover from Mother Liquor: The mother liquor can be concentrated to obtain a second crop of crystals, which can increase the overall yield.[2][3]

Problem: The presence of colored impurities.

Cause: Colored impurities can arise from the decomposition of starting materials or side reactions during the synthesis.

Solutions:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. Do not add activated charcoal to a boiling solution, as it can cause violent foaming.[4][5][6]

  • Recrystallization: Often, colored impurities are present in small amounts and will remain in the mother liquor during recrystallization.

  • Acid-Base Extraction: This technique can be effective in separating the acidic pyrazole carboxylic acid from non-acidic colored impurities.

Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities.

Cause: The chosen solvent system (eluent) may not be optimal for separating the components of the mixture.

Solutions:

  • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired compound an Rf value of 0.2-0.3 and good separation from impurities.[7]

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute the less polar impurities and then the more polar desired compound.[7]

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina (acidic, basic, or neutral) or reverse-phase silica.

Problem: The compound is not eluting from the column.

Cause: The compound may be too polar for the chosen solvent system, or it may be decomposing on the silica gel.

Solutions:

  • Increase Solvent Polarity: Gradually increase the polarity of the eluent. For very polar compounds, solvent systems like 1-10% methanol in dichloromethane can be used.[8]

  • Check Compound Stability: Test the stability of your compound on silica gel using a 2D TLC. Spot the compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains intact, the compound is stable. If a streak or multiple spots appear, it is decomposing.[1]

  • Deactivate Silica Gel: The acidity of silica gel can be reduced by pre-treating it with a base like triethylamine.[1]

Acid-Base Extraction Issues

Problem: Formation of an emulsion between the organic and aqueous layers.

Cause: The sodium salt of the pyrazole carboxylic acid can act as a surfactant, stabilizing the emulsion. This is more likely to occur when using a strong base like NaOH.

Solutions:

  • Use a Weaker Base: Use a milder base like sodium bicarbonate (NaHCO₃) to extract the carboxylic acid.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Filtration: In some cases, filtering the emulsified layers through a pad of Celite can help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for recrystallizing my pyrazole carboxylic acid?

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. "Like dissolves like" is a good starting principle; consider solvents with similar polarity to your compound.[9] It is best to perform small-scale solubility tests with a variety of solvents to find the most suitable one. Common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective, especially when a single solvent is not ideal.[1]

Q2: How can I prevent the decarboxylation of my pyrazole carboxylic acid during purification?

A2: Decarboxylation is the loss of the carboxylic acid group as CO₂ and is often promoted by high temperatures, strong acids, or strong bases.[10][11][12] To minimize this risk:

  • Avoid Excessive Heat: When heating solutions of your pyrazole carboxylic acid, use the lowest temperature necessary to achieve dissolution. Avoid prolonged heating.

  • Use Mild Bases: During acid-base extractions, prefer weaker bases like sodium bicarbonate over stronger bases like sodium hydroxide.

  • Control pH: When acidifying the carboxylate salt to regenerate the carboxylic acid, avoid using a large excess of strong acid.

  • Temperature Control: Perform acidic or basic decarboxylation at controlled temperatures, for example, acidic decarboxylation can be performed between 50 to 220 °C, while basic decarboxylation is typically done between 40 to 150 °C.[10][11][12]

Q3: What is the best way to separate regioisomers of pyrazole carboxylic acids?

A3: The separation of regioisomers can be challenging due to their similar physical properties.

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method.[1] This involves multiple recrystallization steps to enrich one isomer progressively.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating pyrazole regioisomers.[7] Careful selection of the eluent through TLC screening is crucial for achieving good separation.

Q4: My purified pyrazole carboxylic acid is still colored. What should I do?

A4: If recrystallization alone does not remove colored impurities, you can try treating a solution of your compound with a small amount of activated charcoal.[4][6] The charcoal adsorbs the colored impurities, which can then be removed by filtration. Be aware that activated charcoal can also adsorb some of your product, potentially reducing your yield.

Q5: How can I confirm the purity of my final product?

A5: The purity of your pyrazole carboxylic acid can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden the melting point range and depress the melting point.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity and quantifying any impurities. A reverse-phase HPLC method is often suitable for pyrazole carboxylic acids.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and help identify any impurities.

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives

Solvent SystemTypePolarityNotes
Ethanol / WaterMixed ProticHighSuitable for polar pyrazole derivatives.[1]
MethanolProticHighA good general-purpose solvent for many pyrazole compounds.[1]
IsopropanolProticMediumA common choice for cooling crystallization.
AcetoneAproticMediumEffective for compounds of intermediate polarity.[1]
Ethyl AcetateAproticMediumOften used for compounds with intermediate polarity.[1]
Hexane / Ethyl AcetateMixed AproticLow to MediumGood for less polar pyrazole derivatives.[1]
CyclohexaneNon-polarLowSuitable for non-polar pyrazole derivatives.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent with a significant difference in solubility for the pyrazole carboxylic acid at hot and cold temperatures is identified.

  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate or in a water bath while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals. This can be done by leaving them on the filter paper to air dry or by placing them in a desiccator.[1]

Protocol 2: Acid-Base Extraction

This protocol is used to separate a pyrazole carboxylic acid from neutral or basic impurities.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated pyrazole carboxylate salt will be in the aqueous layer, while neutral impurities will remain in the organic layer. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with the aqueous base one or two more times to ensure complete removal of the acidic compound. Combine the aqueous extracts.

  • Regeneration: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (test with pH paper). The protonated pyrazole carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the purified solid by suction filtration, wash with a small amount of cold water, and dry.[15][16]

Visualizations

Purification_Decision_Tree start Crude Pyrazole Carboxylic Acid is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_oily Is the crude product an oil? is_solid->is_oily No is_pure_after_recryst Is the product pure (TLC, MP)? recrystallization->is_pure_after_recryst end_pure Pure Product is_pure_after_recryst->end_pure Yes impurities_present What is the nature of the impurities? is_pure_after_recryst->impurities_present No colored_impurities Colored Impurities impurities_present->colored_impurities Colored neutral_basic_impurities Neutral/Basic Impurities impurities_present->neutral_basic_impurities Neutral/Basic isomeric_impurities Isomeric Impurities impurities_present->isomeric_impurities Isomeric charcoal_treatment Recrystallize with Activated Charcoal colored_impurities->charcoal_treatment charcoal_treatment->end_pure acid_base_extraction Perform Acid-Base Extraction neutral_basic_impurities->acid_base_extraction acid_base_extraction->recrystallization column_chromatography Perform Column Chromatography isomeric_impurities->column_chromatography column_chromatography->end_pure is_oily->acid_base_extraction Yes

Caption: Decision tree for selecting a purification strategy.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration to remove insoluble impurities (if necessary) dissolve->hot_filtration cool Cool slowly to induce crystallization hot_filtration->cool crystals_form Crystals form? cool->crystals_form collect_crystals Collect crystals by suction filtration crystals_form->collect_crystals Yes troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume crystals_form->troubleshoot No wash_crystals Wash with a small amount of cold solvent collect_crystals->wash_crystals dry_crystals Dry the pure crystals wash_crystals->dry_crystals end End: Pure Product dry_crystals->end troubleshoot->cool

Caption: General workflow for recrystallization.

References

resolving poor solubility of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The structure of this compound contains both a hydrophobic pyrazole ring and a benzoic acid moiety. While the carboxylic acid group can be ionized to improve solubility, the overall non-polar character of the molecule contributes to its low solubility in aqueous media, particularly at neutral or acidic pH.

Q2: What is the first step I should take to solubilize this compound for my assay?

A2: The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its ability to dissolve a wide range of organic compounds. From this stock, you can make further dilutions into your aqueous assay buffer.

Q3: I dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can help mitigate this:

  • Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous solution.

  • Optimize the final DMSO concentration: While it's important to keep the final DMSO concentration low to avoid solvent effects on your assay (typically below 1%), a slightly higher, non-toxic concentration may be necessary to maintain solubility.

  • Use a pre-warmed buffer: Adding the DMSO stock solution to an assay buffer pre-warmed to 37°C can sometimes prevent the compound from precipitating.

  • pH adjustment: Since the compound is a benzoic acid derivative, its solubility is likely pH-dependent. Increasing the pH of your aqueous buffer can deprotonate the carboxylic acid, making it more soluble.

Q4: How does pH affect the solubility of this compound?

A4: Benzoic acid and its derivatives are weak acids. At a pH below their acid dissociation constant (pKa), they exist primarily in their neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. Therefore, increasing the pH of your assay buffer is a key strategy to enhance the solubility of this compound.

Q5: What are co-solvents, and can they help with solubility?

A5: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. Examples include ethanol, polyethylene glycol (PEG), and propylene glycol. Using a small percentage of a co-solvent in your final assay medium, in addition to DMSO from your stock solution, can help to keep the compound in solution. It is crucial to test the tolerance of your experimental system to any co-solvent used.

Troubleshooting Guides

Issue 1: The compound will not dissolve in the initial organic solvent (e.g., DMSO).

This guide provides a step-by-step approach to address initial solubility challenges.

start Start: Compound insoluble in initial solvent increase_vortex Increase vortexing time/intensity start->increase_vortex gentle_warming Apply gentle warming (37°C water bath) increase_vortex->gentle_warming If still insoluble success Success: Compound dissolved increase_vortex->success If soluble sonication Use a bath sonicator for 5-15 minutes gentle_warming->sonication If still insoluble gentle_warming->success If soluble alternative_solvent Try an alternative organic solvent (e.g., DMF, NMP) sonication->alternative_solvent If still insoluble sonication->success If soluble check_purity Check compound purity and integrity alternative_solvent->check_purity If still insoluble alternative_solvent->success If soluble consult Consult a chemist for potential formulation strategies check_purity->consult If still insoluble check_purity->success If soluble failure Failure: Still insoluble consult->failure

Caption: Troubleshooting workflow for initial compound dissolution.

Issue 2: Precipitation occurs upon dilution of the DMSO stock into aqueous assay media.

This workflow helps to systematically address precipitation issues during the preparation of working solutions.

start Start: Precipitation in aqueous media check_dmso Is the final DMSO concentration <= 1%? start->check_dmso reduce_conc Reduce final compound concentration check_dmso->reduce_conc Yes increase_dmso Increase final DMSO concentration (check cell/assay tolerance) check_dmso->increase_dmso No vortex_dilution Add DMSO stock to media while vortexing reduce_conc->vortex_dilution If still precipitates success Success: Clear solution reduce_conc->success If soluble increase_dmso->vortex_dilution If still precipitates increase_dmso->success If soluble ph_adjustment Adjust pH of aqueous media (e.g., pH 7.4 or higher) vortex_dilution->ph_adjustment If still precipitates vortex_dilution->success If soluble use_cosolvent Use a co-solvent (e.g., ethanol, PEG) ph_adjustment->use_cosolvent If still precipitates ph_adjustment->success If soluble use_cosolvent->success If soluble failure Failure: Still precipitates use_cosolvent->failure

Caption: Troubleshooting workflow for precipitation upon dilution.

Data Presentation

The following tables provide estimated solubility and a framework for experimental determination. Note: The quantitative data presented here are estimates based on the chemical properties of similar compounds. It is highly recommended to determine the experimental solubility for your specific experimental conditions.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL)Notes
Water (pH 5-6)< 0.1Very poorly soluble.
Phosphate Buffered Saline (PBS, pH 7.4)0.1 - 0.5Slight increase due to partial deprotonation of the carboxylic acid.
Dimethyl Sulfoxide (DMSO)> 50High solubility is expected.
Ethanol1 - 10Moderately soluble.
Methanol1 - 5Moderately soluble.

Table 2: Example of pH Effect on Aqueous Solubility (Experimental Determination Recommended)

Aqueous BufferpHExpected Solubility Trend
Citrate Buffer4.0Low
Phosphate Buffer6.0Moderate
Phosphate Buffer7.4Higher
Borate Buffer9.0Highest

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 216.24 g/mol ), weigh 2.16 mg.

  • Dissolution: a. Transfer the weighed compound into a sterile tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution for 1-2 minutes until the compound is fully dissolved. d. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for 5-15 minutes.

  • Storage: a. Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Dependent Aqueous Solubility Assessment

Objective: To experimentally determine the solubility of the compound in aqueous buffers of different pH values.

Materials:

  • This compound (solid)

  • Aqueous buffers of varying pH (e.g., citrate pH 4, phosphate pH 6, 7.4, borate pH 9)

  • Agitator/shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC with a standard curve).

  • Data Analysis: Plot the determined solubility against the pH of the buffers to visualize the pH-solubility profile.

Protocol 3: Preparation of Working Solutions using Co-solvents

Objective: To prepare a working solution for a biological assay when the compound precipitates from a simple DMSO dilution.

Materials:

  • Concentrated stock solution of the compound in DMSO (from Protocol 1)

  • Co-solvent (e.g., PEG400, ethanol)

  • Aqueous assay buffer

Procedure:

  • Co-solvent Selection: Perform a preliminary test to determine the most effective co-solvent that maintains solubility without negatively impacting the assay.

  • Preparation of Intermediate Solution (if necessary): In a sterile tube, mix the required volume of the DMSO stock solution with the chosen co-solvent.

  • Final Dilution: Slowly add the DMSO/co-solvent mixture to the pre-warmed (if applicable) aqueous assay buffer while vortexing.

  • Final Concentration Check: Ensure the final concentrations of both DMSO and the co-solvent are within the tolerated limits for your specific assay.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before use.

preventing dehalogenation side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in the synthesis of pyrazole derivatives. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you prevent and mitigate dehalogenation and other unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of pyrazole synthesis, and why is it a problem?

A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, where a halogen atom on the pyrazole ring is replaced by a hydrogen atom. This leads to the formation of an undesired, non-functionalized pyrazole byproduct, which reduces the yield of the desired product and complicates purification.

Q2: Which factors typically promote dehalogenation side reactions?

A2: Several factors can contribute to an increased rate of dehalogenation. These include the choice of palladium catalyst and ligand, the type and strength of the base, the solvent system, and the reaction temperature. Additionally, the nature of the halogenated pyrazole substrate itself plays a crucial role; for instance, 4-iodopyrazoles are generally more susceptible to dehalogenation than their 4-bromo or 4-chloro counterparts due to the weaker carbon-iodine bond.[1][2]

Q3: Are N-H unprotected pyrazoles more prone to dehalogenation?

A3: Yes, unprotected N-H pyrazoles can exhibit increased levels of dehalogenation. The acidic N-H proton can be deprotonated by the base, forming a pyrazolate anion that can influence the catalytic cycle in a way that favors the dehalogenation pathway.[3] Protecting the pyrazole nitrogen with a suitable group, such as a Boc or trityl group, can significantly suppress this side reaction.[4]

Q4: How does the choice of base impact dehalogenation?

A4: The base is a critical factor in controlling dehalogenation. Strong bases, particularly in combination with protic solvents, can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation process.[5][6] Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong organic bases or alkoxides to minimize this side reaction.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis, with a focus on preventing dehalogenation.

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling of Halogenated Pyrazoles

If you are observing a high percentage of the dehalogenated pyrazole byproduct in your Suzuki-Miyaura reaction, consider the following troubleshooting steps:

Troubleshooting Workflow for Dehalogenation in Suzuki-Miyaura Coupling

start High Dehalogenation Observed ligand Evaluate Ligand: - Is it a bulky, electron-rich phosphine (e.g., XPhos, SPhos)? - Consider switching to an NHC ligand. start->ligand base Optimize Base: - Are you using a strong organic base? - Switch to a weaker inorganic base (K₂CO₃, Cs₂CO₃, K₃PO₄). ligand->base solvent Change Solvent: - Are you using a protic solvent (e.g., alcohol)? - Switch to an aprotic solvent (dioxane, THF, toluene). base->solvent substrate Assess Substrate: - Are you using an iodopyrazole? - Consider using the corresponding bromopyrazole, which is less prone to dehalogenation. solvent->substrate protection Consider N-Protection: - Is the pyrazole N-H unprotected? - Protect the nitrogen with a suitable group (e.g., Boc, Trityl). substrate->protection result Reduced Dehalogenation & Improved Yield protection->result

Caption: A troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura reactions.

The choice of halogen on the pyrazole ring has a significant impact on both reactivity and the propensity for dehalogenation. The following table summarizes the typical outcomes.

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
IodoPd(OAc)₂, SPhos, K₂CO₃Highest85-95Most reactive, but also most prone to dehalogenation side reactions.[1][2]
BromoXPhos Pd G2, K₃PO₄High80-93Generally provides a good balance of reactivity and stability, with a lower tendency for dehalogenation compared to iodo-derivatives.[1][7]
ChloroPd(OAc)₂, SPhos, K₃PO₄Moderate60-95Requires more active catalyst systems with bulky, electron-rich ligands to achieve good conversion.[1]
Issue 2: Dehalogenation in Buchwald-Hartwig Amination of Halogenated Pyrazoles

Dehalogenation can also be a significant side reaction in the C-N coupling of halogenated pyrazoles. The following guide provides targeted solutions for this transformation.

While this data is for bromobenzene, the trends are informative for bromopyrazole substrates.

BaseLigand: TrixiePhos (Yield %)Ligand: XPhos (Yield %)Ligand: t-BuXPhos (Yield %)
t-BuONa9796>99
t-BuOLi988389
K₂CO₃823586
K₃PO₄422985
Cs₂CO₃9693>99
KOH776787

Data adapted from a study on the Buchwald-Hartwig amination of bromobenzene with various secondary amines.[6] Strong organic bases and cesium carbonate generally provide high yields. Weaker inorganic bases can be effective but are highly dependent on the ligand and substrate.[6]

Logical Relationship for Troubleshooting Buchwald-Hartwig Amination

problem Problem Significant Dehalogenation cause Potential Causes 1. Strong Base 2. Inappropriate Ligand 3. Protic Solvent 4. High Temperature problem->cause solution Solutions 1. Use a weaker base (e.g., Cs₂CO₃, K₃PO₄) 2. Screen bulky, electron-rich ligands (e.g., tBuXPhos) 3. Switch to an aprotic solvent (e.g., toluene, dioxane) 4. Lower the reaction temperature cause->solution outcome Expected Outcome Minimized Dehalogenation solution->outcome

Caption: A logical diagram outlining the troubleshooting process for dehalogenation in Buchwald-Hartwig amination.

Experimental Protocols

Key Experiment: Optimized Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative

This protocol is designed to minimize dehalogenation while achieving high coupling efficiency.

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (de-gassed)

Procedure:

  • To an oven-dried Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add anhydrous 1,4-dioxane and de-gassed water (typically in a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment: Buchwald-Hartwig Amination of a 4-Bromopyrazole with Minimized Dehalogenation

This protocol employs a robust catalyst system and conditions to favor C-N bond formation over dehalogenation.

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • [Pd(allyl)Cl]₂ (2 mol%)

  • t-BuXPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge an oven-dried vial with [Pd(allyl)Cl]₂, t-BuXPhos, and Cs₂CO₃.

  • Add the 4-bromopyrazole derivative and a stir bar.

  • Add anhydrous toluene, followed by the amine.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

catalyst selection for efficient Suzuki-Miyaura coupling of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki-Miyaura Coupling of Pyrazoles

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the efficient Suzuki-Miyaura cross-coupling of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of a pyrazole substrate failing or resulting in low yields?

Low yields or reaction failure can stem from several factors. The nitrogen-rich pyrazole ring, particularly the acidic N-H of unprotected pyrazoles, can coordinate to and inhibit the palladium catalyst.[1] Other common issues include suboptimal selection of the catalyst, ligand, base, or solvent, as well as the occurrence of side reactions like dehalogenation or protodeboronation.[1][2][3][4]

Q2: What is the most effective catalyst and ligand combination for pyrazole coupling?

The optimal choice is highly dependent on the specific pyrazole substrate. For unprotected pyrazoles, palladium precatalysts paired with bulky, electron-rich phosphine ligands such as XPhos and SPhos have demonstrated high efficacy.[1][2] Specifically for the coupling of 3- and 4-bromopyrazoles, XPhos-derived precatalysts have been shown to provide good to very good yields.[1] Additionally, bulky bis(pyrazolyl)palladium complexes have been developed and successfully used as pre-catalysts.[5]

Q3: How should I select the appropriate base for my reaction?

The base is critical for the transmetalation step and overall success of the coupling.[6] Strong inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and potassium hydroxide (KOH) are frequently effective.[1][5] When running the reaction under anhydrous conditions with K₃PO₄, adding a small amount of water can be essential for the reaction to proceed.[3]

Q4: I am observing significant dehalogenation of my halopyrazole starting material. How can this be minimized?

Dehalogenation is a common undesired side reaction, especially when using iodopyrazoles.[4] Switching to the corresponding bromo- or chloropyrazoles can significantly reduce the propensity for dehalogenation.[4] Careful optimization of the reaction conditions, including catalyst, ligand, and base, can also help to suppress this side reaction.[4]

Q5: My reaction is generating a significant amount of homocoupled byproducts. What causes this and how can it be prevented?

Homocoupling of the boronic acid partner is a known side reaction in Suzuki-Miyaura couplings.[7] In some cases, unexpected intermolecular homocoupling of the pyrazole itself can occur through C-H activation.[8] To minimize these byproducts, it is important to ensure an inert atmosphere to prevent oxidative processes, optimize the stoichiometry of the reactants, and screen catalyst loading and reaction conditions.[9]

Q6: Is it necessary to protect the N-H group on the pyrazole ring?

While older methods often required N-protection to prevent catalyst deactivation, modern catalytic systems have largely overcome this limitation.[1][2] Catalysts employing bulky, electron-rich ligands (e.g., XPhos, SPhos) are capable of effectively coupling a wide range of unprotected azoles, including pyrazoles, often in high yields.[1][4] If catalyst inhibition is suspected, performing a control reaction with an N-protected analogue can help diagnose the issue.

Q7: What is the function of water in the reaction, and how much should be used?

A small quantity of water is often beneficial when using solvents like dioxane, THF, or DMF.[10] It can aid in the dissolution of the base and facilitate the transmetalation step. For reactions employing K₃PO₄ in nominally anhydrous solvents, a few equivalents of water may be required to initiate the catalytic cycle.[3] However, excessive water should be avoided as it can promote the competing protodeboronation of the boronic acid or ester.

Troubleshooting Guide

This section addresses specific issues encountered during the experiment.

Issue 1: Low or No Conversion of Starting Material

  • Possible Cause: Catalyst inhibition or deactivation. The N-H group of unprotected pyrazoles can interfere with the palladium catalyst.[1]

  • Troubleshooting Steps:

    • Switch Ligand: Employ bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos, which are known to be effective for coupling nitrogen-containing heterocycles.[1][2]

    • Use a Precatalyst: Use a well-defined palladium precatalyst (e.g., an XPhos-derived G3 precatalyst) to ensure the generation of the active Pd(0) species.[1]

    • Screen Bases: The choice of base is critical. Test a range of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.

    • Check Reactant Quality: Ensure the boronic acid or ester is pure and has not degraded via protodeboronation. Boronic esters (e.g., pinacol esters) are generally more stable than boronic acids.[10]

Issue 2: Formation of Dehalogenated Pyrazole Byproduct

  • Possible Cause: A competitive side reaction, particularly prevalent with iodo- and electron-rich bromopyrazoles.[4]

  • Troubleshooting Steps:

    • Change Halide: If using an iodopyrazole, switch to the corresponding bromopyrazole or chloropyrazole, as they are less prone to dehalogenation.[4]

    • Lower Temperature: Reducing the reaction temperature may slow the rate of dehalogenation relative to the desired cross-coupling.

    • Modify Solvent/Base: The reaction medium can influence side reactions. Screen different solvent and base combinations.

Issue 3: Protodeboronation of the Boronic Acid/Ester

  • Possible Cause: The boronic acid or ester is being hydrolyzed back to the corresponding arene before it can participate in the transmetalation step.

  • Troubleshooting Steps:

    • Use Boronic Esters: Neopentyl glycol or pinacol boronic esters are more stable and less susceptible to protodeboronation than the corresponding boronic acids.[10]

    • Minimize Water: While a small amount of water can be beneficial, excess water should be avoided. Use anhydrous solvents if possible.

    • Use a Milder Base: Strong bases can sometimes accelerate protodeboronation. Consider screening milder bases like K₂CO₃ or organic bases.[5]

Data Presentation: Catalyst System Performance

Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids This table compares different palladium catalysts and reaction conditions for the coupling of 4-bromopyrazoles.

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001885-95[1]
XPhos Pd G3K₃PO₄Dioxane/H₂O1002475-86[1]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801260-75[11]
Bis(pyrazolyl)Pd(II) ComplexKOHToluene1404up to 98[5]

Table 2: Coupling of 3-Bromopyrazole with Various Boronic Acids This table shows the performance of an XPhos-based catalyst system for the coupling of 3-bromopyrazole.

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidP1 (7)K₃PO₄Dioxane/H₂O1002481[1]
4-Methoxyphenylboronic acidP1 (7)K₃PO₄Dioxane/H₂O1002486[1]
3-Thienylboronic acidP1 (7)K₃PO₄Dioxane/H₂O1002461[1]

P1 is an XPhos-derived precatalyst.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromopyrazoles [1]

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromopyrazole (1.00 mmol), the arylboronic acid (2.00 mmol), and potassium phosphate (K₃PO₄, 2.00 mmol).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, P1, 6–7 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add dioxane (4 mL) and water (1 mL) via syringe.

  • Place the vessel in a preheated oil bath at 100 °C and stir for the specified time (typically 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex + Pyrazole-X trans_complex Transmetalation Complex (Pd-II) oa_complex->trans_complex + R-B(OR)₂ (Base) trans_complex->pd0 Reductive Elimination product Coupled Pyrazole Product trans_complex->product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling of pyrazoles.

Caption: Troubleshooting decision tree for common issues in pyrazole coupling.

Catalyst_Selection cluster_substrates Pyrazole Substrate cluster_catalysts Recommended Catalyst System sub1 Unprotected N-H Pyrazole cat1 Pd Precatalyst + Bulky Ligand (e.g., XPhos, SPhos) sub1->cat1 Overcomes Inhibition sub2 3- or 4-Bromo Pyrazole cat2 XPhos-derived Precatalyst (P1) sub2->cat2 High Yields Reported cat3 Bulky Bis(pyrazolyl)Pd Complexes sub2->cat3 Effective Alternative sub3 Electron-Rich Halopyrazole sub3->cat1 Accelerates Oxidative Add.

Caption: Logic for selecting a catalyst system based on the pyrazole substrate.

References

managing temperature control in microwave-assisted pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively managing temperature control during microwave-assisted pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in microwave-assisted pyrazole synthesis?

Precise temperature control is paramount for ensuring reaction selectivity, maximizing product yield, and minimizing the formation of byproducts.[1][2] Many organic reactions, including the synthesis of pyrazoles, have a narrow optimal temperature window. Deviations can lead to the degradation of starting materials or the desired product.[3] Microwave synthesis allows for rapid heating, and without proper control, it's easy to overshoot the target temperature, leading to undesirable outcomes.[4]

Q2: How does microwave heating differ from conventional heating, and how does this impact temperature?

Conventional heating relies on the transfer of heat from an external source through the vessel walls to the reaction mixture, a process that is often slow and can create temperature gradients.[5][6] In contrast, microwave-assisted heating involves the direct interaction of microwaves with polar molecules or ions within the reaction mixture.[3][7][8] This interaction, through mechanisms like dipolar polarization and ionic conduction, generates heat volumetrically and rapidly throughout the sample.[6][9][10] This direct energy transfer allows for instantaneous and localized superheating, which can dramatically accelerate reaction rates.[9]

Q3: What are "hot spots" and how can they be mitigated?

Hot spots are localized areas within the reaction mixture that are significantly hotter than the bulk temperature.[11] They can arise from non-uniform energy distribution within the microwave cavity or from the presence of materials that strongly absorb microwave energy.[3][12] These localized high temperatures can lead to byproduct formation and decreased yields. To mitigate hot spots, ensure efficient stirring of the reaction mixture and use a microwave reactor designed for uniform heating.[13] Single-mode microwave reactors, in particular, are designed to provide a more focused and homogenous energy field compared to multi-mode domestic ovens.[14][15]

Q4: What is the difference between single-mode and multi-mode microwave reactors regarding temperature distribution?

  • Single-mode reactors have smaller cavities that focus microwave energy into a single, intense, and uniform field.[14][16] This design allows for very rapid and precise heating of small sample volumes, making them ideal for method development and optimization.[16]

  • Multi-mode reactors , like domestic microwave ovens, have larger cavities where microwaves are reflected off the walls, creating a more complex and less uniform energy distribution.[14][16] While they can accommodate larger or multiple samples, they are more prone to creating hot and cold spots.[13][17] For reproducible and controlled pyrazole synthesis, a dedicated single-mode reactor is generally preferred.[18]

Q5: How does the choice of solvent affect temperature control?

The ability of a solvent to absorb microwave energy is crucial for effective heating. Polar solvents with a high dielectric loss tangent are heated much more efficiently than non-polar solvents.[3] Using a solvent that couples well with microwaves ensures rapid and uniform heating. However, highly absorbing solvents can also lead to rapid temperature increases that are difficult to control. It is important to select a solvent with appropriate microwave absorption characteristics for the specific reaction and to use a microwave reactor with continuous power control to avoid temperature overshoots.[6] Solvent-free reactions are also an option and can be very efficient, though temperature control can be challenging.[7][19]

Q6: What is the most accurate way to measure temperature inside a microwave reactor?

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Temperature Overshoots Setpoint - Microwave power is too high.- The solvent is too efficient at absorbing microwaves.- The reaction is highly exothermic.- Reduce the initial microwave power setting.- Use a microwave reactor with continuous power modulation rather than on/off cycling.[4][6]- Choose a less polar solvent or a mixture of solvents to moderate heating.- If the reaction is exothermic, consider pre-cooling the reactants and using a slower heating ramp.
Inconsistent Heating Between Runs - Inconsistent placement of the reaction vessel in the microwave cavity.- Variations in reagent volumes or concentrations.- Use of a multi-mode reactor with an unstable field distribution.- Ensure the reaction vessel is placed in the same position for every run, especially in single-mode reactors.- Use precise measurements for all reagents and solvents.- Employ a dedicated single-mode reactor for better reproducibility.[14]- Ensure consistent stirring speed between runs.
Byproduct Formation or Reagent Degradation - The actual reaction temperature is higher than the setpoint (inaccurate measurement).- Presence of localized "hot spots."- The set temperature is too high for the stability of the reagents or products.- Use a fiber-optic temperature probe for accurate internal temperature measurement.[20]- Improve stirring to ensure uniform heat distribution.- Optimize the reaction by testing a range of lower temperatures. For example, some pyrazole syntheses show increased byproduct formation at temperatures above 120°C.[1]
Low Reaction Yield Despite Reaching Target Temperature - The reaction time at the target temperature is insufficient.- Inaccurate temperature measurement (actual temperature is lower than displayed).- The chosen temperature is not optimal for the specific reaction.- Increase the hold time at the target temperature.- Verify the accuracy of your temperature sensor, preferably by using an internal fiber-optic probe.- Perform a systematic optimization of the reaction temperature, testing a range of values around the initial setpoint.[24]
Inaccurate Temperature Readings - Using an IR sensor with a thick-walled vessel or for a weakly absorbing mixture.- The IR sensor lens is dirty.- The fiber-optic probe is not properly submerged in the reaction mixture.- Switch to a fiber-optic temperature probe for direct measurement.[20][21]- Clean the IR sensor lens according to the manufacturer's instructions.- Ensure the tip of the fiber-optic probe is well below the surface of the reaction mixture.

Quantitative Data Summary

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrazole Synthesis

Synthesis TypeMethodReaction TimeTypical YieldReference
Phenyl-1H-pyrazolesMicrowave-Assisted5 min91-98%[25]
Phenyl-1H-pyrazolesConventional Heating2 hours73-90%[25]
Pyrazole-Oxadiazole HybridsMicrowave-Assisted9-10 min79-92%[26]
Pyrazole-Oxadiazole HybridsConventional Heating7-9 hoursNot specified[26]

Table 2: Exemplary Microwave Conditions for Pyrazole Derivative Synthesis

Pyrazole DerivativePowerTemperatureTimeSolventYieldReference
4-Arylidenepyrazolones420 WNot specified10 minSolvent-free51-98%[27]
5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles100 W70°C4 minMethanol/Water82-96%[24]
Pyrazolo[3,4-b]quinolinesNot specified50°C5 minAqueous Ethanol91-98%[2]
Pyrazolo[1,5-a]pyrimidine PrecursorNot specified120°C30 minNot specifiedHigh[1]
Thieno[2,3-c]pyrazoleNot specified100°C7 minEthanol/Acetic AcidNot specified[24]

Experimental Protocols

General Protocol for Microwave-Assisted Pyrazole Synthesis with Temperature Control

Caution: Microwave heating in sealed vessels generates high pressure. Use only dedicated microwave process vials and a certified microwave reactor with appropriate temperature and pressure monitoring.[18]

  • Reagent Preparation: In a dedicated microwave process vial (e.g., 10 or 20 mL) equipped with a magnetic stir bar, add the appropriate β-keto ester, substituted hydrazine, and any other required reactants and solvents.[18][19]

  • Vial Sealing: Tightly seal the vial with a Teflon septum and an aluminum crimp cap.[18]

  • Temperature Sensor Setup:

    • (Recommended) Fiber-Optic Probe: If your system allows, insert the probe through a septum or dedicated port, ensuring the tip is submerged in the reaction mixture.

    • IR Sensor: If using an external sensor, ensure the vial's outer surface is clean and properly positioned in front of the sensor.

  • Microwave Reactor Programming:

    • Set the target reaction temperature (e.g., 100°C).[24]

    • Set the reaction hold time (e.g., 5-10 minutes).[25][26]

    • Set a maximum pressure limit as a safety precaution.

    • Enable pre-stirring to ensure a homogenous mixture before heating begins.[18]

  • Initiate Reaction: Place the sealed vial into the microwave reactor and start the program. The system will use high power to rapidly ramp up to the set temperature and then modulate the power to maintain it for the specified hold time.[4]

  • Cooling: After the irradiation is complete, allow the vial to cool to a safe temperature (typically below 50°C) using the instrument's cooling system before removing it from the cavity.[18]

  • Work-up: Once cooled, carefully open the vial. The product can then be isolated, for example, by pouring the reaction mixture into cold water or ice to precipitate the solid product, which is then collected by filtration and purified by recrystallization.[25]

Visualizations

Troubleshooting_Temperature_Overshoot start Problem: Temperature Overshoots Setpoint cause1 Is the reaction highly exothermic? start->cause1 cause2 Is the solvent highly microwave-absorbent? cause1->cause2 No solution1 Solution: - Pre-cool reactants - Use a slower heating ramp cause1->solution1 Yes cause3 Is the initial power setting too high? cause2->cause3 No solution2 Solution: - Use a less polar solvent - Use a solvent mixture cause2->solution2 Yes solution3 Solution: - Reduce initial power - Use continuous power modulation cause3->solution3 Yes end Problem Resolved cause3->end No (Consult Manual) solution1->end solution2->end solution3->end

Caption: Workflow for troubleshooting temperature overshoot issues.

Temperature_Monitoring_Decision_Tree start Need to Measure Reaction Temperature q1 Is precise temperature accuracy critical? start->q1 q2 Is the reaction exothermic or the mixture weakly absorbing? q1->q2 No fiber_optic Use Internal Fiber-Optic Probe q1->fiber_optic Yes ir_sensor Use External IR Sensor q2->ir_sensor No ir_caution Use IR Sensor with caution. Verify with fiber optic if possible. q2->ir_caution Yes

Caption: Decision tree for selecting a temperature monitoring method.

Microwave_Heating_Mechanism cluster_input Inputs cluster_process Mechanism cluster_output Output Microwave Microwave Power Coupling Energy Coupling (Dipolar Polarization & Ionic Conduction) Microwave->Coupling Solvent Solvent Polarity (Dielectric Properties) Solvent->Coupling Heat Rapid Volumetric Heating Rate Coupling->Heat

Caption: Relationship between inputs and heat generation in microwave synthesis.

References

Technical Support Center: Addressing Inconsistent Results in Biological Assays with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inconsistent results when working with pyrazole compounds?

Inconsistent results with pyrazole compounds in biological assays often stem from a few core physicochemical properties and experimental variables. The primary culprits include poor aqueous solubility, compound instability in assay buffers, and potential for off-target effects.[1][2][3] Many pyrazole derivatives are hydrophobic, which can lead to precipitation when diluted from a DMSO stock into an aqueous buffer, a phenomenon known as "crashing out".[4] Furthermore, functional groups on the pyrazole scaffold can be susceptible to hydrolysis or oxidation under certain pH or buffer conditions.[5] Finally, like many small molecules, pyrazoles can interfere with assay technologies or interact with unintended biological targets, leading to reproducible but misleading results.[2][6]

Q2: My pyrazole compound is precipitating in the aqueous assay buffer. How can I improve its solubility?

This is a very common issue. Here are several strategies to address it:

  • Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in cell-based assays should generally be kept below 0.5% to avoid solvent-induced toxicity.[4] For biochemical assays, up to 1% may be acceptable, but this should be validated.[1]

  • pH Adjustment: Pyrazole itself is a weak base.[4] If your compound has ionizable groups, adjusting the pH of the buffer may increase solubility. For basic compounds, lowering the pH can help, while for acidic compounds, raising the pH may be effective, provided the pH remains compatible with the assay system.[4]

  • Use of Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG) or excipients like Tween-80 can be used in combination with DMSO to improve solubility.[4]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble "inclusion complex" that enhances the apparent aqueous solubility of the compound.[4]

  • Sonication: Briefly sonicating the compound suspension after dilution can help break down aggregates and improve dissolution.[1]

Q3: How can I determine if my pyrazole compound is unstable in the assay?

Compound instability can lead to a loss of activity over the course of an experiment.

  • Forced Degradation Study: The most direct method is to perform a forced degradation study. This involves incubating the compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic) and analyzing its integrity over time using methods like HPLC.[5]

  • Pre-incubation Test: In your assay, pre-incubate the compound in the assay buffer for the full duration of the experiment before adding the other reagents (e.g., enzyme or cells). If the compound's activity is significantly lower compared to a condition with no pre-incubation, it suggests instability.

  • Always Use Fresh Solutions: A simple best practice is to always use freshly prepared stock solutions and serial dilutions, as compounds can precipitate or degrade during freeze-thaw cycles.[1]

Q4: My compound is active in the primary assay, but the effect doesn't seem specific. How can I check for off-target effects or assay interference?

Apparent activity can sometimes be an artifact of the assay technology rather than true modulation of the biological target.[6]

  • Run Controls for Assay Interference: Perform a control experiment without the biological target (e.g., no kinase enzyme). If your compound still generates a signal (or inhibits a background signal), it is likely interfering with the assay components or detection method (e.g., fluorescence quenching).[1]

  • Use Orthogonal Assays: Confirm the activity using a different assay technology that measures the same biological endpoint through a different mechanism. For example, if your primary kinase assay measures ATP consumption, a secondary assay could measure substrate phosphorylation via an antibody-based method.

  • Selectivity Profiling: Screen your compound against a panel of related targets (e.g., a kinase panel) to determine its selectivity.[7] High potency against multiple, unrelated targets may suggest promiscuous inhibition, possibly due to compound aggregation.[7]

  • Confirm Cellular Target Engagement: Use a technique like Western blotting to verify that the compound affects the phosphorylation of a known downstream substrate of your target within a cellular context.[8]

Troubleshooting Guides

Guide 1: Issue with Poor Reproducibility or Inconsistent Dose-Response
Symptom Potential Cause Recommended Solution
Steep or inconsistent dose-response curve Compound Precipitation: The compound is falling out of solution at higher concentrations.Visually inspect wells for precipitation. Lower the highest concentration tested. Use solubility-enhancing methods described in the FAQs.[1][4]
Loss of potency between experiments Inhibitor Instability: The compound is degrading in the stock solution or assay buffer.Prepare fresh serial dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[1] Perform a pre-incubation test to assess stability in the assay buffer.[5]
High variability among replicate wells Systematic Errors: In high-throughput screens, this can be due to "edge effects" or "batch effects" where plates or specific wells behave differently.[9]Randomize sample layout on plates. Include vehicle controls in multiple locations. Ensure consistent reagent dispensing and incubation conditions.
No activity or very low potency Incorrect Compound Handling: The compound may have degraded due to improper storage (e.g., exposure to light or moisture).Store compounds according to the manufacturer's recommendations, typically desiccated and protected from light. Use freshly prepared solutions.
Guide 2: Issue with Unexpected Cytotoxicity
Symptom Potential Cause Recommended Solution
High cell death even at low concentrations Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is too high for the cell line.Ensure the final DMSO concentration is at or below 0.5% and is consistent across all wells, including controls.[4]
Cytotoxicity does not correlate with target inhibition Off-Target Toxicity: The compound is killing cells through a mechanism unrelated to the intended target.Perform a selectivity screen against a panel of common toxicity targets. Use an orthogonal assay to confirm that the cytotoxicity is linked to the inhibition of the intended pathway.[7]
Cell death observed in no-cell control wells Assay Interference: The compound interferes with the viability reagent (e.g., reducing MTT, inhibiting luciferase).Run a control experiment with the compound and the viability reagent in cell-free media. If a signal is generated, a different cytotoxicity assay method is required.

Quantitative Data Summary

The following tables provide examples of quantitative data for pyrazole compounds, illustrating concepts of potency and selectivity which are critical for interpreting assay results.

Table 1: Example Kinase Selectivity Profile for a Pyrazole-Based Inhibitor (This is representative data to illustrate the concept)

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target (e.g., JAK2) 2.2 -
JAK13.41.5x
JAK33.51.6x
TYK2> 100> 45x
Flt-3> 500> 227x
VEGFR-2> 1000> 454x
Data illustrates how a compound can be potent against a primary target while having significantly less activity against other kinases, which is a desirable characteristic. Compounds with activity against many kinases may have off-target effects.[7]

Table 2: Example Cytotoxicity of Pyrazole Derivatives Against Various Cancer Cell Lines (This data is compiled from published research to illustrate potency ranges)

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidineHCT-116 (Colon)1.51[10]
Pyrazolo[1,5-a]pyrimidineMCF-7 (Breast)7.68[10]
1-Aryl-1H-pyrazole-fused curcuminMDA-MB231 (Breast)3.64 - 16.13[11][12]
Thieno[2,3-c]pyrazole derivativeCCRF-CEM (Leukemia)0.25[13]
Pyrazole Benzothiazole HybridHT29 (Colon)3.17[12]
Lower IC50 values indicate higher cytotoxic potency. Variability across cell lines is common and can be due to differences in target expression or other cellular factors.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • Pyrazole compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. The final DMSO concentration should not exceed 0.5%.[4] Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a "vehicle control" (medium with the highest DMSO concentration) and a "no-cell control" (medium only for background).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Western Blotting for Cellular Target Engagement

This protocol is used to detect changes in the phosphorylation state of a target protein or its downstream substrates, providing evidence of compound activity within the cell.[8]

Materials:

  • 6-well cell culture plates

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running/transfer buffers

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3 and anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.[8]

  • Protein Extraction: Place plates on ice, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.[8]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[8]

  • Gel Electrophoresis and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size, then transfer the proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[8]

  • Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH.[8] Quantify band intensities to determine the ratio of phosphorylated to total protein.

Visualizations

Troubleshooting_Workflow cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_execution Experimental Execution start Inconsistent Results Observed compound_sol Check Solubility (Precipitation?) start->compound_sol assay_reagents Reagent Quality (Freshness, Lot #) start->assay_reagents exec_pipette Pipetting Accuracy (Calibration) start->exec_pipette compound_stab Check Stability (Degradation?) compound_sol->compound_stab compound_pure Verify Purity (Contamination?) compound_stab->compound_pure solution Consistent Results compound_pure->solution assay_params Assay Parameters (Incubation, Temp) assay_reagents->assay_params assay_interfere Assay Interference (False Positives?) assay_params->assay_interfere assay_interfere->solution exec_plate Plate Effects (Edge, Evaporation) exec_pipette->exec_plate exec_controls Controls (Vehicle, Positive) exec_plate->exec_controls exec_controls->solution

Caption: General troubleshooting workflow for addressing inconsistent experimental results.

Kinase_Inhibitor_Workflow start Compound Acquisition primary_screen Primary Biochemical Screen (e.g., Kinase IC50) start->primary_screen Test in vitro cellular_potency Cellular Potency Assay (e.g., Anti-proliferation) primary_screen->cellular_potency Confirm cell activity target_engage Cellular Target Engagement (e.g., Western Blot) cellular_potency->target_engage Verify on-target effect selectivity Selectivity Profiling (e.g., Kinase Panel) target_engage->selectivity Assess specificity end Lead Candidate selectivity->end

Caption: A systematic workflow for evaluating a novel pyrazole-based kinase inhibitor.[8]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyrazole Kinase Inhibitor Inhibitor->MEK

Caption: Simplified MAPK signaling pathway showing inhibition by a pyrazole compound.

References

Validation & Comparative

Unveiling the Potency: A Comparative Guide to the Biological Activity of Synthesized Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is only the first step. The subsequent confirmation of their biological activity is a critical phase that determines their therapeutic potential. This guide provides a comprehensive comparison of the biological activities of various synthesized pyrazole derivatives, supported by experimental data and detailed protocols. Pyrazole-based compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities, making them a focal point in medicinal chemistry.

The versatility of the pyrazole scaffold allows for structural modifications that can significantly enhance its biological efficacy.[1][2] This has led to the development of numerous derivatives with potent and selective activities against various diseases.[3][4] Several pyrazole-containing drugs have already been approved for clinical use, such as Celecoxib for inflammation and Crizotinib for cancer, highlighting the therapeutic importance of this heterocyclic core.[5][6]

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of selected synthesized pyrazole derivatives, providing a clear comparison of their performance.

Anticancer Activity

The antiproliferative activity of pyrazole derivatives has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Indole-pyrazole derivative 33HCT116< 23.7Doxorubicin24.7 - 64.8[7]
Indole-pyrazole derivative 34HCT116< 23.7Doxorubicin24.7 - 64.8[7]
5-alkylated selanyl-1H-pyrazole 53HepG215.98--[7]
5-alkylated selanyl-1H-pyrazole 54HepG213.85--[7]
Pyrazole-imide derivative 161aA-5494.915-Fluorouracil59.27[8]
Pyrazole-imide derivative 161bA-5493.225-Fluorouracil59.27[8]
Pyrazole carbaldehyde derivative 43MCF-70.25Doxorubicin0.95[6]
Pyrazolo[4,3-c]pyridine derivative 41MCF-71.937 µg/mLDoxorubicin4.162 µg/mL[6]
Pyrazolo[4,3-c]pyridine derivative 41HepG23.695 µg/mLDoxorubicin3.832 µg/mL[6]
Fused pyrazole derivative 50HepG20.71Erlotinib10.6[6]
Fused pyrazole derivative 50HepG20.71Sorafenib1.06[6]
Pyrazole benzamide derivativeHCT-1167.74 - 82.49 µg/mLDoxorubicin5.23 µg/mL[9]
Pyrazole benzamide derivativeMCF-74.98 - 92.62 µg/mLDoxorubicin4.17 µg/mL[9]
4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole (KA5)HepG28.5Sorafenib4.51[10]
Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes or reduce edema in animal models.

Compound/DerivativeAssayInhibition (%) / IC50 (µM)Reference CompoundInhibition (%) / IC50 (µM)Reference
1,3,4,5-tetrasubstituted pyrazole 117aIn vitro anti-inflammatory93.80%Diclofenac sodium90.21%[8]
Celecoxib analog 144Carrageenan-induced paw edema78.9 - 96%Celecoxib82.8%[8]
Celecoxib analog 144COX-2 Inhibition0.034 - 0.052--[8]
Pyrazoline 2dCarrageenan-induced paw edemaHigh--[11]
Pyrazoline 2eCarrageenan-induced paw edemaHigh--[11]
Pyrazole derivative 4Carrageenan-induced paw edemaHighDiclofenac sodium-[12]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 Inhibition0.02--[5]
3,5-diarylpyrazoleCOX-2 Inhibition0.01--[5]
Pyrazole-thiazole hybridCOX-2/5-LOX Inhibition0.03 / 0.12--[5]
Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition against various bacterial and fungal strains.

Compound/DerivativeMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference CompoundZone of Inhibition (mm) / MIC (µg/mL)Reference
Pyrazole-thiazole hybrid 10S. aureusMIC: 1.9 - 3.9--[13]
Imidazo-pyridine substituted pyrazole 18Gram-negative bacteriaMIC: < 1Ciprofloxacin-[13]
Pyrazole carbodithionate 55MRSAMIC: 4--[13]
Pyranopyrazole 3cB. cereus, S. aureus, E. coli, P. aeruginosaInhibition Zone: 24, 22, 20, 20Neomycin-[14]
Pyrazole derivative 3E. coliMIC: 0.25Ciprofloxacin-[12]
Pyrazole derivative 4S. epidermidisMIC: 0.25Ciprofloxacin-[12]
Pyrazole derivative 2A. nigerMIC: 1Clotrimazole-[12]
Pyrazolyl 1,3,4-thiadiazine 21aAntibacterialMIC: 62.5 - 125Chloramphenicol-[15]
Pyrazolyl 1,3,4-thiadiazine 21aAntifungalMIC: 2.9 - 7.8Clotrimazole-[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and a reference drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Use albino Wistar rats, divided into control, standard, and test groups.

  • Compound Administration: Administer the vehicle (control), a standard drug (e.g., Diclofenac sodium), or the synthesized pyrazole derivatives orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Disk Diffusion Method for Antimicrobial Activity

This method is used to test the susceptibility of microorganisms to antimicrobial agents.[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Inoculation: Uniformly spread the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the synthesized pyrazole derivatives and a standard antibiotic (e.g., Ciprofloxacin) onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone indicates greater antimicrobial activity.

Visualizing the Mechanisms and Workflows

To further elucidate the biological context and experimental processes, the following diagrams have been generated using Graphviz.

anticancer_pathway cluster_cell Cancer Cell EGFR EGFR CellCycleArrest Cell Cycle Arrest EGFR->CellCycleArrest VEGFR2 VEGFR-2 VEGFR2->CellCycleArrest CDK2 CDK2 CDK2->CellCycleArrest Tubulin Tubulin Tubulin->CellCycleArrest DNA DNA Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest->Apoptosis Pyrazole Pyrazole Derivatives Pyrazole->EGFR inhibit Pyrazole->VEGFR2 inhibit Pyrazole->CDK2 inhibit Pyrazole->Tubulin destabilize Pyrazole->DNA interact

Caption: Anticancer mechanisms of pyrazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Data Analysis & SAR Synthesis Synthesis of Pyrazole Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Anticancer Anticancer Screening Characterization->Anticancer AntiInflammatory Anti-inflammatory Screening Characterization->AntiInflammatory Antimicrobial Antimicrobial Screening Characterization->Antimicrobial Data Quantitative Data (IC50, MIC, % Inhibition) Anticancer->Data AntiInflammatory->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: Experimental workflow for biological evaluation.

sar_relationship cluster_core Core Scaffold cluster_substituents Substituents cluster_activity Biological Activity PyrazoleRing Pyrazole Ring Activity Potency & Selectivity PyrazoleRing->Activity influences R1 Substituent at N1 R1->PyrazoleRing R3 Substituent at C3 R3->PyrazoleRing R4 Substituent at C4 R4->PyrazoleRing R5 Substituent at C5 R5->PyrazoleRing

Caption: Structure-Activity Relationship (SAR) concept.

References

A Comparative Analysis of the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The isomeric form of substituted pyrazoles can significantly influence their pharmacological properties, including their anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comparative analysis of the biological activities of various pyrazole isomers, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity: A Tale of Two Isomers

The substitution pattern on the pyrazole ring plays a critical role in determining the anticancer efficacy of these compounds. Isomers with substituents at different positions often exhibit varied potencies and mechanisms of action. A prominent example is the differential activity of pyrazole derivatives against various cancer cell lines, often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

For instance, studies have shown that N-aryl pyrazole derivatives can exhibit potent inhibitory activity against cancer cell lines such as A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma). The position of substituents on the N-aryl ring, which can be considered a form of isomerism, significantly impacts this activity. For example, certain substitution patterns lead to enhanced cytotoxicity compared to the standard chemotherapeutic agent 5-fluorouracil[1].

Similarly, pyrazole derivatives incorporating a thiourea skeleton have been investigated as potential EGFR inhibitors for cancer therapy. The arrangement of substituents on the phenyl rings attached to the pyrazole core dictates the inhibitory potency against EGFR and the antiproliferative activity against breast cancer cell lines like MCF-7[2].

Table 1: Comparative Anticancer Activity (IC50, µM) of Pyrazole Derivatives

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative 161aA-5494.91[1]
Pyrazole Derivative 161bA-5493.22[1]
5-Fluorouracil (Standard)A-54959.27[1]
Pyrazole-Thiourea C5MCF-70.08[2]
Erlotinib (Standard)EGFR0.07 (IC50)[2]
Pyrazole Derivative 19A3754.2[3]
Pyrazole Derivative 21HCT1160.39[3]
Pyrazole Derivative 21MCF-70.46[3]
Doxorubicin (Standard)MCF-7-[3]

Anti-inflammatory Activity: Targeting COX Enzymes

Pyrazole derivatives are renowned for their anti-inflammatory properties, with the FDA-approved drug Celecoxib, a selective COX-2 inhibitor, being a prime example. The selectivity and potency of pyrazole isomers against cyclooxygenase (COX) enzymes are highly dependent on their substitution patterns.

Research has demonstrated that different isomeric forms of pyrazole derivatives exhibit varying degrees of inhibition against COX-1 and COX-2. For example, a series of pyrazole derivatives were synthesized and evaluated for their in vitro COX-1/COX-2 inhibition. Compounds 125a and 125b showed outstanding COX-2 selectivity indices of 8.22 and 9.31, respectively, which were comparable or superior to Celecoxib (SI = 8.17)[1]. This highlights how subtle changes in the isomeric structure can fine-tune the biological activity.

The anti-inflammatory potential is often further assessed in vivo using the carrageenan-induced rat paw edema model, where the reduction in paw swelling indicates anti-inflammatory efficacy[1][4].

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound/IsomerCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Compound 125a--8.22[1]
Compound 125b--9.31[1]
Celecoxib (Standard)--8.17[1]
Compound 132b-0.0035-[1]
Compound 2a-0.01987-[5]
Compound 3b-0.0394322.21[5]
Compound 5b-0.0387317.47[5]
Compound 5e-0.0391413.10[5]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The antimicrobial potential of pyrazole isomers is another area of intense research. The nature and position of substituents on the pyrazole ring influence the compound's ability to inhibit the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

For instance, novel pyrazole derivatives containing a 2-chloroquinoline moiety have been synthesized and evaluated for their antibacterial and antifungal properties[6]. The specific arrangement of these functional groups is critical for their antimicrobial efficacy. Similarly, pyrazolyl 1,3,4-thiadiazine derivatives have shown considerable activity against tested microorganisms, with some hydrazone isomers displaying remarkable antibacterial and antifungal effects, even surpassing standard drugs like chloramphenicol and clotrimazole in some cases.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrazole Derivatives

Compound/IsomerMicroorganismMIC (µg/mL)Standard Drug (MIC)Reference
Hydrazone 21aBacteria62.5–125Chloramphenicol
Hydrazone 21aFungi2.9–7.8Clotrimazole
Compound 24S. aureus16-[7]
Compound 25S. aureus16-[7]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Fluorogenic substrate (e.g., COX Probe)

  • COX Cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction Setup:

    • To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.

    • Add the diluted test compound to the respective wells. Include control wells with DMSO only (for total enzyme activity) and a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of fluorescence increase is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay evaluates the anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (160 ± 10 g)

  • Lambda carrageenan (1% suspension in saline)

  • Test compounds and vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions before the experiment.

  • Fasting: Fast the animals overnight prior to the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally (or via another appropriate route) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

MTT Assay for Anticancer Activity

This colorimetric assay assesses the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • 96-well plates

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution (2 mg/mL)

  • DMSO (Dimethyl Sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of the MTT solution to each well.

  • Incubation: Incubate the plates for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and then measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Standard antimicrobial drug

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Biological Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (Homeostatic) COX1->Prostaglandins_H Prostaglandins_I Prostaglandins (Inflammation) COX2->Prostaglandins_I Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Mechanism of COX-2 Inhibition by Pyrazole Derivatives

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Pyrazole Derivatives Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 1.5h Add_MTT->Incubate3 Add_DMSO Add DMSO to Solubilize Formazan Incubate3->Add_DMSO Measure Measure Absorbance at 492 nm Add_DMSO->Measure Analyze Calculate IC50 Measure->Analyze

Workflow of the MTT Assay for Anticancer Screening

Synthesis_Logic cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Chalcone α,β-Unsaturated Ketone (Chalcone) Cyclization Cyclization Reaction Chalcone->Cyclization Hydrazine Hydrazine Derivative Hydrazine->Cyclization Pyrazoline Pyrazoline Derivative Cyclization->Pyrazoline

General Synthesis of Pyrazoline Derivatives

References

A Comparative Guide to Purity Validation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, establishing the purity of active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a key intermediate in pharmaceutical synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical quality control, offering high-resolution separation of the main compound from its potential impurities.[1] A reversed-phase HPLC method is particularly well-suited for the analysis of aromatic carboxylic acids like this compound.[2]

Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier to ensure the carboxylic acid is in its protonated form for better retention and peak shape.[2]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Method: Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the same compound.[3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: qNMR Method

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

3. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) for complete spin relaxation.

4. Data Analysis:

  • The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the certified internal standard.

Performance Comparison: HPLC vs. qNMR

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Proportionality between NMR signal integral and the number of nuclei.[3]
Quantification Relative (based on peak area percentage)Absolute (with a certified internal standard)
Selectivity High, can separate structurally similar impurities.High, based on distinct chemical shifts.
Sensitivity High (can detect trace impurities)Moderate
Throughput High (with an autosampler)Lower
Reference Standard Requires a highly pure reference standard of the analyte.Requires a certified internal standard (can be a different compound).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the HPLC purity validation and a conceptual representation of the logical relationship in a comparative analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Weigh & Dissolve Reference Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Weigh & Dissolve Test Sample prep_sample->hplc_system injection Inject Samples hplc_system->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity validation.

Comparison_Logic cluster_analyte Analyte cluster_methods Purity Validation Methods cluster_results Comparative Results analyte This compound hplc HPLC analyte->hplc qnmr qNMR analyte->qnmr purity_hplc Purity (HPLC) hplc->purity_hplc purity_qnmr Purity (qNMR) qnmr->purity_qnmr comparison Method Comparison purity_hplc->comparison purity_qnmr->comparison

Caption: Logical relationship for method comparison.

Conclusion

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound. HPLC, as a chromatographic separation technique, excels in detecting and quantifying trace impurities, making it ideal for routine quality control and stability studies. In contrast, qNMR offers the advantage of being a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte, which is particularly valuable during early-stage development when a highly purified reference may not be available. The choice between these methods will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of reference materials, and the stage of drug development. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a more robust and reliable purity assessment.

References

A Comparative Guide to the Synthesis of Pyrazole Carboxylic Acids: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole carboxylic acids is crucial due to their significance as privileged scaffolds in medicinal chemistry.[1][2] This guide provides an objective comparison of conventional heating and modern microwave-assisted organic synthesis (MAOS), supported by experimental data, to aid in methodological selection.

The pyrazole nucleus is a core component of numerous pharmaceuticals, and its synthesis has traditionally relied on prolonged heating under reflux. However, contemporary techniques like microwave-assisted synthesis present considerable advantages in terms of reaction time and yield.[3][4] This analysis delves into a head-to-head comparison of these two approaches.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data from representative experimental procedures for the synthesis of pyrazole and pyrazole carboxylic acid derivatives, highlighting the efficiencies gained by transitioning from conventional reflux to microwave-assisted techniques.

ParameterConventional Heating MethodMicrowave-Assisted MethodReference
Reaction Time
Phenyl-1H-pyrazoles2 hours5 minutes[1][2]
Phenyl-1H-pyrazole-4-carboxylic acids1 hour2 minutes[1][2]
1H-Pyrazole-4-carboxylic acid esters4 hours3 minutes[5]
Pyrazole & Oxadiazole Hybrids7–9 hours9–10 minutes[6]
Product Yield
Phenyl-1H-pyrazoles72 - 90%91 - 98%[1][2]
Phenyl-1H-pyrazole-4-carboxylic acids48 - 85%62 - 92%[1][2]
1H-Pyrazole-4-carboxylic acid estersLower YieldsHigher Yields[5]
Pyrazole & Oxadiazole Hybrids-79–92% improvement[6]
Reaction Temperature
Phenyl-1H-pyrazoles75°C60°C[1][2]
Phenyl-1H-pyrazole-4-carboxylic acids80°C80°C[1][2]
1H-Pyrazole-4-carboxylic acid esters70–80°C (reflux)Not specified (70% power)[5]

Experimental Protocols

Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters via Vilsmeier Cyclization of Hydrazones

Conventional Method:

  • To an ice-cold, stirred solution of hydrazone (0.001 mol) in 4 mL of dry DMF, add 4.60 g of POCl3 (0.003 mol) dropwise.

  • Allow the reaction mixture to reach room temperature and then reflux at 70–80°C for approximately 4 hours.

  • Pour the resulting mixture onto crushed ice and neutralize it with dilute sodium hydroxide.

  • Allow the mixture to stand overnight.

  • The pale yellow precipitate obtained is then purified by silica gel column chromatography (60–120 mesh) with an ethyl acetate–petroleum ether mixture (15:85) to yield the final product.[5]

Microwave-Assisted Method:

  • To an ice-cold, stirred solution of hydrazone (0.001 mol) in 4 mL of dry DMF, add 4.60 g of POCl3 (0.003 mol) dropwise.

  • Allow the reaction mixture to reach room temperature.

  • Subject the mixture to microwave irradiation in a domestic microwave oven for about 3 minutes with a pulse of 20 seconds each at 70% power (corresponding to 210 Watts).

  • Pour the reaction mixture onto crushed ice, neutralize it, and filter.

  • The crude product is then purified by column chromatography to afford the pure product.[5]

Oxidation of Phenyl-1H-pyrazole-4-carbaldehyde to Phenyl-1H-pyrazole-4-carboxylic acid

While specific detailed protocols for this exact transformation were not fully elaborated in the initial search, a comparative study highlights the significant advantages of the microwave-assisted approach.[1][2] The conventional method involves heating at 80°C for 1 hour, whereas the microwave-assisted synthesis achieves higher yields in just 2 minutes at the same temperature.[1][2]

Workflow Comparison

The following diagram illustrates the generalized workflow for both conventional and microwave-assisted synthesis of pyrazole carboxylic acids, visually representing the significant reduction in reaction time offered by the microwave-assisted approach.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis A1 Reactant Preparation A2 Prolonged Heating (Reflux) (Hours) A1->A2 Heat B1 Reactant Preparation A3 Work-up & Purification A2->A3 A4 Final Product A3->A4 B3 Work-up & Purification B4 Final Product B2 Microwave Irradiation (Minutes) B1->B2 Microwave Energy B2->B3 B3->B4

Caption: Comparative workflow of conventional vs. microwave synthesis.

Conclusion

The data consistently demonstrates that microwave-assisted organic synthesis is a more efficient methodology for the preparation of pyrazole carboxylic acids and their derivatives compared to conventional heating.[1][2][6] The primary advantages of MAOS include a drastic reduction in reaction time, often from hours to minutes, and an increase in product yields.[7][8][9] These factors, combined with simpler work-up procedures and alignment with the principles of green chemistry, make microwave-assisted synthesis an attractive and powerful tool for researchers in drug discovery and development.[6]

References

The Evolving Landscape of 4-Aryl-Pyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of 4-aryl-pyrazole derivatives reveals a versatile scaffold with significant therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders. This guide provides a comparative analysis of recently developed 4-aryl-pyrazole derivatives, focusing on their biological activities, supported by experimental data and detailed protocols to aid researchers and drug development professionals in this dynamic field.

The pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has proven to be a privileged structure in medicinal chemistry. The introduction of an aryl group at the 4-position of the pyrazole ring has led to the discovery of potent and selective modulators of various biological targets. This guide will compare derivatives investigated for their anti-cancer and anti-inflammatory properties, highlighting key structural modifications that influence their activity.

Comparative Analysis of Anticancer Activity

Recent research has focused on developing 4-aryl-pyrazole derivatives as potent inhibitors of various kinases and other cellular targets implicated in cancer progression.[1][2] Structure-activity relationship studies have demonstrated that appropriate substitution on the pyrazole and aryl rings can significantly enhance anticancer efficacy and tumor selectivity.[3][4]

Targeting Cyclin-Dependent Kinases (CDKs)

A series of 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as novel ATP antagonists with moderate potency against CDK2-cyclin E.[5] A preliminary SAR study of 35 analogues suggested that substitutions on the 4-aryl ring could further optimize the pharmacophore.[5] The most potent inhibitor from this series, 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (CAN508), demonstrated selectivity for CDKs, with a preference for CDK9-cyclin T1.[5]

CompoundTargetIC50 (µM)Cell LineActivityReference
CAN508 CDK9/cyclin T10.02-Potent Inhibition[5]
CAN508 CDK2/cyclin E0.2-Moderate Inhibition[5]
CAN508 HT-29-AntiproliferativeReduced S-phase cells[5]

Key SAR observations for CDK inhibitors:

  • The 3,5-diamino-1H-pyrazole core is a crucial feature for activity.

  • The 4-arylazo linkage is a key component of the pharmacophore.

  • Substitutions on the 4-aryl ring, such as a hydroxyl group, can enhance potency and selectivity.[5]

Targeting Epidermal Growth Factor Receptor (EGFR)

Two series of pyrazole derivatives containing a thiourea skeleton were designed as potential EGFR kinase inhibitors.[6] Compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) emerged as the most potent EGFR inhibitor, with an IC50 of 0.07 µM, comparable to the standard drug erlotinib.[6] This compound also showed significant antiproliferative activity against the MCF-7 breast cancer cell line.[6]

CompoundTargetIC50 (µM)Cell LineIC50 (µM)Reference
C5 EGFR0.07MCF-70.08[6]
Erlotinib EGFR---[6]

Key SAR observations for EGFR inhibitors:

  • The presence of a thiourea skeleton at the N1 position of the pyrazole ring is important for activity.

  • The 3,4-dimethylphenyl group at the 3-position and the 4-methoxyphenyl group at the 5-position of the pyrazole ring contribute to high potency.[6]

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of 4-aryl-pyrazole derivatives has been extensively explored, with many compounds targeting cyclooxygenase (COX) enzymes.[7][8]

Targeting Cyclooxygenase-2 (COX-2)

A series of 1,3,4-trisubstituted pyrazoles have been investigated for their anti-inflammatory potential, with a focus on selective COX-2 inhibition.[7] The presence of a para-methanesulfonyl or para-sulfonamide group on an aryl ring attached to the pyrazole is often crucial for COX-2 inhibitory activity.[7]

Two novel series of di-aryl/tri-aryl substituted pyrazole ester derivatives were designed as non-acidic lonazolac analogs.[9] All tested compounds showed excellent COX-2 inhibitory activity, with IC50 values in the range of 0.059-0.081 µM.[9]

Compound SeriesTargetIC50 Range (µM)Key FeatureReference
15a-h COX-20.059 - 0.081Di-aryl substituted pyrazole esters[9]
19a-d COX-20.062 - 0.078Tri-aryl substituted pyrazole esters[9]

Key SAR observations for COX-2 inhibitors:

  • A diaryl or triaryl substitution pattern on the pyrazole ring is favorable for potent COX-2 inhibition.

  • Ester derivatives can serve as effective non-acidic alternatives to traditional NSAIDs.[9]

  • The nature and position of substituents on the aryl rings significantly influence selectivity for COX-2 over COX-1.[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Kinase activity is measured using a fluorescence-based assay. The assay is typically performed in a 384-well plate format. The reaction mixture contains the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound. The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes). The reaction is then stopped, and the phosphorylation of the substrate is detected by measuring the fluorescence intensity. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins. The test compounds are pre-incubated with the respective enzyme before the addition of arachidonic acid. The reaction is then stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive EIA. The IC50 values are calculated from the concentration-response curves.

Visualizing Key Concepts

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Optimization synthesis Synthesis of 4-Aryl-Pyrazole Derivatives purification Purification & Structural Characterization (NMR, MS) synthesis->purification in_vitro_assay In Vitro Assays (e.g., Kinase, COX) purification->in_vitro_assay cell_based_assay Cell-Based Assays (e.g., MTT) in_vitro_assay->cell_based_assay Identified Hits sar_analysis Structure-Activity Relationship Analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A generalized workflow for the discovery and optimization of 4-aryl-pyrazole derivatives.

cdk_inhibition_pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complex Phosphorylation Substrate Phosphorylation CDK_Cyclin->Phosphorylation Phosphorylation->G1 Promotes Transition Phosphorylation->S Promotes Progression Aryl_Pyrazole 4-Aryl-Pyrazole Inhibitor (e.g., CAN508) Aryl_Pyrazole->CDK_Cyclin Inhibition

Caption: Simplified signaling pathway showing the inhibition of CDK/Cyclin complexes by 4-aryl-pyrazole derivatives, leading to cell cycle arrest.

References

A Comparative Analysis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid and Celecoxib for Anti-Inflammatory Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclooxygenase-2 (COX-2) Inhibition

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a primary mediator of pain and inflammation.[1] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Celecoxib is a selective COX-2 inhibitor that effectively reduces pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[2][3] Its mechanism of action involves the inhibition of prostaglandin synthesis by selectively targeting the COX-2 enzyme.[4][5][6] The compound 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid shares a pyrazole core structure with celecoxib, suggesting it may also exhibit anti-inflammatory properties through a similar mechanism. However, without direct experimental evidence, its potency and selectivity remain to be determined.

Comparative Data

Due to the lack of publicly available data for this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the well-established anti-inflammatory data for celecoxib, which can serve as a reference for future studies on this compound.

Table 1: Anti-Inflammatory and COX-2 Inhibitory Activity of Celecoxib

ParameterCelecoxibThis compound
In Vitro COX-1 IC50 ~15 µMData not available
In Vitro COX-2 IC50 ~0.04 µMData not available
COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) ~375Data not available
In Vivo Anti-inflammatory Activity (% Edema Inhibition) Dose-dependent inhibitionData not available

IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

To assess the anti-inflammatory potency of this compound and enable a direct comparison with celecoxib, the following standard experimental protocols are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) and reference compound (celecoxib)

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

Procedure:

  • Prepare serial dilutions of the test compound and celecoxib in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and cofactor.

  • Add the diluted test compound or celecoxib to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Animals:

  • Male Wistar rats or Swiss albino mice (specific pathogen-free).

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compound (this compound) and reference compound (celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, celecoxib, or vehicle to different groups of animals via oral gavage or intraperitoneal injection.

  • After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathway of COX-2 Mediated Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 Cyclooxygenase-2 (COX-2) Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Celecoxib Celecoxib / this compound Celecoxib->COX2 Inhibits

Caption: COX-2 signaling pathway in inflammation.

General Experimental Workflow for Anti-Inflammatory Drug Screening

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Assay In Vitro COX-1/COX-2 Inhibition Assay Compound_Synthesis->In_Vitro_Assay Determine_IC50 Determine IC50 & Selectivity Index In_Vitro_Assay->Determine_IC50 In_Vivo_Model In Vivo Carrageenan-Induced Paw Edema Model Determine_IC50->In_Vivo_Model Active Compounds Data_Analysis Data Analysis & Comparison with Celecoxib Determine_IC50->Data_Analysis Assess_Edema Assess Edema Inhibition In_Vivo_Model->Assess_Edema Assess_Edema->Data_Analysis

Caption: Workflow for evaluating anti-inflammatory agents.

Conclusion

While this compound presents a promising scaffold for the development of new anti-inflammatory agents due to its structural similarity to celecoxib, a comprehensive evaluation of its efficacy and safety is necessary. The experimental protocols and comparative framework provided in this guide offer a clear path for researchers to quantitatively assess its anti-inflammatory potency. Future studies directly comparing this compound with celecoxib using these standardized assays will be crucial in determining its potential as a novel therapeutic agent for inflammatory diseases.

References

A Comparative Guide to the In Vitro Anticancer Activity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has identified pyrazole derivatives as a promising class of heterocyclic compounds with significant therapeutic potential. Their versatile chemical structure allows for modifications that can lead to potent and selective anticancer activity through various mechanisms of action. This guide provides an objective comparison of the in vitro anticancer performance of several recently developed pyrazole compounds against established anticancer drugs, supported by experimental data and detailed protocols.

Comparative Anticancer Activity of Novel Pyrazole Compounds

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected novel pyrazole compounds against various human cancer cell lines, benchmarked against standard chemotherapeutic agents. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineTarget/Mechanism of ActionIC50 (µM) of Pyrazole CompoundPositive ControlIC50 (µM) of Positive ControlReference
Compound 5c HT-29 (Colon)VEGFR-2 Kinase Inhibitor6.43DoxorubicinNot specified in study[1]
PC-3 (Prostate)9.83DoxorubicinNot specified in study[1]
Compound 7 A549 (Lung)Tubulin Polymerization Inhibitor0.15ColchicineNot specified in study[2]
HeLa (Cervical)0.33CA-4Not specified in study[2]
HepG2 (Liver)0.21[2]
MCF-7 (Breast)0.28[2]
Compound 3f MDA-MB-468 (Breast)Induces Apoptosis via ROS Generation14.97 (24h), 6.45 (48h)Paclitaxel49.90 (24h), 25.19 (48h)[3]
Compound 27 MCF-7 (Breast)VEGFR-2 Inhibitor16.50Tamoxifen23.31[4]
Compound 50 HepG2 (Liver)Dual EGFR/VEGFR-2 Inhibitor0.71Erlotinib10.6[4]
Sorafenib1.06[4]
Compounds 33 & 34 HCT116 (Colon)CDK2 Inhibitor<23.7Doxorubicin24.7 - 64.8[2]
MCF-7 (Breast)<23.7Doxorubicin24.7 - 64.8[2]
HepG2 (Liver)<23.7Doxorubicin24.7 - 64.8[2]
A549 (Lung)<23.7Doxorubicin24.7 - 64.8[2]
PTA-1 Jurkat (Leukemia)Tubulin Polymerization Inhibitor0.32Not specified in studyNot specified in study[5]
MDA-MB-231 (Breast)1.29Not specified in studyNot specified in study[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the novel pyrazole compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: The pyrazole compounds and positive controls are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations with fresh medium. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds at different concentrations. A control group with DMSO-treated cells is also included. The plates are incubated for another 24 to 72 hours.[5][6]

  • MTT Addition and Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death, by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the pyrazole compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the pyrazole compound for a specific duration. After treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[5]

  • Staining and Analysis: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the fluorescent DNA-intercalating dye propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the resulting DNA histogram.[5]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for evaluating the anticancer activity of novel compounds, a simplified signaling pathway commonly targeted by pyrazole derivatives, and a logical flow for a high-throughput screening process.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification start Novel Pyrazole Compounds cell_lines Panel of Cancer Cell Lines start->cell_lines mtt_assay MTT Assay for Cytotoxicity (IC50) cell_lines->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis mtt_assay->cell_cycle_analysis western_blot Western Blot (Protein Expression) mtt_assay->western_blot kinase_assay Kinase Inhibition Assay western_blot->kinase_assay tubulin_assay Tubulin Polymerization Assay western_blot->tubulin_assay

Caption: A typical workflow for in vitro validation of anticancer compounds.

signaling_pathway cluster_pathway Simplified EGFR/VEGFR Signaling Pathway cluster_inhibition Inhibition by Pyrazole Compound EGFR_VEGFR EGFR/VEGFR RAS RAS EGFR_VEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrazole Novel Pyrazole Compound Pyrazole->EGFR_VEGFR Inhibits Receptor Tyrosine Kinase Activity

Caption: Inhibition of the EGFR/VEGFR signaling pathway by a novel pyrazole compound.

Caption: Logical flow of a high-throughput screening process for anticancer compounds.

References

Bridging the Gap: A Comparative Guide to Cross-Validating Experimental Results with Computational Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is crucial for accelerating the development of novel therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively cross-validate in-silico molecular docking predictions with in-vitro experimental data. By integrating these methodologies, researchers can enhance the confidence in their findings, optimize resource allocation, and ultimately streamline the path to identifying promising drug candidates. This guide uses the inhibition of Human Neutrophil Elastase (HNE), a key therapeutic target in inflammatory diseases, as a case study to illustrate the cross-validation process.

Data Presentation: Computational Predictions vs. Experimental Observations

A direct comparison of computational predictions and experimental results is the cornerstone of cross-validation. The following table summarizes the predicted binding affinities (docking scores) from molecular docking studies and the experimentally determined inhibitory concentrations (IC50) for a selection of compounds against Human Neutrophil Elastase (HNE). A lower docking score generally suggests a more favorable binding interaction, while a lower IC50 value indicates a more potent inhibitor.

CompoundDocking Score (kcal/mol)Experimental IC50 (µM)
Compound A-9.80.5
Compound B-8.51.2
Compound C-7.25.8
Compound D-6.115.3
Compound E-5.445.7
Sivelestat (Control)-10.20.048

Experimental Protocols

Reproducibility and accuracy are paramount in experimental research. The following are detailed methodologies for the key experiments cited in this guide.

In Vitro IC50 Determination via Fluorometric Assay

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[1] This protocol outlines a common method for determining the IC50 of an inhibitor against an enzyme like HNE.

Materials:

  • 96-well black microplate

  • Fluorometric microplate reader

  • Human Neutrophil Elastase (HNE) enzyme

  • Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)

  • Test compounds (inhibitors)

  • Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • Positive control inhibitor (e.g., Sivelestat)

  • DMSO (for dissolving compounds)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds and the positive control in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Enzyme Preparation: Dilute the HNE enzyme to the desired concentration in the assay buffer.

  • Assay Setup: To each well of the 96-well plate, add 20 µL of the serially diluted test compound solution or vehicle control (assay buffer with the same percentage of DMSO).

  • Enzyme Addition: Add 40 µL of the HNE enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 40 µL of the fluorogenic substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is within the linear range.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence from wells containing the substrate but no enzyme.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).[2]

Computational Docking Protocol using AutoDock Vina

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This protocol provides a step-by-step guide for performing molecular docking using the widely-used software, AutoDock Vina.

Software and Tools:

  • AutoDock Vina

  • MGLTools (for preparing protein and ligand files)

  • PyMOL or other molecular visualization software

Procedure:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., HNE) from the Protein Data Bank (PDB).

    • Using MGLTools, remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of the ligand (inhibitor) in a suitable format (e.g., SDF or MOL2).

    • Using MGLTools, assign partial charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Identify the binding site of the protein. This can be based on the location of a co-crystallized ligand or through binding site prediction tools.

    • Define a grid box that encompasses the entire binding site. The size and center of the grid box need to be specified.

  • Docking Execution:

    • Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

    • Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Results Analysis:

    • Vina will generate an output file in PDBQT format containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).

    • Visualize the docking poses and their interactions with the protein's active site residues using software like PyMOL.

    • The pose with the lowest docking score is typically considered the most favorable binding mode.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological processes and workflows. The following diagrams were generated using Graphviz (DOT language) to adhere to the specified requirements.

G cluster_pathway HNE Signaling Pathway for MUC1 Transcription HNE Human Neutrophil Elastase (HNE) PKCd Protein Kinase Cδ (PKCδ) HNE->PKCd Duox1 Dual Oxidase 1 (Duox1) PKCd->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α–Converting Enzyme (TACE) ROS->TACE TNFa Tumor Necrosis Factor-α (TNF-α) TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1 G cluster_workflow Cross-Validation Workflow in_silico In Silico Screening (Molecular Docking) hit_identification Hit Identification (Based on Docking Score) in_silico->hit_identification in_vitro In Vitro Experimental Validation (e.g., IC50 Assay) hit_identification->in_vitro data_analysis Data Analysis and Correlation in_vitro->data_analysis data_analysis->in_silico Poor Correlation (Refine Docking Protocol) lead_optimization Lead Optimization data_analysis->lead_optimization Good Correlation

References

comparing the efficacy of different palladium catalysts for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science. Its synthesis, particularly through palladium-catalyzed cross-coupling reactions, offers a versatile and efficient route to novel compounds. The choice of the palladium catalyst system is critical, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various palladium catalysts for two key transformations in pyrazole synthesis: the Buchwald-Hartwig N-arylation and the Suzuki-Miyaura C-C coupling, supported by experimental data to inform catalyst selection.

I. Palladium-Catalyzed N-Arylation of Pyrazoles (Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the direct N-arylation of the pyrazole ring. The efficacy of this transformation is highly dependent on the ligand coordinated to the palladium center. Modern bulky, electron-rich phosphine ligands have revolutionized this field, allowing for the coupling of challenging substrates under milder conditions.[1]

Comparative Performance of N-Arylation Catalysts

The following table summarizes the performance of different palladium catalyst systems for the N-arylation of pyrazoles with various aryl halides and triflates. The data highlights the effectiveness of modern catalyst systems, particularly those employing sterically hindered biarylphosphine ligands like tBuBrettPhos and tBuDavePhos.

Catalyst System (Precursor / Ligand)Aryl PartnerPyrazole PartnerBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd₂(dba)₃ / tBuBrettPhos4-Ph-C₆H₄-OTf3-(trimethylsilyl)-1H-pyrazoleK₃PO₄Toluene1002495[2][3]
Pd₂(dba)₃ / tBuBrettPhos4-MeO-C₆H₄-OTf1H-pyrazoleK₃PO₄Toluene1002491[2][3]
Pd precatalyst / tBuBrettPhos4-bromo-1H-pyrazoleAnilineLHMDSToluene801285[4][5]
Pd₂(dba)₂ / tBuDavePhos4-bromo-1-tritylpyrazoleBenzylamine (no β-H)K₃PO₄Xylene160 (MW)0.1788[6][7]
BippyPhos/[Pd(cinnamyl)Cl]₂Heteroaryl ChloridesNH IndolesNaOt-BuToluene110-High[8]
Pd(OAc)₂ / XPhosChloro(hetero)aryl triflatesVarious AminesKOt-BuToluene1000.17Good-Exc.[1][9]
Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of the aryl halide to the active Pd(0) species.[10]

Buchwald-Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(H-Amine)]+X- oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(Amine) amine_complex->amido_complex Deprotonation base_h [Base-H]+X- amine_complex->base_h amido_complex->pd0 Reductive Elimination product Ar-Amine (N-Arylpyrazole) amido_complex->product sub1 Ar-X sub1->oa_complex sub2 H-Amine (Pyrazole) sub2->amine_complex base Base base->amido_complex

Caption: Generalized catalytic cycle for the Buchwald-Hartwig N-arylation. (Within 100 characters)

The following diagram illustrates a typical experimental workflow for setting up a Buchwald-Hartwig reaction.

BH_Workflow start Start add_reagents Add Pyrazole, Aryl Halide, and Base to Reaction Vessel start->add_reagents inert_atm Evacuate and Backfill with Inert Gas (e.g., Argon) add_reagents->inert_atm add_catalyst Add Pd Precursor, Ligand, and Anhydrous Solvent inert_atm->add_catalyst degas Degas the Solution (e.g., Sparging with Argon) add_catalyst->degas heat Heat Reaction Mixture with Stirring for Required Time degas->heat workup Cool, Quench Reaction, and Perform Aqueous Workup heat->workup purify Purify Crude Product (e.g., Column Chromatography) workup->purify end End purify->end

Caption: Typical experimental workflow for Buchwald-Hartwig amination. (Within 100 characters)

II. Palladium-Catalyzed C-C Coupling of Pyrazoles (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds, typically between a halo-pyrazole and an organoboron species. This reaction is fundamental for the C-functionalization of the pyrazole core, allowing for the introduction of aryl, heteroaryl, or alkyl substituents.[11] The choice of catalyst, base, and solvent system is crucial for achieving high yields and preventing side reactions like protodeboronation.[12]

Comparative Performance of Suzuki-Miyaura Catalysts

This table compares the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of 4-halopyrazoles with arylboronic acids. The data illustrates the trade-offs between reactivity and stability for different halogen leaving groups and highlights catalyst systems suitable for each.

Catalyst System (Precursor / Ligand)Pyrazole PartnerBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄ / -4-Bromo-1H-pyrazolePhenylboronic acidNa₂CO₃Dioxane/H₂O90670-95[13]
Pd(OAc)₂ / SPhos4-Iodo-1-tritylpyrazolePhenylboronic acidK₂CO₃Dioxane/H₂O80-1202-1885-95[14]
XPhos Pd G2 / -4-Bromo-1-tritylpyrazolePhenylboronic acidK₃PO₄Dioxane/H₂O80-1202-1880-93[14]
Pyridine-Pyrazole/Pd(II) complex4-Bromo-1H-pyrazoleArylboronic acidK₂CO₃EtOH/H₂O110 (MW)0.2552-97[13][15]
Pd(dppf)Cl₂ / -4-Bromoanisole3-Tolylboronic acidK₃PO₄Dioxane/H₂O80-1004-1285-95[11]
PEPPSI-IPr / -4-Bromoanisole3-Tolylboronic acidK₃PO₄t-BuOH/H₂O80-1001-6>95[11]
Note: Data for 4-bromoanisole is included as a representative aryl bromide to compare modern catalyst performance.
Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[16][17] The base plays a crucial role in activating the organoboron species for the transmetalation step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition trans_complex L-Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (C-Functionalized Pyrazole) trans_complex->product boronate [R'-B(OH)₃]⁻ boronate->trans_complex boronic_acid R'-B(OH)₂ boronic_acid->boronate base Base (OH⁻) base->boronate sub1 Ar-X (Halopyrazole) sub1->oa_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura C-C coupling. (Within 100 characters)

III. Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation of 3-(trimethylsilyl)-1H-pyrazole[2][18]

Materials:

  • Aryl triflate (1.0 equiv)

  • 3-(trimethylsilyl)-1H-pyrazole (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd)

  • tBuBrettPhos (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl triflate, 3-(trimethylsilyl)-1H-pyrazole, and potassium phosphate.

  • Evacuate the tube and backfill with argon (repeat this cycle three times).

  • In a separate vial, dissolve Pd₂(dba)₃ and tBuBrettPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative[13]

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv, 0.1 mmol)

  • Arylboronic acid (1.1 equiv, 0.11 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv, 0.25 mmol)

  • 1,4-Dioxane (1.6 mL)

  • Water (0.4 mL)

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add 1,4-dioxane and water to the tube via syringe.

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion

The selection of an optimal palladium catalyst system is a multi-faceted decision that depends on the specific substrates and the desired transformation. For Buchwald-Hartwig N-arylation, catalyst systems based on bulky biarylphosphine ligands such as tBuBrettPhos and XPhos offer broad applicability and high efficiency, especially for challenging substrates. For Suzuki-Miyaura C-C coupling, traditional catalysts like Pd(PPh₃)₄ remain effective for many applications, while modern systems incorporating ligands like SPhos or N-heterocyclic carbenes (NHCs) can offer faster reaction times and higher yields, particularly for less reactive aryl chlorides. This guide provides a data-supported starting point for researchers to select and optimize palladium-catalyzed reactions for the synthesis of novel pyrazole derivatives.

References

Pyrazole Derivatives in Antimicrobial Assays: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial effects.[1][2][3] This guide provides a head-to-head comparison of various pyrazole derivatives, summarizing their in vitro antimicrobial performance based on experimental data from recent studies. The objective is to offer a clear, data-driven overview for researchers engaged in the discovery and development of new antimicrobial drugs.

Comparative Antimicrobial Activity of Pyrazole Derivatives

The antimicrobial efficacy of pyrazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and zone of inhibition against a panel of pathogenic bacteria and fungi. The following tables summarize the quantitative data from various studies, comparing the activity of different pyrazole derivatives against standard antimicrobial agents.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Bacterial Strains (µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Pyrazole Derivative 21a 62.562.512562.5-[1]
Pyrazole Derivative 21b 125125250125-[1]
Pyrazole Derivative 21c 125125250125-[1]
Aminoguanidine-derived Pyrazole (12) 1-32-1--[4]
Imidazo-pyridine substituted Pyrazole (18) --<1<1<1[4]
Quinoline-substituted Pyrazole (19) 0.12-0.980.12-0.98---[4]
Pyranopyrazole Derivative (3c) >10 mm (Zone of Inhibition)>10 mm (Zone of Inhibition)>10 mm (Zone of Inhibition)->10 mm (Zone of Inhibition)[5]
Pyrazoline Derivative (9) 4----[6][7]
Imidazothiadiazole-Pyrazole (21c) 0.25 (MDR)----[8]
Imidazothiadiazole-Pyrazole (23h) 0.25 (MDR)----[8]
Chloramphenicol (Standard) 125125125125-[1]
Ciprofloxacin (Standard) -----[9]
Gatifloxacin (Standard) 1----[8]
Moxifloxacin (Standard) 2 (vs. E. coli)-2--[4]

MDR: Multi-Drug Resistant strain. Some data presented as zone of inhibition (mm) where MIC was not available.

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Fungal Strains (µg/mL)

Compound/DrugCandida albicansAspergillus nigerAspergillus flavusReference
Pyrazole Derivative 21a 7.82.9-[1]
Pyrazole Derivative 21b 15.67.8-[1]
Pyrazole Derivative 21c 7.87.8-[1]
Compound 6b, 6f, 6g, 6j, 6k ActiveActive-[9]
Clotrimazole (Standard) 7.87.8-[1]
Griseofulvin (Standard) ---[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of pyrazole derivatives.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[1]

  • Media Preparation: A sterile nutrient agar medium is prepared and poured into sterile petri dishes and allowed to solidify.

  • Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is uniformly swabbed over the surface of the agar.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (like DMSO), is added to the wells. A well containing only the solvent serves as a negative control, and a standard antibiotic is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[9]

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Sterile Nutrient Agar inoculate Inoculate Agar Surface with Microorganism prep_media->inoculate prep_wells Create Wells in Agar inoculate->prep_wells add_compound Add Test Compound to Well prep_wells->add_compound add_controls Add Positive & Negative Controls to Wells prep_wells->add_controls incubate Incubate Plates add_compound->incubate add_controls->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Fig. 1: Agar Well Diffusion Method Workflow
Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC) of a compound.[10]

  • Preparation of Stock Solutions: Stock solutions of the test compounds and standard drugs are prepared in a suitable solvent.

  • Serial Dilution: The compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Controls: A well with medium and inoculum (positive growth control) and a well with only medium (negative control) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prep_stock Prepare Stock Solutions of Test Compounds start->prep_stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate_wells Inoculate Wells with Microbial Suspension serial_dilution->inoculate_wells add_controls Include Growth and Sterility Controls inoculate_wells->add_controls incubate_plate Incubate the Plate add_controls->incubate_plate read_results Visually Assess for Microbial Growth incubate_plate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

Fig. 2: Broth Microdilution Method for MIC Determination

Structure-Activity Relationship Insights

The antimicrobial activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring.

  • Electron-withdrawing and donating groups: The presence of different functional groups can modulate the lipophilicity and electronic properties of the molecule, affecting its ability to penetrate microbial cell membranes and interact with target sites. For instance, some studies suggest that the presence of a free carbothiohydrazide moiety enhances antimicrobial activity.[1]

  • Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole, thiadiazine, or imidazothiadiazole, has been shown to enhance antimicrobial potency.[1][8][11]

  • Specific Substituents: Certain substituents have been identified as key contributors to potent activity. For example, compounds bearing imidazo[2,1-b][1][9][12]thiadiazole moieties have demonstrated strong antibacterial activity, particularly against multi-drug resistant strains.[8]

SAR_Logic cluster_factors Influencing Factors pyrazole_core Pyrazole Core Structure substituents Substituents (Nature & Position) pyrazole_core->substituents ewg_edg Electron-Withdrawing/ Donating Groups substituents->ewg_edg fused_rings Fused Heterocyclic Rings substituents->fused_rings specific_moieties Specific Moieties (e.g., carbothiohydrazide) substituents->specific_moieties physicochemical_props Physicochemical Properties (Lipophilicity, Electronics) antimicrobial_activity Antimicrobial Activity physicochemical_props->antimicrobial_activity ewg_edg->physicochemical_props fused_rings->physicochemical_props specific_moieties->physicochemical_props

Fig. 3: Factors Influencing Antimicrobial Activity of Pyrazole Derivatives

Conclusion

The presented data highlights the significant potential of pyrazole derivatives as a source of new antimicrobial agents. Several derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, with some compounds showing efficacy comparable or superior to standard drugs.[1][8] The modular nature of the pyrazole scaffold allows for extensive synthetic modification, offering a promising avenue for the development of next-generation antimicrobial drugs to combat the challenge of resistance. Further research focusing on optimizing the structure-activity relationship and evaluating in vivo efficacy and toxicity is warranted.

References

Safety Operating Guide

Proper Disposal of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, ensuring the safety of personnel and compliance with regulatory standards. This compound, as a solid organic acid containing a pyrazole moiety, requires careful handling and adherence to specific waste management protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][2] Work should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the risk of inhaling dust particles.[2][3]

  • Spill Management: In the event of a spill, evacuate non-essential personnel from the area.[4] For solid spills, gently moisten the material with a suitable solvent (e.g., water, if compatible) to prevent dust from becoming airborne.[4] Carefully sweep the spilled material into a clearly labeled, sealed container for hazardous waste.[4][5] Do not wash chemical spills down the drain.[1][4]

Step-by-Step Disposal Protocol

The primary and most critical method for the disposal of this compound is through a licensed and certified chemical waste disposal service.[1][6] This ensures that the compound is managed in an environmentally safe and compliant manner.

  • Waste Segregation: Proper segregation is the first step to prevent unintended chemical reactions and ensure correct disposal.[1]

    • Solid Waste: Collect any unused or expired solid this compound in a dedicated, sealed container. This container should be clearly labeled as "Solid Organic Waste." Contaminated materials, such as weighing papers, pipette tips, and gloves that have come into direct contact with the compound, should also be placed in this container.[1]

    • Liquid Waste: Any solutions containing this compound must be collected in a separate, sealed, and clearly labeled container designated for "Liquid Organic Waste."[1] Do not mix this waste with other incompatible chemical waste streams.

  • Container Labeling: All waste containers must be accurately and clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols as indicated on the SDS.

  • Waste Storage:

    • Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area.[1]

    • The storage area should be cool and dry.[1][3]

    • It is crucial to segregate organic acids from bases, oxidizing agents, and flammable solvents to prevent dangerous reactions.[7]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1]

    • You will need to provide a detailed inventory of the waste, including the chemical name and quantity.[1]

    • Under no circumstances should this chemical be disposed of down the sanitary sewer, as it can be harmful to aquatic ecosystems.[1][3]

Key Safety Data

The following table summarizes the key hazard information for a closely related compound, 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid, which can be used as a reference in the absence of a specific SDS for the 4-yl isomer.

Hazard ClassificationDescriptionKey Precautionary Statements
Skin Irritation (Category 2) Causes skin irritation.[8]P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]P332 + P313: If skin irritation occurs: Get medical advice/attention.[8]
Eye Irritation (Category 2) Causes serious eye irritation.[8]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]P337 + P313: If eye irritation persists: Get medical advice/attention.[8]
Specific target organ toxicity - single exposure (Category 3), Respiratory system May cause respiratory irritation.[8]P261: Avoid breathing dust/fumes/gas/mist/vapours/spray.[10]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]P312: Call a POISON CENTER or doctor if you feel unwell.[8]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_InitialHandling Initial Handling cluster_Segregation Waste Segregation cluster_Containment Containment and Storage cluster_FinalDisposal Final Disposal Start Start: Chemical Waste Generation WearPPE Don Appropriate PPE Start->WearPPE AssessWaste Assess Waste Type WearPPE->AssessWaste SolidWaste Solid Waste (e.g., unused solid, contaminated labware) AssessWaste->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions containing the compound) AssessWaste->LiquidWaste Liquid LabelContainer Label Waste Container Accurately SolidWaste->LabelContainer LiquidWaste->LabelContainer StoreSecurely Store in Designated, Secure Area LabelContainer->StoreSecurely ContactDisposal Contact EHS or Licensed Waste Disposal Service StoreSecurely->ContactDisposal ProvideInventory Provide Detailed Waste Inventory ContactDisposal->ProvideInventory ArrangePickup Arrange for Waste Pickup ProvideInventory->ArrangePickup End End: Compliant and Safe Disposal ArrangePickup->End

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. The following procedural guidance is based on the safety data for structurally similar compounds and general best practices for laboratory chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1]Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile rubber) are required. Gloves should be inspected before use and changed immediately upon contamination.[2][3] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[3]
Eye Contact Causes serious eye irritation.[1]Safety Goggles: Wear chemical safety goggles that meet EN 166 standards.[1] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[3][4]
Inhalation May cause respiratory irritation.[1]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3][5][6] Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]
Ingestion Harmful if swallowed.[7]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

2. Handling the Solid Compound:

  • Weighing: Whenever possible, use an enclosed balance to minimize the dispersion of powder.[8] Use weigh boats to prevent spills.[8]

  • Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[3] Keep containers closed as much as possible.[8]

3. Handling Solutions:

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[3]

  • Secondary Containment: Use secondary containment, such as a lab tray, to capture any potential leaks.[9]

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[2]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after work.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[10] The container must be kept closed except when adding waste.[9]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[10] Do not mix with other incompatible waste streams.[10]

  • Labeling: The waste container label should include the chemical name and appropriate hazard warnings.[11]

2. Storage of Waste:

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[10]

  • Segregate containers of incompatible materials using physical barriers or secondary containment.[10]

3. Professional Disposal:

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[11] The recommended method for such compounds is high-temperature incineration.[11]

  • Never dispose of this chemical down the drain.[10]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace in Fume Hood prep_ppe->prep_area handle_weigh Weigh Solid Compound prep_area->handle_weigh Proceed to handling handle_transfer Transfer and/or Dissolve Compound handle_weigh->handle_transfer post_decon Decontaminate Work Area and Equipment handle_transfer->post_decon After experiment disp_segregate Segregate Solid and Liquid Waste handle_transfer->disp_segregate Generate waste post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。